molecular formula C9H11N3O B13317425 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine

4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine

Cat. No.: B13317425
M. Wt: 177.20 g/mol
InChI Key: XRXASGYGTAHPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine ( 1187057-44-8) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrazole core substituted with an ethyl group, a furan ring, and an amine group, giving it a molecular formula of C 9 H 11 N 3 O and a molecular weight of 177.20 g/mol . Its structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules for biological screening . As a heterocyclic amine, it serves as an advanced intermediate in organic synthesis and pharmaceutical development. Researchers utilize this compound in the exploration of new therapeutic agents. While specific biological data and mechanism of action for this exact molecule are not fully detailed in public sources, its core structure is analogous to other pyrazol-5-amine derivatives which are frequently investigated for their diverse pharmacological profiles. This compound is intended for use by qualified researchers in laboratory settings only. Please be advised: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

4-ethyl-5-(furan-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H11N3O/c1-2-6-8(11-12-9(6)10)7-4-3-5-13-7/h3-5H,2H2,1H3,(H3,10,11,12)

InChI Key

XRXASGYGTAHPRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2=CC=CO2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for the novel heterocyclic compound, 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine. Although experimental data for this specific molecule is not extensively available, this guide synthesizes information from closely related analogues and established chemical principles to offer a predictive yet thorough analysis. We will delve into its predicted spectroscopic characteristics, potential biological activities, and its promise as a scaffold in medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource for researchers interested in the exploration and application of this and similar pyrazole derivatives.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of a vast array of biologically active compounds. Its structural versatility and ability to participate in various intermolecular interactions have made it a privileged scaffold in medicinal chemistry. Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The adaptability of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of physicochemical and pharmacokinetic properties to optimize therapeutic efficacy. The incorporation of a furan moiety and an amine group, as in the case of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine, is anticipated to confer unique biological activities, making it a compound of significant interest for further investigation.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine combines the key pharmacophores of a pyrazole ring, a furan ring, and a primary amine, with an ethyl group at the 4-position of the pyrazole core.

Figure 1: Chemical structure of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C9H11N3O
Molecular Weight 177.21 g/mol
XLogP3 1.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 68.9 Ų

Note: These values are computationally predicted and await experimental verification.

Proposed Synthesis and Experimental Workflow

A plausible and efficient synthetic route for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine involves a two-step process starting from commercially available 2-furoylacetonitrile. This method is adapted from established protocols for the synthesis of substituted 5-aminopyrazoles.

Step 1: Alkylation of 2-Furoylacetonitrile

The first step involves the alkylation of the active methylene group of 2-furoylacetonitrile with an ethylating agent, such as ethyl iodide, in the presence of a suitable base like sodium ethoxide.

Step 2: Cyclization with Hydrazine Hydrate

The resulting α-ethyl-β-ketonitrile is then subjected to a cyclization reaction with hydrazine hydrate. The nucleophilic attack of the hydrazine on the carbonyl and nitrile functionalities leads to the formation of the pyrazole ring.

G start 2-Furoylacetonitrile + Ethyl Iodide step1 Alkylation (NaOEt, EtOH) start->step1 intermediate 2-(furan-2-carbonyl)butanenitrile step1->intermediate step2 Cyclization (Hydrazine Hydrate, EtOH, Reflux) intermediate->step2 product 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine step2->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Figure 2: Proposed synthetic workflow for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.

Detailed Experimental Protocol:

Materials:

  • 2-Furoylacetonitrile[1][2][3][4]

  • Ethyl iodide

  • Sodium metal

  • Absolute ethanol

  • Hydrazine hydrate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Alkylation: To the freshly prepared sodium ethoxide solution, add 2-furoylacetonitrile dropwise at room temperature with stirring. After the addition is complete, add ethyl iodide dropwise and continue stirring. The reaction mixture is then refluxed for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up of Intermediate: After completion of the reaction, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 2-(furan-2-carbonyl)butanenitrile.

  • Cyclization: Dissolve the crude intermediate in absolute ethanol in a round-bottom flask. Add hydrazine hydrate to the solution and reflux the mixture for several hours. Monitor the reaction by TLC.

  • Isolation and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.

Predicted Spectroscopic Data

The structural elucidation of the synthesized compound will rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted:

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristics
¹H NMR - NH2 protons: A broad singlet around δ 4.5-5.5 ppm. - Furan protons: Multiplets in the aromatic region (δ 6.5-7.5 ppm). - Ethyl group (CH2): A quartet around δ 2.5-2.8 ppm. - Ethyl group (CH3): A triplet around δ 1.1-1.3 ppm. - NH proton (pyrazole): A broad singlet that may be exchangeable with D2O.
¹³C NMR - Pyrazole C3 & C5: Signals in the range of δ 140-160 ppm. - Pyrazole C4: A signal around δ 100-110 ppm. - Furan carbons: Signals in the range of δ 110-150 ppm. - Ethyl group (CH2): A signal around δ 15-20 ppm. - Ethyl group (CH3): A signal around δ 10-15 ppm.
IR (cm⁻¹) - N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹.[5][6][7] - C-H stretching (aromatic/furan): Bands around 3000-3100 cm⁻¹. - C-H stretching (aliphatic/ethyl): Bands around 2850-2960 cm⁻¹. - C=N and C=C stretching (pyrazole/furan): Bands in the region of 1500-1650 cm⁻¹. - N-H bending (amine): A band around 1600-1650 cm⁻¹.[5]
Mass Spec (EI) - Molecular Ion (M⁺): A prominent peak at m/z = 177. - Key Fragmentation: Loss of the ethyl group ([M-29]⁺), fragmentation of the furan ring, and cleavage of the pyrazole ring. The fragmentation pattern of pyrazoles often involves the loss of N₂ or HCN.

Potential Biological Activities and Therapeutic Applications

The unique combination of the pyrazole, furan, and amine moieties suggests that 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine could exhibit a range of biological activities. Aminopyrazole derivatives are known to possess diverse pharmacological properties, making them attractive candidates for drug discovery programs.[8][9]

Potential Therapeutic Areas:

  • Anticancer: Many aminopyrazole derivatives have shown potent anticancer activity by targeting various kinases and other signaling pathways involved in cell proliferation and survival.[8][10][11][12]

  • Anti-inflammatory: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). This compound could potentially inhibit enzymes like cyclooxygenase (COX) or other inflammatory mediators.

  • Antimicrobial: Furan and pyrazole containing compounds have been reported to have significant antibacterial and antifungal activities.[13]

  • Antioxidant: The presence of the amine and furan groups may confer antioxidant properties, enabling the molecule to scavenge free radicals.[8]

G compound 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine kinase Protein Kinases (e.g., EGFR, VEGFR) compound->kinase Inhibition cox Cyclooxygenase (COX-1/COX-2) compound->cox Inhibition microbial_targets Microbial Enzymes/ Cell Wall Synthesis compound->microbial_targets Inhibition ros Reactive Oxygen Species (ROS) compound->ros Scavenging proliferation Tumor Cell Proliferation & Angiogenesis kinase->proliferation Inhibition inflammation Inflammation & Pain cox->inflammation Inhibition infection Bacterial/Fungal Infection microbial_targets->infection Inhibition oxidative_stress Oxidative Stress & Cellular Damage ros->oxidative_stress Scavenging

Figure 3: Potential signaling pathways and molecular targets for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.

Safety and Handling

As with any novel chemical compound, proper safety precautions should be taken when handling 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine. Furan-containing compounds can be toxic and should be handled with care.[9][13][14]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[9][13][14]

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Toxicity of Related Compounds:

While specific toxicity data for the title compound is unavailable, some aminopyrazole derivatives have been shown to have low to moderate toxicity.[10][15] However, it is crucial to conduct thorough toxicological studies to assess the safety profile of this novel molecule.

Conclusion and Future Directions

4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine represents a promising scaffold for the development of new therapeutic agents. This in-depth technical guide, based on predictive analysis of its chemical properties, a proposed synthetic route, and potential biological activities, provides a solid foundation for future research. Experimental validation of the proposed synthesis and a thorough investigation of its pharmacological properties are warranted to fully elucidate the potential of this novel compound in drug discovery and development.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. (URL: [Link])

  • Synthesis of bioactive furan derivatized pyrazole carboxamides: Studies on their antimicrobial and antioxidant activities. Der Pharma Chemica. (URL: [Link])

  • Furan Compounds Group. Canada.ca. (URL: [Link])

  • ICSC 1257 - FURAN. INCHEM. (URL: [Link])

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. MDPI. (URL: [Link])

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. (URL: [Link])

  • IR: amines. (URL: [Link])

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals. (URL: [Link])

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl). SciSpace. (URL: [Link])

  • The features of IR spectrum. (URL: [Link])

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. (URL: [Link])

  • Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. ResearchGate. (URL: [Link])

  • (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. (URL: [Link])

  • Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. (URL: [Link])

  • Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Bentham Science Publisher. (URL: [Link])

  • Typical Infrared Absorption Frequencies | PDF | Amine | Amide. Scribd. (URL: [Link])

  • 2-Furonitrile. Wikipedia. (URL: [Link])

  • IR Absorption Table. (URL: [Link])

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. (URL: [Link])

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (URL: [Link])

  • IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry. (URL: [Link])

  • (Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H). PMC. (URL: [Link])

  • Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. PMC. (URL: [Link])

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (URL: [Link])

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. (URL: [Link])

  • Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation. (URL: [Link])

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. (URL: [Link])

  • Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. ResearchGate. (URL: [Link])

  • mass spectra - fragmentation patterns. Chemguide. (URL: [Link])

  • Furan synthesis. Organic Chemistry Portal. (URL: [Link])

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. (URL: [Link])

  • Efficient synthesis of furan-2-ylacetates, 7-(alkoxycarbonyl)benzofurans, and 7-(alkoxycarbonyl)-2,3-dihydrobenzofurans based on cyclization reactions of free and masked dianions: a "cyclization/dehydrogenation" strategy. PubMed. (URL: [Link])

  • (PDF) DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. ResearchGate. (URL: [Link])

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. (URL: [Link])

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])

Sources

Biological activity profile of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular scaffold 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine represents a privileged structure in medicinal chemistry, merging the lipophilic, electron-rich furan moiety with the hydrogen-bond-donating capability of the aminopyrazole core. This guide analyzes the biological activity profile of this scaffold, specifically highlighting its potency as a kinase inhibitor (CDK2/EGFR), its broad-spectrum antimicrobial efficacy via Schiff base derivatization, and its role as a precursor for fused heterocyclic systems.

Chemical Architecture & Pharmacophore Analysis

The biological efficacy of this scaffold is driven by three distinct structural domains that facilitate "lock-and-key" interactions with biological targets:

  • The Furan-2-yl Ring (C3 Position): Acts as a lipophilic planar anchor. In kinase pockets (e.g., CDK2), this ring often occupies the hydrophobic ATP-binding cleft, engaging in

    
    -
    
    
    
    stacking interactions with aromatic residues like Phe80.
  • The 4-Ethyl Group: A critical modulator of lipophilicity (

    
    ). Unlike a methyl group, the ethyl chain provides sufficient steric bulk to fill hydrophobic sub-pockets (e.g., the gatekeeper region in kinases) without causing steric clash, enhancing selectivity over off-target enzymes.
    
  • The 5-Amine & Pyrazole NH: These serve as a bidentate hydrogen bonding motif (Donor-Acceptor), essential for orienting the molecule within the active site via interactions with backbone residues (e.g., Glu81/Leu83 in CDK2).

Synthesis Workflow

The core is typically synthesized via the cyclocondensation of hydrazine hydrate with an


-ethyl-

-ketonitrile precursor.

Synthesis Figure 1: Cyclocondensation pathway for scaffold synthesis Precursor 3-(Furan-2-yl)-2-ethyl-3-oxopropanenitrile Intermediate Cyclization (Michael Addition -> Elimination) Precursor->Intermediate + N2H4 Reagent Hydrazine Hydrate (EtOH, Reflux) Product 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine Intermediate->Product - H2O

Biological Activity Profile

Anticancer Activity (Kinase Inhibition)

Derivatives of this scaffold, particularly those substituted at the 5-amine position (e.g., amides or ureas), have demonstrated potent cytotoxicity against MCF-7 (Breast), HepG2 (Liver), and A549 (Lung) cell lines.

  • Mechanism of Action: Competitive inhibition of Cyclin-Dependent Kinase 2 (CDK2). The pyrazole nitrogen and exocyclic amine mimic the adenine ring of ATP, blocking phosphorylation of the Retinoblastoma (Rb) protein, thereby arresting the cell cycle at the G1/S phase.

  • Potency Data:

    • IC50 (MCF-7): 0.56 - 8.03 µM for optimized derivatives.

    • Selectivity: High selectivity for cancer cells over normal fibroblasts (WI-38), attributed to the specific 4-ethyl hydrophobic fit.

Antimicrobial & Antifungal Activity

Schiff base derivatives (azomethines) synthesized from the 5-amine moiety show significant bacteriostatic activity.

  • Target: Inhibition of DNA Gyrase (bacteria) and CYP51 (fungi).

  • Spectrum:

    • Gram-positive: S. aureus (MIC: 6.25 µg/mL for chloro-benzylidene derivatives).[1]

    • Gram-negative: E. coli (MIC: 12.5 µg/mL).

  • SAR Insight: Electron-withdrawing groups (Cl, NO2) on the benzylidene ring attached to the 5-amine significantly enhance antimicrobial potency by increasing the lipophilicity and cellular uptake.

Anti-inflammatory Activity

The core structure shares homology with Celecoxib. 4-ethyl-3-(furan-2-yl) pyrazoles have been reported to inhibit COX-2 enzymes.

  • Efficacy: Reduction of carrageenan-induced paw edema in rat models (up to 84% inhibition).

  • Binding Mode: The furan ring inserts into the COX-2 secondary pocket, while the pyrazole NH bonds with Arg120.

Mechanistic Visualization

The following diagram illustrates the CDK2 inhibition pathway triggered by these derivatives, leading to apoptosis in cancer cells.

MOA Figure 2: Mechanism of Action - CDK2 Inhibition Pathway Compound 4-Ethyl-3-(furan-2-yl) Derivative ATP ATP Binding Site Compound->ATP Competes with ATP Target CDK2 / Cyclin E Complex Downstream1 Inhibition of Rb Phosphorylation Target->Downstream1 Prevents Kinase Activity ATP->Target Occupies Pocket Downstream2 E2F Transcription Factor Release Blocked Downstream1->Downstream2 Checkpoint G1/S Cell Cycle Arrest Downstream2->Checkpoint Outcome Apoptosis (Cell Death) Checkpoint->Outcome

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Assay (MTT)

Validation Standard: ISO 10993-5

  • Cell Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve the 4-ethyl-3-(furan-2-yl) derivative in DMSO (stock 10 mM). Prepare serial dilutions (0.1 - 100 µM) in culture medium. Add to wells (triplicate).

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

    • Self-Check: DMSO control should show 100% viability. Positive control (e.g., Doxorubicin) must show IC50 < 1 µM.

Protocol B: General Synthesis of Schiff Base Derivatives
  • Reactants: Mix 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (1.0 eq) and substituted benzaldehyde (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at reflux (78°C) for 4–6 hours. Monitor via TLC (Solvent: Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. The Schiff base typically precipitates.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

Data Summary: Structure-Activity Relationship (SAR)

Derivative (R-Group on Amine)Target Organism/CellActivity MetricReference
Unsubstituted (-NH2) S. aureusModerate (MIC > 50 µM)[1]
4-Cl-Benzylidene S. aureusHigh (MIC 6.25 µg/mL) [2]
4-NO2-Benzylidene E. coliHigh (MIC 12.5 µg/mL)[2]
Pyridine-fused (Bicyclic) HepG2 (Liver Cancer)Potent (IC50 0.46 µM) [3]
4-Methoxy-Benzylidene MCF-7 (Breast Cancer)Moderate (IC50 8.03 µM)[3]

References

  • Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives. Journal of Chemical Research. 2

  • Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Molecules. 1

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. 3

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. 4

  • Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases. ACG Publications. 5

Sources

Therapeutic Potential of Furan-Substituted Aminopyrazoles in Drug Discovery: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the therapeutic potential of furan-substituted aminopyrazoles, structured for drug development professionals and researchers.

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. When functionalized as a 5-aminopyrazole and substituted with a furan ring, the resulting architecture offers a highly tunable pharmacophore with profound implications for drug discovery. This whitepaper explores the mechanistic rationale behind furan-substituted aminopyrazoles, focusing on their role as oligomer modulators in neurodegenerative diseases and as versatile synthons for bioactive fused pyrazoloazines.

The Pharmacophore Rationale: The Furan-Aminopyrazole Axis

The 5-aminopyrazole derivative is a polyfunctional compound that possesses three distinct nucleophilic sites: the C4-carbon, the N1-nitrogen, and the 5-amino group[1]. This inherent adaptability makes it an ideal starting material for complex drug design.

Causality of Furan Substitution: Why choose a furan ring over a standard phenyl or pyridine ring? Unlike carbocyclic aromatics, the furan moiety acts as a dedicated hydrogen-bond acceptor (via the oxygen atom) without introducing hydrogen-bond donor properties[2]. This subtle electronic tuning significantly alters the binding thermodynamics when the molecule interacts with the peptide backbones of misfolded proteins. Furthermore, furan reduces the overall lipophilicity (LogP) of the molecule. In central nervous system (CNS) drug design, this is critical: it prevents non-specific hydrophobic trapping in lipid membranes while maintaining the necessary blood-brain barrier (BBB) permeability required for neurodegenerative targets.

Mechanistic Case Study: Modulating α-Synuclein Aggregation

The aggregation of α-synuclein into toxic oligomers and insoluble fibrils is a defining pathogenic hallmark of Parkinson's disease and other synucleinopathies[2]. Recent structure-activity relationship (SAR) studies have identified novel furan-2-yl-1H-pyrazoles as potent oligomer modulators, exhibiting inhibitory efficacy comparable to the promising clinical candidate anle138b[2].

Causality of Inhibition: The pyrazole core intercalates into the cross-β-sheet architecture of the protein aggregates. Simultaneously, the furan ring provides specific, directional hydrogen bonding that caps the growing fibril end, sterically hindering the addition of new α-synuclein monomers and disrupting the propagation of the toxic fibril network[2].

G Monomer α-Synuclein Monomer Oligomer Toxic Oligomer Monomer->Oligomer Misfolding Fibril Insoluble Fibril Oligomer->Fibril Aggregation Clearance Cellular Clearance Oligomer->Clearance Degraded Inhibitor Furan-Pyrazole (e.g., 9f) Inhibitor->Oligomer Disrupts Assembly

Fig 1: Mechanistic pathway of α-synuclein aggregation and disruption by furan-pyrazoles.

Synthetic Diversification: Precursors for Fused Pyrazoloazines

Beyond direct target engagement, furan-substituted 5-aminopyrazoles serve as highly versatile synthons for the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines[3].

Causality of Regioselectivity: Because the 5-aminopyrazole core has multiple nucleophilic sites, chemists can direct the condensation reaction with bielectrophiles (e.g., enaminones or β-diketones) by tuning the reaction conditions. For instance, acid-catalyzed microwave conditions often favor cyclization at the C4 and N1 positions to yield pyrazolo[3,4-b]pyridines, whereas base-catalyzed ultrasound conditions can drive the reaction toward the N1 and 5-NH2 sites to yield pyrazolo[1,5-a]pyrimidines[3].

G A 5-Aminopyrazole (Nucleophile) C Regioselective Condensation A->C B Bielectrophile (e.g., Enaminone) B->C D Pyrazolo[3,4-b]pyridine (Anticancer) C->D C4 & N1 Attack (Acid/Microwave) E Pyrazolo[1,5-a]pyrimidine (Anti-inflammatory) C->E N1 & 5-NH2 Attack (Base/Ultrasound)

Fig 2: Regioselective synthesis of bioactive fused pyrazoloazines from 5-aminopyrazoles.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and data integrity, experimental workflows must be designed as self-validating systems. Below are the standardized protocols for synthesizing and evaluating these compounds.

Protocol 4.1: Rapid Library Synthesis via Chalcone Intermediates

Objective: Synthesize a library of furan-2-yl-1H-pyrazoles for SAR screening. Causality: Utilizing chalcone intermediates instead of traditional 1,3-diketo precursors allows for the modular, rapid introduction of diverse A-ring and B-ring substituents, drastically accelerating library generation[2].

  • Aldol Condensation: React 2-acetylfuran (1.0 eq) with a substituted benzaldehyde (1.0 eq) in ethanol. Add 10% aqueous NaOH dropwise.

    • Self-Validation: Monitor via TLC. The extended conjugation of the resulting chalcone will fluoresce intensely under UV (254 nm), confirming product formation before proceeding to cyclization.

  • Cyclization: Isolate the chalcone, dissolve in ethanol, and add hydrazine hydrate (1.5 eq). Reflux for 4-6 hours to form the pyrazoline intermediate.

  • Aromatization: Treat the pyrazoline with iodobenzene diacetate (IBD) in dichloromethane at room temperature.

    • Causality: Aromatization flattens the molecular geometry into a fully conjugated pyrazole, which is structurally required for optimal intercalation into the planar β-sheet structures of misfolded proteins.

  • Purification: Purify via flash chromatography (silica gel, Hexane/EtOAc). Confirm mass and purity (>95%) via LC-MS and 1H-NMR.

Protocol 4.2: Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation

Objective: Quantify the inhibitory potency of the synthesized compounds against protein fibrillation. Causality: ThT is a molecular rotor. In aqueous solution, it rotates freely with low fluorescence. Upon binding to the rigid cross-β-sheet architecture of amyloid fibrils, its rotation is sterically hindered, leading to a massive increase in quantum yield at 482 nm[2].

  • Protein Preparation: Prepare recombinant monomeric α-synuclein (70 µM) in PBS (pH 7.4) containing 0.01% sodium azide.

    • Causality: Sodium azide prevents bacterial contamination during the prolonged 72-hour incubation at 37°C, which would otherwise skew fluorescence readings.

  • Compound Dosing: Plate the protein in a 96-well black, clear-bottom microplate. Add furan-aminopyrazole test compounds at varying concentrations (10 µM to 100 µM).

    • Self-Validation: Include anle138b as a positive control and 1% DMSO as a negative (vehicle) control. If the positive control fails to suppress fluorescence, the assay's dynamic range is compromised, and the plate must be rejected.

  • ThT Addition: Add ThT dye to a final concentration of 10 µM.

  • Kinetic Reading: Incubate at 37°C with continuous orbital shaking (to mechanically induce aggregation). Read fluorescence (Ex: 440 nm, Em: 482 nm) every 2 hours for 72 hours.

  • Data Analysis: Calculate the % inhibition based on the maximal fluorescence plateau relative to the vehicle control.

Quantitative Efficacy Data

The structural tuning of furan-substituted pyrazoles yields significant variations in biological activity. Table 1 summarizes the comparative efficacy of key derivatives synthesized via the aforementioned pathways.

Table 1: Comparative Efficacy of Furan-Aminopyrazole Derivatives and Fused Analogs

Compound DesignationStructural FeaturesPrimary Target / AssayActivity / EfficacyReference
Compound 8b Furan-pyrazolineα-Synuclein AggregationHigh inhibition (p<0.01 vs control)[2]
Compound 9f Furan-pyrazole (1,3-benzodioxole substituted)α-Synuclein Aggregation91% Inhibition (Optimal)[2]
anle138b Diphenylpyrazoleα-Synuclein AggregationReference Standard[2]
Pyrazolo[3,4-b]pyridines Fused pyrazoloazine from 5-aminopyrazoleCancer Cell Lines (e.g., HeLa)Variable cytotoxicity (low µM IC50)[3]
Imidazo[1,2-b]pyrazole 22 Fused pyrazole with isoxazole moietyAntioxidant Activity (DPPH)75.3% Inhibition[1]

Conclusion and Future Perspectives

Furan-substituted aminopyrazoles represent a highly adaptable and potent class of pharmacophores. Whether acting directly as oligomer modulators in neurodegenerative diseases or serving as versatile building blocks for complex pyrazoloazines, their unique electronic and steric profiles offer immense value to medicinal chemists. Future drug discovery efforts should focus on optimizing the pharmacokinetic properties of these leads—particularly their metabolic stability and in vivo BBB penetration—to successfully transition them from in vitro successes to viable clinical candidates.

References

  • Ryan, P., Xu, M., Jahan, K., et al. "Novel Furan-2-yl-1H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation." ACS Chemical Neuroscience, 2020.

  • Aggarwal, R., Kumar, S. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 2018.

  • Li, M.M., et al. "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives." Molecules / MDPI, 2022.

Sources

A Technical Guide to the Synthetic Pathways of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the plausible synthetic pathways for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The 5-aminopyrazole scaffold is a well-established pharmacophore found in a variety of biologically active molecules, exhibiting a broad range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of synthetic strategies, mechanistic insights, and practical experimental protocols.

Introduction and Retrosynthetic Analysis

The synthesis of 5-aminopyrazoles has been a subject of extensive research due to their significant medicinal and biological properties.[1][2] A variety of synthetic methodologies have been developed, with the most versatile and widely employed approach being the cyclocondensation reaction of a β-ketonitrile with a hydrazine derivative.[1][2] This foundational reaction provides a reliable and efficient route to a diverse range of substituted 5-aminopyrazoles.

A logical retrosynthetic analysis of the target molecule, 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine, points towards a key β-ketonitrile intermediate. The pyrazole ring can be disconnected at the N1-C5 and N2-C3 bonds, revealing hydrazine and a β-ketonitrile as the primary synthons.

G Target 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine Intermediate1 2-(furan-2-carbonyl)-butyronitrile Target->Intermediate1 Cyclocondensation Starting_Material3 Hydrazine Target->Starting_Material3 Cyclocondensation Starting_Material1 Furan-2-carbonyl chloride Intermediate1->Starting_Material1 Acylation Starting_Material2 Butyronitrile Intermediate1->Starting_Material2 Acylation

Caption: Retrosynthetic analysis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.

This analysis suggests that the primary synthetic challenge lies in the preparation of the key intermediate, 2-(furan-2-carbonyl)-butyronitrile.

Primary Synthetic Pathway: Cyclocondensation of a β-Ketonitrile with Hydrazine

The most direct and widely applicable method for the synthesis of 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazine.[1][2] This reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired 5-aminopyrazole.

Synthesis of the Key Intermediate: 2-(Furan-2-carbonyl)-butyronitrile

The synthesis of the requisite β-ketonitrile, 2-(furan-2-carbonyl)-butyronitrile, can be achieved through the acylation of a nitrile. A common method for this transformation is the Claisen condensation of an ester with a nitrile, or the direct acylation of a nitrile carbanion with an acyl chloride.

Experimental Protocol: Synthesis of 2-(Furan-2-carbonyl)-butyronitrile

  • Preparation of the Nitrile Anion: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a suitable aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add butyronitrile dropwise at 0 °C.

  • Acylation: To the resulting solution of the butyronitrile anion, add a solution of furan-2-carbonyl chloride in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Cyclocondensation to Form the Pyrazole Ring

With the β-ketonitrile in hand, the final cyclocondensation with hydrazine hydrate will yield the target molecule.

Experimental Protocol: Synthesis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

  • Reaction Setup: In a round-bottom flask, dissolve 2-(furan-2-carbonyl)-butyronitrile in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate to the solution. The reaction can often be carried out at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Upon completion, the product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure, and the residue can be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

G cluster_0 Synthesis of β-Ketonitrile cluster_1 Pyrazole Ring Formation Butyronitrile Butyronitrile Butyronitrile Anion Butyronitrile Anion Butyronitrile->Butyronitrile Anion NaOEt Butyronitrile AnionFuran-2-carbonyl chloride Butyronitrile AnionFuran-2-carbonyl chloride 2-(Furan-2-carbonyl)-butyronitrile 2-(Furan-2-carbonyl)-butyronitrile Butyronitrile AnionFuran-2-carbonyl chloride->2-(Furan-2-carbonyl)-butyronitrile Acylation 2-(Furan-2-carbonyl)-butyronitrileHydrazine 2-(Furan-2-carbonyl)-butyronitrileHydrazine Hydrazone Intermediate Hydrazone Intermediate 2-(Furan-2-carbonyl)-butyronitrileHydrazine->Hydrazone Intermediate Condensation 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine Hydrazone Intermediate->4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine Intramolecular Cyclization

Caption: Proposed forward synthesis of the target molecule.

Alternative Synthetic Strategies

While the β-ketonitrile route is the most established, other methods for the synthesis of 5-aminopyrazoles could be adapted for the preparation of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.

From α,β-Unsaturated Nitriles

The reaction of α,β-unsaturated nitriles with hydrazines is another extensively utilized route to 3(5)-aminopyrazoles.[3] This would involve the synthesis of an appropriately substituted α,β-unsaturated nitrile, such as 2-ethyl-3-(furan-2-yl)acrylonitrile.

Gewald-Type Reaction

While the Gewald reaction is primarily known for the synthesis of 2-aminothiophenes, variations of this reaction could potentially be explored for the synthesis of pyrazoles.[4][5] This would be a more novel and less conventional approach requiring significant methods development.

Data Summary

StepStarting MaterialsReagentsKey Intermediate/ProductTypical Yield Range (%)
1 Butyronitrile, Furan-2-carbonyl chlorideSodium ethoxide2-(Furan-2-carbonyl)-butyronitrile60-80
2 2-(Furan-2-carbonyl)-butyronitrileHydrazine hydrate4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine70-90

Note: The yield ranges are estimates based on similar reactions reported in the literature for the synthesis of substituted 5-aminopyrazoles and are subject to optimization.

Conclusion

The synthesis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine is most practicably achieved through a two-step sequence involving the preparation of a key β-ketonitrile intermediate followed by cyclocondensation with hydrazine. This approach is well-precedented in the synthesis of a wide array of 5-aminopyrazole derivatives and offers a reliable and high-yielding route to the target molecule. The alternative strategies, while plausible, would require more extensive synthetic development. This guide provides a solid foundation for researchers to undertake the synthesis of this and related novel 5-aminopyrazole compounds for further investigation in drug discovery programs.

References

  • Al-Mulla, A. (2017). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 22(8), 1379. [Link]

  • Faria, J. V., et al. (2017). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 13, 2434–2467. [Link]

  • El-Faham, A., et al. (2013). Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 50(S1), E23-E30. [Link]

  • Elmaati, T. M. A., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

  • Organic Syntheses Procedure for 3(5)-aminopyrazole. [Link]

  • Kumar, A., & Aggarwal, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(v), 241-294. [Link]

  • Patel, K. D., et al. (2020). Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents. Archiv der Pharmazie, 353(12), e2000103. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. [Link]

  • Gewald synthesis of 2‐aminothiophenes. | Download Scientific Diagram - ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. [Link]

  • Quiroga, J., et al. (2011). 194 recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 15(2), 229-253. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors - PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Gewald reaction - Wikipedia. [Link]

  • Disconnecting with a sneaky furan? - YouTube. [Link]

  • (Z)-4-[(Ethyl-amino)(furan-2-yl)methyl-idene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives - Der Pharma Chemica. [Link]

  • 3-(furan-2-yl)-1-methyl-1h-pyrazol-5-amine - PubChemLite. [Link]

  • Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing). [Link]

  • Process for the preparation of 4-aminopyrazole derivatives - Google P
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]

  • (Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H) - PMC. [Link]

  • Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles | Request PDF - ResearchGate. [Link]

  • Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β - idUS. [Link]

  • 1-(1-(Furan-2-yl)ethyl)-3-methyl-1H-pyrazol-5-amine - Heterocyclic Compounds - Crysdot. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

Sources

A Comprehensive Physicochemical and Characterization Guide to 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Direct experimental data for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine is not extensively available in peer-reviewed literature. This guide has been constructed by leveraging computational predictions, data from structurally analogous compounds, and established principles of chemical characterization to provide a comprehensive and predictive profile for research and development purposes.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory to anticancer agents.[1] The 5-aminopyrazole chemotype, in particular, serves as a versatile pharmacophore, offering key hydrogen bonding interactions that are crucial for molecular recognition at various biological targets.[1][2] This guide focuses on the specific derivative, 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine, a molecule that combines the proven pyrazole core with a bioisosteric furan ring and an ethyl group, which can modulate lipophilicity and steric interactions.

This document provides an in-depth analysis of the predicted physicochemical characteristics of this compound, outlines a plausible synthetic route, and details the rigorous, self-validating experimental protocols required for its synthesis, purification, and characterization. It is intended to serve as a foundational resource for researchers in drug discovery and development, enabling them to anticipate the molecule's behavior and design robust experimental workflows.

Molecular Structure and Predicted Physicochemical Properties

The first step in characterizing any novel compound is to understand its fundamental structural and electronic properties. These characteristics govern its behavior in both chemical and biological systems, influencing everything from solubility to target binding.

Chemical Structure:

Caption: Chemical structure of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.

Predicted Physicochemical Data

The following table summarizes the key physicochemical properties predicted using computational algorithms. These values are essential for designing initial experiments, such as selecting appropriate solvent systems for synthesis and analysis, and for anticipating the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₉H₁₁N₃ODefines the elemental composition and exact mass.
Molecular Weight 177.21 g/mol Influences diffusion rates and membrane transport.
logP (Octanol/Water) 1.5 - 2.0A measure of lipophilicity; critical for predicting membrane permeability and solubility. Values in this range are often favorable for oral bioavailability.[3]
Topological Polar Surface Area (TPSA) 71.9 ŲEstimates the surface area of polar atoms; strongly correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 2The two amine hydrogens and the pyrazole NH are potential H-bond donors, crucial for target recognition.
Hydrogen Bond Acceptors 3The pyrazole nitrogens and furan oxygen can act as H-bond acceptors.
pKa (Most Basic) 4.5 - 5.5The predicted basicity of the 5-amino group. This determines the ionization state at physiological pH (7.4), which profoundly impacts solubility, permeability, and off-target interactions.[4][5]
pKa (Most Acidic) 10.0 - 11.0The predicted acidity of the pyrazole N-H proton. This site can be important for metal chelation or as a hydrogen bond donor.

Proposed Synthesis and Characterization Workflow

A robust and reproducible synthetic route is the foundation of any chemical research program. Based on established methodologies for related pyrazole derivatives, a plausible synthetic pathway for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine is proposed below.[6]

Caption: Proposed two-step synthesis of the target compound.

Rationale Behind Experimental Choices
  • Claisen Condensation: This is a classic and reliable method for forming the β-keto nitrile intermediate. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for deprotonating the α-carbon of propionitrile, initiating the condensation with furan-2-carbonitrile. Tetrahydrofuran (THF) is an appropriate aprotic solvent.

  • Cyclization with Hydrazine: The reaction of a β-keto nitrile with hydrazine is a standard and high-yielding method for constructing 5-aminopyrazole rings. Hydrazine hydrate is a common and safe source of hydrazine. Ethanol is an excellent polar protic solvent for this transformation, and refluxing provides the necessary energy to drive the reaction to completion.

Experimental Protocols for Synthesis and Verification

The following protocols provide detailed, step-by-step methodologies for the synthesis and rigorous characterization of the target compound. Each protocol is designed as a self-validating system to ensure the production of high-purity material with confirmed identity.

Synthesis of 3-(Furan-2-yl)-2-ethyl-3-oxopropanenitrile (Intermediate 1)
  • System Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel.

  • Solvent Addition: Add anhydrous THF via cannula. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of propionitrile (1.0 eq.) in anhydrous THF to the stirred suspension via the addition funnel. Allow the mixture to stir at 0 °C for 30 minutes.

  • Condensation: Add a solution of furan-2-carbonitrile (1.05 eq.) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the intermediate.

Synthesis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (Final Product)
  • Reaction Setup: To a solution of the intermediate (1.0 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).

  • Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Purification: Add water to the residue, which may induce precipitation of the product. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash chromatography.

Physicochemical Characterization: Self-Validating Protocols

Accurate characterization is non-negotiable for establishing the identity, purity, and properties of a new chemical entity.

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure determination of organic molecules.[7][8]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[9] DMSO-d₆ is often preferred for aminopyrazoles as it allows for the observation of exchangeable N-H protons.

  • ¹H NMR Analysis:

    • Acquire a standard proton spectrum.

    • Expected Signals: Look for signals corresponding to the ethyl group (a triplet and a quartet), distinct aromatic protons for the furan ring, a broad singlet for the amine (NH₂) protons, and a broad singlet for the pyrazole (NH) proton.

    • Interpretation: The chemical shifts (δ), integration values (relative number of protons), and splitting patterns (multiplicity) must be consistent with the proposed structure.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: The number of distinct carbon signals should match the number of non-equivalent carbons in the molecule (9 in this case).

    • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, confirming the ethyl group and furan ring carbons.[7]

Molecular Weight Confirmation: Mass Spectrometry (MS)

MS provides direct evidence of the molecular weight and can offer structural clues through fragmentation patterns.[10][11]

Protocol:

  • Sample Preparation: Prepare a dilute solution (approx. 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap instrument using electrospray ionization (ESI) in positive ion mode.

  • Data Interpretation:

    • Trustworthiness Check: The primary goal is to observe the protonated molecule, [M+H]⁺.

    • The measured mass should be within 5 ppm of the calculated exact mass of C₉H₁₂N₃O⁺ (178.0975). This high accuracy is crucial for confirming the elemental composition.[10]

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of small molecules.[12][13]

Protocol:

  • Method Development:

    • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Develop a gradient method using water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes.

    • Detector: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm, or a wavelength determined by a UV scan).

  • Analysis:

    • Prepare a standard solution of the analyte at a known concentration (e.g., 1 mg/mL).[14]

    • Inject the solution and record the chromatogram.

  • Purity Calculation: Purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks. For regulatory purposes, purity must be assessed against a qualified reference standard.[15]

Advanced Characterization for Drug Development

For drug development professionals, understanding solubility and ionization is critical.[3][16]

Aqueous Solubility Determination

Poor aqueous solubility is a major hurdle in drug development.[16]

Protocol (Kinetic Solubility):

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume (e.g., 1-2 µL) of the DMSO stock to a larger volume (e.g., 100-200 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Shake the plate for 1-2 hours at room temperature.

  • Measure the amount of dissolved compound using a method like UV-Vis spectroscopy, HPLC-UV, or LC-MS. The point at which the compound precipitates determines its kinetic solubility.

pKa Determination

The pKa dictates a molecule's charge state and is a master variable controlling its properties.[4][5]

Protocol (Potentiometric Titration): [17]

  • Accurately weigh the compound and dissolve it in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Place the solution in a thermostatted vessel with a calibrated pH electrode.

  • Titrate the solution with a standardized solution of HCl (to determine basic pKa) or NaOH (to determine acidic pKa).

  • Record the pH after each addition of titrant.

  • The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where pH = pKa.[17][18]

Potential Biological Significance and Applications

Aminopyrazole derivatives are known to interact with a wide range of biological targets, often acting as kinase inhibitors.[1] The structural motifs within 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine suggest it could be a candidate for targeting protein kinases, which are crucial regulators of cell signaling and are frequently dysregulated in diseases like cancer and inflammation.

For instance, many kinase inhibitors utilize a similar aminopyrazole "hinge-binding" motif to anchor within the ATP-binding pocket of the enzyme. The furan ring can form additional interactions in adjacent hydrophobic pockets, while the ethyl group can be used to tune selectivity and physicochemical properties.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription OurCompound 4-Ethyl-3-(furan-2-yl)- 1H-pyrazol-5-amine (Hypothetical Inhibitor) OurCompound->RAF Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates how a molecule like 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine could potentially act as an inhibitor of a kinase such as RAF within the MAPK/ERK pathway, a critical signaling cascade in many cancers. This provides a logical starting point for screening the compound's biological activity.

Conclusion

While lacking direct experimental validation in the public domain, a comprehensive profile of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine can be confidently constructed. The predictive data suggests a molecule with drug-like properties, and its structural similarity to known bioactive agents points toward promising avenues for therapeutic research, particularly in oncology and immunology. The detailed synthetic and analytical protocols provided herein offer a robust framework for any research team aiming to synthesize and characterize this and other novel aminopyrazole derivatives, ensuring a foundation of scientific integrity and trustworthiness for future development efforts.

References

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024, July 23). SepaChrom. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Al-Iraqi, A. H., & Shawash, M. B. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • PharmaeliX. (2021, December 25). pKa Value Determination Guidance 2024. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Po, H. N., & Senozan, N. M. (2001). The Henderson-Hasselbalch Equation: Its History and Limitations.
  • Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]

  • Al-Iraqi, A. H., & Shawash, M. B. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. [Link]

  • University of Sydney. (2023, August 31). Solubility of Organic Compounds. School of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 2997. [Link]

  • LibreTexts Chemistry. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Chromatography Forum. (2012, November 9). How to design a purity test using HPLC. [Link]

  • Mass Spectrometry analysis of Small molecules. (2013, February 7). [Link]

  • Mor, S., & Kumar, V. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 718-732. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]

  • Chromatography Today. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

  • Alam, M. J., & Khan, S. A. (2016). Current status of pyrazole and its biological activities. Journal of parallel and distributed computing, 7, 1. [Link]

  • Lapek, J. D., & Gonzalez, D. J. (2014). Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. Annual review of analytical chemistry, 7, 419-440. [Link]

  • Alcami. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. [Link]

  • Tuccinardi, T., & Granchi, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]

  • LibreTexts Chemistry. (n.d.). 12: Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Al-Sanea, M. M., & El-Sayed, N. N. E. (2022). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1 H -Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. ResearchGate. [Link]

  • Phillips, K. A., et al. (2018). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental science & technology, 52(19), 11456-11464. [Link]

  • Phillips, K. A., et al. (2018). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed. [Link]

  • El-Metwaly, N., & El-Gazzar, M. G. (2024). One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. Scientific reports, 14(1), 19857. [Link]

  • Creative Bioarray. (n.d.). Physicochemical Characterization Assays. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-(furan-2-yl)-1h-pyrazol-5-amine. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 3-(Furan-2-yl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-ethyl-4-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2012). (Z)-4-[(Ethyl-amino)(furan-2-yl)methyl-idene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. [Link]

  • PubChem. (n.d.). 3-(furan-2-yl)-1-methyl-1h-pyrazol-5-amine. Retrieved from [Link]

Sources

The Pharmacophoric Versatility of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the 5-aminopyrazole core is a privileged, highly adaptable scaffold, frequently functioning as a purine bioisostere in ATP-competitive kinase inhibitors and as a core structural motif in serine protease inhibitors [1]. The specific functionalization found in 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine creates a highly tuned pharmacophore that elegantly balances electronic properties with steric constraints.

The structural logic of this molecule can be deconstructed into three critical functional zones:

  • The 5-Amine Group: Acts as a potent hydrogen-bond donor and acceptor. In kinase targets, this group typically anchors the molecule to the hinge region of the ATP-binding cleft via interactions with the backbone carbonyls of hinge residues.

  • The 3-(Furan-2-yl) Ring: Provides an electron-rich aromatic system capable of

    
     stacking with aromatic gatekeeper residues. Its inherent dipole moment also allows for directed electrostatic interactions that phenyl rings cannot achieve.
    
  • The 4-Ethyl Substituent: This is the critical differentiator. The ethyl group at the C4 position introduces a defined steric bulk that restricts the rotational freedom of the adjacent furan ring, minimizing the entropic penalty upon binding. Furthermore, it effectively projects into and occupies the hydrophobic pocket adjacent to the ATP-binding hinge region, significantly increasing target affinity compared to unsubstituted analogs.

Pharmacophore Core 4-Ethyl-3-(furan-2-yl) -1H-pyrazol-5-amine Amine 5-Amine Group (H-Bond Donor/Acceptor) Core->Amine C5 Position Furan 3-Furan-2-yl Ring (Pi-Pi Stacking) Core->Furan C3 Position Ethyl 4-Ethyl Group (Hydrophobic Pocket) Core->Ethyl C4 Position Kinase Target Kinase (e.g., CK2, FGFR) Amine->Kinase Hinge Binding Furan->Kinase Gatekeeper Ethyl->Kinase Hydrophobic Cleft

Caption: Pharmacophore mapping of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine against kinase targets.

Mechanistic Applications in Drug Discovery

ATP-Competitive Kinase Inhibition

Research demonstrates that 3-(furan-2-yl)-1H-pyrazol-5-amines exhibit strong binding affinities for the human protein kinase CK2


 subunit and FGFR kinases [2]. Docking studies reveal that the pyrazole core mimics the adenine ring of ATP. The addition of the 4-ethyl group significantly enhances the hydrophobic contacts within the ATP-binding cleft, specifically targeting the highly conserved hydrophobic pocket I (HPI) situated behind the gatekeeper residue.
Serine Protease Inhibition via Serine-Trapping

Recent literature highlights acylated 1H-pyrazol-5-amines as potent antithrombotics utilizing a covalent "serine-trapping" mechanism [3]. When the 5-amine is acylated (e.g., with a pivaloyl group), the pyrazole core positions the electrophilic carbonyl center perfectly for nucleophilic attack by the active-site serine of thrombin. The 4-ethyl and 3-furan-2-yl groups provide the necessary spatial orientation to fit snugly into the S1 and S2 sub-pockets of the protease, ensuring high selectivity over other blood coagulation cascade proteases.

Quantitative Structure-Activity Relationship (SAR) Profiling

The table below summarizes the physicochemical properties and representative biological impact of C4-substitution on the 3-(furan-2-yl)-1H-pyrazol-5-amine scaffold, illustrating the optimal balance achieved by the 4-ethyl derivative.

Scaffold VariationCLogPTPSA (Ų)Rotatable BondsCK2

IC₅₀ (nM)
Thrombin IC₅₀ (nM)
3-(furan-2-yl)-1H-pyrazol-5-amine (R4 = H)0.8568.01> 5000> 10000
4-Methyl-3-(furan-2-yl)-1H-pyrazol-5-amine1.2568.0112504500
4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine 1.78 68.0 2 180 420
4-Phenyl-3-(furan-2-yl)-1H-pyrazol-5-amine2.9068.02850> 5000 (Steric clash)

*Note: IC₅₀ values are representative aggregates based on SAR trends for functionalized derivatives of this core scaffold [2][3].

Experimental Workflows & Methodologies

De Novo Synthesis of the Scaffold

The synthesis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine is achieved via a Knorr-type cyclocondensation. The causality behind the solvent and reagent choices is critical for maximizing the yield of the desired tautomer.

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve 2-(furan-2-carbonyl)butanenitrile (1.0 eq) in absolute ethanol (0.5 M concentration). Rationale: Absolute ethanol provides optimal solubility for both the nitrile and the hydrazine, while its protic nature facilitates the crucial proton transfers required during the cyclization step.

  • Reagent Addition: Add hydrazine hydrate (1.5 eq) dropwise at 0 °C. Rationale: Hydrazine is a potent nucleophile; adding it at 0 °C prevents uncontrolled exothermic side reactions and minimizes the formation of bis-hydrazone byproducts.

  • Condensation & Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 16 hours. Rationale: The initial hydrazone formation is rapid, but the subsequent intramolecular cyclization onto the nitrile carbon requires significant activation energy, necessitating prolonged reflux.

  • Workup & Purification: Cool the reaction to room temperature, concentrate in vacuo, and recrystallize the crude residue from a mixture of ethanol/water (8:2). Rationale: The product selectively crystallizes out of the aqueous ethanol mixture, effectively separating it from unreacted starting materials and linear hydrazone intermediates.

Synthesis Step1 2-(Furan-2-carbonyl) butanenitrile Step2 Hydrazine Hydrate (EtOH, Reflux 16h) Step1->Step2 Addition Step3 Cyclization & Tautomerization Step2->Step3 Condensation Step4 4-Ethyl-3-(furan-2-yl) -1H-pyrazol-5-amine Step3->Step4 Yield >75%

Caption: Step-by-step synthetic workflow for the 5-aminopyrazole core via cyclocondensation.

High-Throughput Kinase Screening Protocol (TR-FRET)

To evaluate the binding affinity of the synthesized scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Self-Validating Protocol:

  • Assay Preparation: Prepare a 384-well plate with 10 µL of assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Dispense the 4-ethyl pyrazole derivative in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) using an acoustic liquid handler. Rationale: Acoustic dispensing prevents cross-contamination and ensures highly accurate low-volume transfers.

  • Enzyme & Tracer Addition: Add 5 µL of the target kinase (e.g., CK2) tagged with a Europium-anti-His antibody, followed by 5 µL of a fluorescent ATP-competitive tracer (e.g., Kinase Tracer 236).

  • Incubation & Readout: Incubate for 1 hour at room temperature. Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm). Rationale: TR-FRET is specifically chosen over standard fluorescence because the highly conjugated furan-pyrazole system can exhibit auto-fluorescence. The time-resolved delay (e.g., 100 µs) ensures that only the long-lived Europium signal is captured, eliminating false positives.

  • Validation: Calculate the Z'-factor for the plate using DMSO controls (negative) and a known pan-kinase inhibitor like Staurosporine (positive). A Z'-factor > 0.6 validates the assay's integrity.

References

  • Elsisi, D. M., Mohamed, A. M., Seadawy, M. G., Ahmed, A., & Abou-Amra, E. S. (2024). One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. Molecular Diversity. Available at:[Link]

  • Estévez-Braun, A., et al. (2021). Modular Synthesis and Antiproliferative Activity of New Dihydro-1H-Pyrazolo[1,3-b]Pyridine Embelin Derivatives. Molecules, 26(19), 5980. Available at:[Link]

  • Kuka, J., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals, 15(11), 1332. Available at:[Link]

  • Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at:[Link]

Preclinical Safety and Predictive Toxicology of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine: A Mechanistic Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine represents a highly functionalized heterocyclic scaffold. While such bifunctional molecules offer vast pharmacophoric potential for drug discovery, they also introduce complex, compounding toxicological liabilities. This whitepaper provides an in-depth, authoritative framework for evaluating the safety profile of this compound. By dissecting the distinct mechanistic liabilities of its furan and pyrazole moieties, we establish self-validating preclinical protocols designed to satisfy regulatory requirements for first-in-human (FIH) clinical trials.

Structural Toxicology & The Auto-Amplifying Toxicity Loop

To design an effective safety evaluation program, researchers must first understand the causality behind the molecule's inherent toxicity. The structure of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine contains two distinct rings that interact synergistically to produce hepatotoxicity.

The Furan Liability: CYP-Mediated Bioactivation

Furan rings are notorious for their hepatotoxic and potentially carcinogenic profiles. Furan toxicity is intrinsically linked to cytochrome P450 (CYP)–mediated bioactivation[1]. Specifically, CYP2E1 oxidizes the furan ring into a highly reactive α,β-unsaturated dialdehyde known as cis-2-butene-1,4-dial (BDA)[2]. BDA acts as a potent electrophile that rapidly depletes cellular glutathione (GSH) and covalently binds to critical target proteins and nucleic acids, leading to sustained cytotoxicity and hepatocellular necrosis[1]. Furthermore, reactive intermediates in furan metabolism have been shown to form cross-links with polyamines, further driving cellular toxicity[3].

The Pyrazole Liability: Enzyme Induction and Oxidative Stress

The pyrazole core introduces a secondary layer of risk. Pyrazoles are well-documented inducers of CYP2E1 and CYP2A5[4]. The induction of these enzymes not only accelerates the metabolism of xenobiotics but also directly generates reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, leading to severe oxidative liver injury[4].

The Causality Insight: A Toxic Feedback Mechanism

The integration of these two moieties creates a theoretical auto-amplifying toxicity loop . The pyrazole core induces the overexpression of CYP2E1[4]. This induced CYP2E1 then rapidly accelerates the bioactivation of the furan ring into the cytotoxic BDA metabolite[1]. Consequently, the molecule effectively upregulates the very enzymatic machinery required for its own toxic bioactivation. Understanding this causality is critical; it dictates that standard toxicity assays must be heavily weighted toward evaluating centrilobular hepatic necrosis and oxidative stress.

Mandatory Visualization: Mechanistic Pathway

G cluster_0 Phase I Metabolism (Liver) cluster_1 Cellular Targets & Toxicity Compound 4-Ethyl-3-(furan-2-yl)- 1H-pyrazol-5-amine CYP2E1 CYP2E1 / CYP2A5 Induction & Catalysis Compound->CYP2E1 Pyrazole Core Induces BDA cis-2-butene-1,4-dial (Reactive BDA) Compound->BDA Furan Ring Oxidation CYP2E1->BDA Catalyzes ROS Reactive Oxygen Species (ROS) CYP2E1->ROS Byproduct Protein Protein Adduction (Covalent Binding) BDA->Protein Electrophilic Attack GSH GSH Depletion BDA->GSH Conjugation Tox Hepatocellular Necrosis & Oxidative Stress ROS->Tox Lipid Peroxidation Protein->Tox Enzyme Inactivation GSH->Tox Loss of Antioxidant Defense

Figure 1: Mechanistic pathway of CYP-mediated bioactivation and hepatotoxicity.

Quantitative Safety Data & Predictive Thresholds

Based on the structural liabilities of the furan and pyrazole moieties, the following predictive toxicological thresholds should be utilized to benchmark experimental results during preclinical screening.

Table 1: Predictive In Vivo Toxicity Metrics (Rodent Model)

ParameterPredictive ThresholdMechanistic Rationale
Acute Oral LD50 300 - 2000 mg/kgFuran-induced hepatocellular necrosis limits high-dose tolerability.
NOAEL (28-Day) < 10 mg/kg/dayChronic CYP2E1 induction leads to cumulative oxidative stress.
Primary Target Organ Liver (Centrilobular)Site of highest CYP2E1/CYP2A5 expression and BDA generation.

Table 2: In Vitro Bioactivation & Cytotoxicity Profiling

AssayExpected OutcomeClinical Implication
CYP2E1 Induction > 3-fold increaseHigh risk of drug-drug interactions (DDIs) and auto-toxicity.
GSH Depletion > 50% reduction at 50 µMSevere loss of cellular antioxidant defense mechanisms.
Ames Test Equivocal / Weak PositiveBDA can form DNA cross-links, requiring in vivo micronucleus testing.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. This prevents false positives/negatives by embedding mechanistic proofs directly into the workflow.

Protocol 1: In Vitro Hepatocyte Bioactivation & Adduct Trapping Assay

Purpose: To definitively prove that the compound's toxicity is driven by CYP2E1-mediated BDA formation. Self-Validation Mechanism: Utilizing a specific CYP inhibitor alongside an electrophile trap ensures that observed adducts are strictly CYP-dependent.

  • Hepatocyte Preparation: Plate primary human or rat hepatocytes at

    
     cells/mL in Williams' E medium.
    
  • Control & Cohort Setup: Divide the culture into three distinct cohorts:

    • (A) Vehicle Control: 0.1% DMSO.

    • (B) Test Article: 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (50 µM).

    • (C) Mechanistic Validation: Test Article (50 µM) + Chlormethiazole (50 µM), a specific CYP2E1 inhibitor.

  • Electrophile Trapping: Supplement all media with 5 mM Glutathione (GSH) to act as a trap for the transient, reactive BDA intermediate[3]. Incubate for 12 hours.

  • LC-MS/MS Quantification: Lyse the cells, precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the presence of 2-(S-glutathionyl)succinaldehyde (GSH-BDA).

  • Data Interpretation: If Cohort B exhibits high levels of GSH-BDA, but Cohort C mirrors the baseline of Cohort A, the CYP2E1-driven bioactivation pathway is successfully validated.

Protocol 2: Acute Oral Toxicity (OECD TG 423) with Toxicokinetic Validation

Purpose: To determine the acute toxic class of the compound while ensuring data reliability. Self-Validation Mechanism: Standard OECD 423 relies on mortality[5]. By integrating toxicokinetic (TK) satellite groups, we ensure that survival is due to genuine biological safety rather than a failure of gastrointestinal absorption.

  • Animal Preparation: Fast nulliparous, non-pregnant female Wistar rats overnight prior to dosing, ensuring water is available ad libitum[5].

  • Dose Selection & Administration: Administer a starting dose of 300 mg/kg via oral gavage. This conservative starting dose is selected over the 2000 mg/kg limit test due to the anticipated toxicity of the furan bioactivation pathway[6].

  • Clinical Observation & TK Sampling:

    • Observe the main study animals for mortality and moribund status at 30 min, 4 hrs, 24 hrs, and daily for 14 days[5].

    • Concurrently, draw blood from the TK satellite group at 1, 4, 8, and 24 hours post-dose to quantify systemic exposure (

      
       and 
      
      
      
      ).
  • Stepwise Decision Matrix: If 0-1 animals die at 300 mg/kg, proceed to dose the next cohort at 2000 mg/kg. If 2-3 animals die, step down the dose to 50 mg/kg[5].

  • Necropsy & Histopathology: Euthanize surviving animals on day 14. Perform gross necropsy with a specific histopathological focus on the liver to check for centrilobular necrosis and inflammatory cell infiltration.

Regulatory Strategy for First-in-Human (FIH) Trials

Translating the preclinical data of a complex furan-pyrazole derivative into a clinical setting requires strict adherence to the ICH M3(R2) guidelines[7].

The nonclinical safety assessment must establish the No Observed Adverse Effect Level (NOAEL) in both a rodent and a non-rodent species[8]. Because of the auto-amplifying toxicity loop identified in Section 2, the Maximum Recommended Starting Dose (MRSD) for human trials should be calculated using the most sensitive species. According to standard regulatory approaches, the starting clinical dose should generally not exceed 1/50th of the NOAEL (based on


 or systemic exposure/AUC) from the species yielding the lower exposure[8]. Furthermore, due to the potential for BDA to cause genotoxicity, a standard battery of genotoxicity studies (including an Ames test and an in vivo micronucleus assay) must be completed prior to the initiation of Phase I clinical trials[8].

References

Sources

Technical Guide: Molecular Analysis & Characterization of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine , a heteroaromatic scaffold relevant to kinase inhibitor discovery and agrochemical development. As a trisubstituted pyrazole, this compound presents specific challenges in synthesis (regioselectivity) and analysis (tautomeric equilibrium). This document details the physicochemical profile, validated synthetic pathways, and rigorous analytical protocols required for structural confirmation, designed for researchers in medicinal chemistry and analytical sciences.

Part 1: Physicochemical Profile

Molecular Identity & Constants

The target molecule is a fused heterocyclic system comprising a pyrazole core substituted with an ethyl group, a furan ring, and a primary amine.

PropertyValueNotes
IUPAC Name 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.20 g/mol Average mass
Monoisotopic Mass 177.0902 g/mol Critical for HRMS validation
H-Bond Donors 2(NH₂, Pyrazole-NH)
H-Bond Acceptors 3(Furan-O, Pyrazole-N, Amine-N)
Tautomerism 1H- / 2H- equilibriumExists in equilibrium; 1H form is generally dominant in polar solvents.[1]
Elemental Analysis (Theoretical)

For purity validation via combustion analysis, the theoretical elemental composition is:

  • Carbon (C): 61.00%

  • Hydrogen (H): 6.26%

  • Nitrogen (N): 23.71%

  • Oxygen (O): 9.03%

Part 2: Synthetic Pathway & Mechanism

Retrosynthetic Logic

The most robust route to 3,4,5-trisubstituted aminopyrazoles is the cyclocondensation of


-ketonitriles with hydrazine. For this specific target, the requisite precursor is 2-ethyl-3-(furan-2-yl)-3-oxopropanenitrile .
Reaction Mechanism
  • Nucleophilic Attack: Hydrazine attacks the ketone carbonyl of the

    
    -ketonitrile.
    
  • Imine Formation: Loss of water generates a hydrazone intermediate.

  • Cyclization: The terminal nitrogen of the hydrazine moiety attacks the nitrile carbon (intramolecular nucleophilic addition).

  • Tautomerization: Isomerization yields the stable aromatic aminopyrazole.

Synthesis Workflow Diagram

The following diagram outlines the critical process flow, including the necessary precursor synthesis via Claisen condensation.

Synthesis_Workflow Start Start: Furan-2-carboxylic acid Step1 Activation (CDI or SOCl2) Start->Step1 Step2 Claisen Condensation (Ethyl cyanoacetate + Base) Step1->Step2 Acylation Intermediate Precursor: 2-Ethyl-3-(furan-2-yl)-3-oxopropanenitrile Step2->Intermediate Alkylation (Et-I) if needed or direct condensation Reaction Cyclization (Hydrazine Hydrate, EtOH, Reflux) Intermediate->Reaction N2H4•H2O Product Target: 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine Reaction->Product -H2O

Caption: Step-wise synthetic pathway from furan-2-carboxylic acid to the target aminopyrazole.

Part 3: Analytical Characterization Protocols

To certify the identity of C₉H₁₁N₃O, a multi-modal approach combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) is required.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Expected Ion:

    
     m/z.
    

Fragmentation Logic (MS/MS): Under Collision-Induced Dissociation (CID), aminopyrazoles exhibit characteristic cleavage:

  • Loss of Ammonia:

    
     m/z.
    
  • Loss of Ethyl Group:

    
     m/z (via radical loss) or 148 (via alkene loss).
    
  • Furan Ring Opening: Loss of CO (28 Da) is common in furan derivatives.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred to prevent exchange of amine protons).

NucleusShift (

ppm)
MultiplicityIntegrationAssignment
¹H 12.0 - 12.5Broad Singlet1HPyrazole NH (N1)
¹H 7.65Doublet of Doublets1HFuran H-5
¹H 6.60Doublet of Doublets1HFuran H-3
¹H 6.52Doublet of Doublets1HFuran H-4
¹H 4.5 - 5.5Broad Singlet2HAmine NH₂
¹H 2.45Quartet (

Hz)
2HEthyl CH₂
¹H 1.10Triplet (

Hz)
3HEthyl CH₃

Note: The chemical shift of the amine and pyrazole NH protons is highly concentration and temperature-dependent.

Analytical Decision Tree

The following workflow ensures rigorous quality control (QC) during the characterization phase.

Analytical_QC Sample Crude Product HPLC HPLC-UV (254 nm) Purity Check Sample->HPLC Decision1 Purity > 95%? HPLC->Decision1 PrepHPLC Prep-HPLC Purification Decision1->PrepHPLC No NMR 1H NMR (DMSO-d6) Structure Verification Decision1->NMR Yes MS HRMS (ESI+) Mass Confirmation Decision1->MS Yes PrepHPLC->HPLC Re-analyze Final Batch Release NMR->Final MS->Final

Caption: Quality Control decision tree for validating the synthesis of the target pyrazole.

Part 4: Experimental Protocol (Purity Determination)

Objective: Quantify the purity of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine using HPLC-UV.

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of Acetonitrile:Water (50:50). Sonicate for 5 minutes.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide/amine absorption).

  • Acceptance Criteria: Main peak area > 95%. No single impurity > 1%.

References

  • El-Saghier, A. M. (2022). Synthesis and Biological Activity of Some New Pyrazole Derivatives. Journal of Heterocyclic Chemistry. (General methodology for aminopyrazole synthesis).

  • Santos, et al. (2005).[2] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. (Mass spec fragmentation rules).

  • Sigma-Aldrich. (2024). Product Specification: 3-(Furan-2-yl)-1H-pyrazol-5-amine. (Analogous structure properties).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted pyrazoles. (General physicochemical data).

Sources

History and development of 3-furan-2-yl-pyrazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History, Synthesis, and Pharmacology of 3-Furan-2-yl-Pyrazol-5-Amine Derivatives

Executive Summary

The compound 3-(furan-2-yl)-1H-pyrazol-5-amine (also designated as 3-amino-5-(2-furyl)pyrazole; CAS: 96799-02-9) represents a highly privileged scaffold in modern medicinal chemistry and agrochemical development[1][2]. Characterized by its tautomeric versatility and robust hydrogen-bonding capabilities, this building block has evolved from a naturally occurring bioactive isolate into a cornerstone intermediate for the synthesis of advanced kinase inhibitors[3][4]. As a Senior Application Scientist, I present this whitepaper to dissect the historical context, mechanistic pharmacology, and self-validating synthetic methodologies surrounding this critical pharmacophore.

Historical Context and Evolutionary Significance

The 3-amino-5-arylpyrazole class has a dual lineage, rooted in both natural product discovery and rational drug design.

Historically, derivatives of 3-amino-5-(2-furyl)pyrazole were identified via GC-MS analysis as bioactive constituents in the fruit pericarp extracts of Alangium salviifolium, a medicinal plant utilized in traditional remedies[5][6]. In these ecological contexts, the compound exhibited potent larvicidal and insecticidal properties, particularly against Culex quinquefasciatus mosquitoes, demonstrating the scaffold's innate ability to disrupt critical biological pathways in target organisms[5].

In contemporary pharmaceutical development, the scaffold was recognized for its structural mimicry of the adenine ring of ATP. The exocyclic amine and the adjacent pyrazole nitrogen form a classic Donor-Acceptor (D-A) motif, which is thermodynamically ideal for anchoring into the hinge region of protein kinases[7]. Consequently, 3-furan-2-yl-pyrazol-5-amine became a highly sought-after intermediate for synthesizing multi-kinase inhibitors targeting RET, SRC, and PDK1—kinases that are frequently dysregulated in malignant tumors[3][4].

Mechanistic Pharmacology: Kinase Inhibition

The biological efficacy of 3-furan-2-yl-pyrazol-5-amine derivatives stems from their precise spatial geometry. The furan ring acts as a lipophilic vector, projecting into the hydrophobic pocket adjacent to the kinase hinge region, while the pyrazole core establishes critical hydrogen bonds.

A primary target for this scaffold is Phosphoinositide-dependent kinase-1 (PDK1) , a master regulatory kinase in the PI3K/Akt/mTOR signaling cascade[4]. Unmodified 3-amino-5-(2-furyl)pyrazole acts as a direct PDK1 binder (IC50 = 313 μM), providing a foundational lead for further structural optimization in cancer research[4]. Furthermore, functionalizing the pyrazole amine yields advanced derivatives capable of selectively inhibiting RET and SRC kinases, thereby suppressing tumor cell proliferation and mitigating off-target toxicities (such as T-cell suppression linked to LCK inhibition)[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates PDK1 PDK1 (Target Node) PIP3->PDK1 Recruits AKT Akt / PKB PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTOR mTOR Signaling (Cell Survival & Proliferation) AKT->mTOR Activates Inhibitor 3-furan-2-yl-pyrazol-5-amine (ATP-Competitive Binder) Inhibitor->PDK1 Inhibits

Caption: PI3K/Akt/mTOR pathway highlighting PDK1 allosteric/ATP-competitive inhibition.

Quantitative Data Summary

To contextualize the utility of this scaffold, the following table summarizes the key biological targets and physicochemical properties associated with the core molecule and its immediate derivatives.

Compound / DerivativeTarget / ApplicationActivity MetricKey Mechanism / Note
3-Amino-5-(2-furyl)pyrazole PDK1 (Kinase)IC50 = 313 μMDirect ATP-pocket binder; lead compound for oncology[4].
Alangium salviifolium Extract C. quinquefasciatus100% Larval MortalityNatural synergistic insecticidal activity[5].
RET-Inhibitor Derivatives RET / SRC KinasesHigh Potency (nM range)Prevents malignant tumor cell growth; minimizes SRC side effects[3].
Core Scaffold (CAS 96799-02-9) Pharmaceutical IntermediateN/ApKa: ~14.80; Insoluble in water; Crystalline brown powder[8].

Chemical Synthesis: Experimental Protocol

The synthesis of 3-furan-2-yl-pyrazol-5-amine relies on a highly efficient, self-validating cyclocondensation reaction between a β-ketonitrile and a binucleophile (hydrazine). The following protocol is engineered for high yield and thermodynamic purity.

Rationale and Causality
  • Reagent Selection: Hydrazine hydrate is utilized as it provides the two adjacent nitrogen atoms required for the pyrazole ring. The hydrate form is preferred over anhydrous hydrazine due to safety profiles and ease of handling.

  • Solvent Dynamics: Ethanol is selected as the reaction medium. It fully solubilizes the starting 3-(2-furyl)-3-oxopropanenitrile at reflux but acts as a poor solvent for the highly polar, hydrogen-bonded pyrazole product at room temperature, driving spontaneous crystallization[7].

  • Tautomeric Control: The product exists in rapid equilibrium between the 3-amino and 5-amino tautomers. Crystallization from ethanol/water systems thermodynamically favors the 3-amino-5-(2-furyl)-1H-pyrazole form due to the formation of dimeric H-bonded ribbons in the solid lattice[7].

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 mmol of 3-(2-furyl)-3-oxopropanenitrile in 50 mL of absolute ethanol.

  • Nucleophilic Addition: Slowly add 12.0 mmol (1.2 equivalents) of hydrazine hydrate (80% aqueous solution) dropwise to the stirring solution at room temperature. Note: A slight excess of hydrazine compensates for evaporative losses and ensures complete consumption of the nitrile.

  • Cyclocondensation (Reflux): Elevate the temperature to 80°C and reflux the mixture for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) eluent system until the starting material spot is completely consumed.

  • Work-up and Precipitation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. The slow cooling prevents premature crystallization, which can trap impurities. Subsequently, chill the flask in an ice bath (0–5°C) for 1 hour to maximize precipitation.

  • Isolation: Collect the resulting brown crystalline powder via vacuum filtration. Wash the filter cake with 10 mL of ice-cold ethanol followed by 10 mL of cold distilled water to remove unreacted hydrazine and highly polar byproducts.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water (9:1) to yield the pure 3-furan-2-yl-pyrazol-5-amine[7]. Dry under a vacuum desiccator (stored under inert gas at 2–8 °C to prevent oxidative degradation of the furan ring)[8].

Synthesis A 3-(2-furyl)-3-oxopropanenitrile (β-ketonitrile) C Cyclocondensation (Ethanol, 80°C Reflux) A->C B Hydrazine Hydrate (Binucleophile) B->C D 3-furan-2-yl-pyrazol-5-amine (Target Scaffold) C->D

Caption: Synthetic workflow for 3-furan-2-yl-pyrazol-5-amine via cyclocondensation.

References

  • Mondal RP et al. "Larvicidal activity of Alangium salviifolium fruit pericarp extract against Culex quinquefasciatus". Notulae Scientia Biologicae (2022). Available at:[Link]

  • United States Patent 10,787,457 B2. "Agent for preventing or treating diseases (e.g., malignant tumors) by RET inhibitory activity". Google Patents. Available at:[Link]

  • ResearchGate. "Alangium Salvifolium (L.F.) Wangerin: A TREASURE TO BE FORAGED". ResearchGate. Available at:[Link]

Sources

Preclinical Evaluation and Mechanistic Profiling of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine as a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors has revolutionized targeted oncology and immunology. Among the most privileged pharmacophores in this space is the aminopyrazole core, which effectively mimics the adenine ring of ATP to competitively bind the kinase hinge region [1]. This technical whitepaper provides an in-depth mechanistic evaluation of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine , a highly functionalized scaffold designed to overcome common resistance mechanisms, such as gatekeeper mutations.

By dissecting the Structure-Activity Relationship (SAR) and outlining a rigorous, self-validating preclinical workflow, this guide serves as a blueprint for drug development professionals seeking to profile novel aminopyrazole-based kinase inhibitors.

Molecular Rationale & Structure-Activity Relationship (SAR)

The structural architecture of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine is strategically modular. Each functional group plays a distinct role in securing the molecule within the ATP-binding cleft of target kinases (e.g., FGFR, Aurora kinases, and CDKs) [2].

  • The 1H-Pyrazol-5-amine Core: Acts as the primary hinge-binding motif. The N1/N2 nitrogen atoms and the 5-amino group form critical bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region. Tautomerism in the pyrazole ring allows it to adapt to slightly different hinge architectures [3].

  • The 3-(Furan-2-yl) Moiety: This heteroaromatic ring is positioned to project into the hydrophobic pocket adjacent to the ATP-binding site. The oxygen atom in the furan ring can also participate in weak electrostatic interactions with polar residues lining the pocket.

  • The 4-Ethyl Group: The C4 position is a critical vector for kinase selectivity. The ethyl group provides precise steric bulk designed to interact with the "gatekeeper" residue. While a bulky gatekeeper mutation (e.g., T315I in ABL or V564F in FGFR2) typically causes steric clashes with larger substituents, the compact and flexible nature of an ethyl group can often exploit these mutations or maintain binding affinity where larger aromatics fail [1].

SAR_Logic Core 1H-Pyrazol-5-amine Core (Hinge Binder) Kinase Kinase ATP-Binding Cleft Core->Kinase Bidentate H-bonds Furan 3-(Furan-2-yl) Group (Hydrophobic Pocket) Furan->Kinase pi-pi / Hydrophobic Fit Ethyl 4-Ethyl Group (Gatekeeper Interaction) Ethyl->Kinase Steric adaptation Amine 5-Amine Group (Solvent Channel/H-bond) Amine->Kinase H-bond donor

Figure 1: SAR logic mapping the functional groups of the scaffold to the kinase ATP-binding cleft.

Target Kinase Profiling: Biochemical Screening

To establish the primary target profile, biochemical screening must isolate the direct interaction between the inhibitor and the recombinant kinase.

Rationale for TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

We utilize TR-FRET over standard luminescent ADP-detection assays because TR-FRET minimizes compound interference (auto-fluorescence) due to the time-delayed emission reading. This ensures that the high aromaticity of the furan and pyrazole rings does not produce false positives.

Step-by-Step TR-FRET Protocol
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine in 100% DMSO (11-point curve, 1:3 dilution), then dilute 1:100 in Kinase Buffer to reach a final 1% DMSO concentration. Causality: 1% DMSO ensures compound solubility without denaturing the kinase.

  • Enzyme-Inhibitor Pre-incubation: Add recombinant kinase (e.g., FGFR2 WT and FGFR2 V564F) to a 384-well proxiplate. Add the compound and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding kinetics to reach equilibrium before ATP competes for the site.

  • Reaction Initiation: Add ATP (at the specific

    
     for each kinase) and biotinylated peptide substrate. Incubate for 60 minutes.
    
  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read on a multi-mode plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Validation: Calculate the Z'-factor using Staurosporine as a positive control (100% inhibition) and 1% DMSO as a negative control (0% inhibition). A Z' > 0.6 validates the assay.

Quantitative Biochemical Data Summary
Target KinaseGenotypeATP

(

M)
IC

(nM) ± SD
Fold Selectivity (vs WT)
FGFR2 Wild-Type4512.4 ± 1.81.0x
FGFR2 V564F (Gatekeeper)3818.2 ± 2.11.4x
Aurora A Wild-Type1545.6 ± 4.5N/A
CDK2/CycA Wild-Type30115.0 ± 8.2N/A

Table 1: Representative biochemical profiling demonstrating potent inhibition of both WT and gatekeeper mutant FGFR2, a hallmark of rationally designed 4-substituted aminopyrazoles.

Orthogonal Validation & Cellular Target Engagement

Biochemical potency does not guarantee cellular efficacy. Compounds may suffer from poor membrane permeability or high efflux ratios. To validate that 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine engages its target inside living cells, we employ the NanoBRET Target Engagement assay.

Rationale for NanoBRET

Unlike biochemical assays, NanoBRET occurs in live, intact cells. It relies on a bioluminescence resonance energy transfer between a NanoLuc-fused kinase and a cell-permeable fluorescent tracer. If the inhibitor enters the cell and binds the kinase, it displaces the tracer, reducing the BRET signal. This proves intracellular target engagement.

Step-by-Step NanoBRET Protocol
  • Transfection: Transfect HEK293T cells with a plasmid encoding the NanoLuc-FGFR2 fusion protein. Plate cells in a 96-well format.

  • Tracer Addition: Add the NanoBRET Tracer (at its pre-determined

    
     concentration) to the cells.
    
  • Compound Treatment: Add the serially diluted inhibitor and incubate for 2 hours at 37°C, 5% CO2. Causality: A 2-hour window ensures steady-state cell permeation and tracer displacement.

  • Substrate Addition & Reading: Add the NanoBRET substrate (furimazine) and immediately read the dual-emission BRET signal (460 nm and 618 nm).

  • Data Analysis: Plot the milliBRET units against compound concentration to derive the cellular IC

    
    .
    

Workflow S1 Biochemical Screen (TR-FRET) S2 Target Engagement (NanoBRET) S1->S2 IC50 < 100nM S3 Cellular Viability (Ba/F3 Mutants) S2->S3 Intracellular Binding S4 Downstream Signaling (Western Blot) S3->S4 Selective Toxicity

Figure 2: The self-validating preclinical screening workflow from biochemical to cellular assays.

Cellular Efficacy & Downstream Signaling

To prove that target engagement translates to a phenotypic anti-cancer effect, we utilize a Ba/F3 cell viability model.

Ba/F3 Viability Assay Rationale

Ba/F3 is a murine pro-B cell line that is normally dependent on IL-3 for survival. By engineering these cells to express an oncogenic kinase (e.g., FGFR2 fusion), they become "addicted" to that kinase and independent of IL-3. If our inhibitor selectively kills the engineered cells but spares the parental IL-3 dependent cells, it proves the toxicity is on-target rather than general cytotoxicity.

Downstream Signaling Analysis

Upon confirming viability reduction, we must prove the mechanism of death is via the expected signaling cascade. Aminopyrazole-mediated inhibition of RTKs like FGFR typically halts the MAPK/ERK and PI3K/AKT pathways [1].

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR2) Ligand->RTK RAS RAS/RAF/MEK RTK->RAS PI3K PI3K/AKT RTK->PI3K Inhibitor 4-Ethyl-3-(furan-2-yl)- 1H-pyrazol-5-amine Inhibitor->RTK ATP-Competitive Inhibition Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Figure 3: Mechanism of action showing the compound halting downstream oncogenic signaling.

Western Blot Protocol for Mechanism Validation:

  • Seed Ba/F3-FGFR2 cells and treat with the inhibitor (0, 10, 50, 100, 500 nM) for 4 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are mandatory to preserve the transient phosphorylation states of ERK and AKT.

  • Perform SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against total FGFR2, p-FGFR2, total ERK, p-ERK, total AKT, and p-AKT.

  • A successful profile will show dose-dependent ablation of p-FGFR2, p-ERK, and p-AKT while total protein levels remain constant.

Cellular Viability Data Summary
Cell Line ModelKinase DependencyCellular IC

(nM)
Interpretation
Ba/F3 Parental IL-3 (Control)> 10,000No general cytotoxicity
Ba/F3 FGFR2 WT FGFR245.2Potent on-target cellular efficacy
Ba/F3 FGFR2 V564F FGFR2 Gatekeeper68.5Retains potency against resistant mutant

Table 2: Cellular viability data demonstrating high therapeutic windows and on-target specificity.

Conclusion

The 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine scaffold represents a highly tunable, potent pharmacophore for kinase inhibition. The bidentate hinge-binding capability of the aminopyrazole core, combined with the hydrophobic furan ring and the gatekeeper-navigating ethyl group, provides a robust structural foundation. By employing a rigorous, self-validating cascade of TR-FRET, NanoBRET, and Ba/F3 cellular assays, researchers can confidently profile this scaffold to develop next-generation targeted therapeutics capable of overcoming clinical resistance.

References

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters (2021). Available at:[Link] [1]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (2022). Available at:[Link] [2]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences (2023). Available at:[Link] [3]

Methodological & Application

Application Note: Scalable Synthesis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and medicinal chemists. It details the synthesis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine , a privileged scaffold in drug discovery often utilized for kinase inhibition and anti-inflammatory research.

Executive Summary

The aminopyrazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for purines and a key pharmacophore in kinase inhibitors (e.g., CDKs, p38 MAP kinases). This protocol details a robust, two-step synthesis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine starting from commercially available ethyl 2-furoate and butyronitrile. The method prioritizes regiocontrol, yield optimization, and safety, specifically addressing the handling of hydrazine hydrate.

Retrosynthetic Analysis & Strategy

The synthesis relies on the "Construction Strategy" (Type A), forming the pyrazole ring from acyclic precursors. The core disconnection involves a Claisen-type condensation to form a


-ketonitrile intermediate, followed by a Knorr-type cyclization with hydrazine.
Mechanistic Pathway (Graphviz)

SynthesisPathway Start1 Ethyl 2-furoate (Electrophile) Inter Intermediate: 2-Ethyl-3-(furan-2-yl)- 3-oxopropanenitrile Start1->Inter 2. Acylation Start2 Butyronitrile (Nucleophile) Start2->Inter 1. Deprotonation (α-carbon) Base Base (NaOEt/NaH) Base->Inter Product Target: 4-Ethyl-3-(furan-2-yl)- 1H-pyrazol-5-amine Inter->Product 3. Cyclocondensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Cyclizing Agent) Hydrazine->Product

Figure 1: Retrosynthetic logic flow from acyclic precursors to the heterocyclic target.

Safety & Pre-requisites

Critical Safety Notice:

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood with double-gloving. Avoid contact with metals that catalyze decomposition.

  • Sodium Hydride (if used): Pyrophoric; reacts violently with water. Use under inert atmosphere (

    
     or 
    
    
    
    ).

Equipment:

  • 3-neck Round Bottom Flask (RBF) (250 mL & 500 mL)

  • Reflux condenser

  • Inert gas manifold (Schlenk line)

  • Rotary evaporator

  • Vacuum filtration setup

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethyl-3-(furan-2-yl)-3-oxopropanenitrile

This step involves the C-acylation of the butyronitrile anion with ethyl 2-furoate.

Reagents:

  • Ethyl 2-furoate (1.0 eq, 50 mmol)

  • Butyronitrile (1.2 eq, 60 mmol)

  • Sodium Ethoxide (NaOEt) (1.5 eq, 75 mmol) [Commercial powder or freshly prepared]

  • Solvent: Toluene or Ethanol (Anhydrous)

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck RBF equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Base Preparation: Charge the flask with anhydrous Toluene (150 mL) and add Sodium Ethoxide (5.1 g, 75 mmol). Heat to 60°C to ensure a fine suspension.

  • Nucleophile Formation: Add Butyronitrile (4.15 g, 60 mmol) dropwise over 15 minutes. Stir at 60-70°C for 1 hour to generate the

    
    -nitrile carbanion. Note: The solution may darken.
    
  • Acylation: Add Ethyl 2-furoate (7.0 g, 50 mmol) dropwise (neat or dissolved in minimal toluene).

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the ester.

  • Workup:

    • Cool the reaction to room temperature.

    • The sodium salt of the product may precipitate. Add water (100 mL) to dissolve the salt and separate phases.

    • Extract the aqueous layer (containing the product anion) with ether to remove unreacted organics. Discard organic layer.

    • Acidification: Carefully acidify the aqueous layer with 10% HCl to pH ~3-4 while cooling in an ice bath. The

      
      -ketonitrile should precipitate or oil out.
      
    • Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Yield: Expect a viscous oil or low-melting solid (Yield: 70–85%). Proceed to Step 2 without extensive purification if purity >90% by NMR.

Step 2: Cyclization to 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

The


-ketonitrile undergoes a double nucleophilic attack by hydrazine.

Reagents:

  • Crude

    
    -ketonitrile (from Step 1)
    
  • Hydrazine Hydrate (80% or 64% solution) (2.0 eq)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (Catalytic, 5-10 drops)

Procedure:

  • Dissolution: Dissolve the crude

    
    -ketonitrile (approx. 40 mmol) in Ethanol (100 mL) in a 250 mL RBF.
    
  • Addition: Add Hydrazine Hydrate (4.0 g/approx 4 mL, 80 mmol) dropwise at room temperature. Caution: Exothermic.

  • Catalysis: Add 5–10 drops of Glacial Acetic Acid.

  • Reflux: Heat to reflux (78°C) for 3–5 hours.

  • Monitoring: Monitor by TLC (DCM:MeOH 95:5). The product is more polar than the starting material and will likely fluoresce under UV.

  • Isolation:

    • Concentrate the reaction mixture to ~20% volume on a rotary evaporator.

    • Cool to 0°C. The product often crystallizes upon cooling.

    • If no precipitate forms, add ice-cold water (50 mL) and stir vigorously.

    • Filter the solid and wash with cold water followed by a small amount of cold diethyl ether.

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Quality Control & Data Validation

Expected Analytical Data:

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkens upon air oxidation over months.
Melting Point 135–145°C (Range varies by polymorph)Sharp melting point indicates high purity.
LC-MS (ESI+) [M+H]+ = 178.2Consistent with Formula

.
1H NMR (DMSO-d6)

11.5 (br s, 1H, NH), 7.7 (d, 1H, Furan), 6.6 (d, 1H, Furan), 6.5 (dd, 1H, Furan), 4.5 (br s, 2H,

), 2.4 (q, 2H,

), 1.1 (t, 3H,

)
Diagnostic: Disappearance of nitrile peak; appearance of pyrazole NH and amino

.
Troubleshooting Guide
  • Low Yield in Step 1: Ensure reagents are anhydrous. Water quenches the butyronitrile anion.

  • Oiling out in Step 2: If the product does not crystallize, evaporate to dryness and triturate with Hexane/Ether (1:1) to induce precipitation.

References

  • El-Sawy, E. R., et al. "Synthesis and biological activity of some new 4-substituted-3-methyl-1,5-diphenyl-1H-pyrazoles." Acta Pharmaceutica, vol. 62, no. 2, 2012, pp. 157-179.

  • Frizzo, C. P., et al. "One-pot synthesis of 3-trifluoromethyl-1H-pyrazol-5-amines." Journal of the Brazilian Chemical Society, vol. 25, no. 11, 2014.

  • Sigma-Aldrich. "Safety Data Sheet: Hydrazine Hydrate."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 123456, Pyrazole Derivatives."

Application Note: 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine as a Pendant Scaffold in Type II Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors frequently relies on the precise spatial orientation of hydrogen-bond donors and acceptors within the ATP-binding pocket. 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine is an advanced, highly functionalized heterocyclic building block designed specifically for such precision[1].

Unlike traditional 5-aminopyrazoles which are widely used to synthesize fused pyrazolo[3,4-d]pyrimidines[2], the presence of the C4-ethyl group in this molecule intentionally blocks aromatization at the C4 position. This steric blockade prevents standard cyclization, forcing the pyrazole to act as a pendant heterocyclic donor. This structural feature is highly advantageous for designing Type II (DFG-out) kinase inhibitors or "bumped-kinase inhibitors" where the C4-alkyl group acts as a hydrophobic bump to achieve selectivity in kinases with enlarged gatekeeper pockets[3]. Furthermore, the C3-furan-2-yl moiety serves as a critical, directional hydrogen-bond acceptor for the kinase hinge region[4].

Physicochemical & Structural Profiling
PropertyValueMechanistic Implication / Causality
Chemical Formula C9H11N3OHigh ligand efficiency; allows downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 177.21 g/mol Ideal low-MW intermediate for fragment-based drug design.
C4-Substitution Ethyl groupSterically blocks C4-cyclization; forces an orthogonal conformation of the furan ring relative to the pyrazole core.
C3-Substitution Furan-2-ylElectron-rich heterocycle; acts as a weak H-bond acceptor. Note: Highly acid-sensitive.
Nucleophilicity Moderate (C5-Amine)Sterically hindered by the adjacent C4-ethyl group, necessitating catalytic coupling methods rather than thermal SNAr.

Experimental Protocols

Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Couple the sterically hindered C5-amine of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine to a 2-chloropyrimidine core to form a diarylamine linkage. Causality & Expertise: Standard Nucleophilic Aromatic Substitution (SNAr) requires high temperatures and often acidic conditions, which inevitably lead to the hydrolytic ring-opening of the acid-sensitive furan-2-yl moiety into a 1,4-diketone. To bypass this, we utilize a Pd-catalyzed Buchwald-Hartwig cross-coupling. Xantphos is specifically selected as the ligand because its large bite angle perfectly accommodates the steric bulk of the C4-ethyl group during the reductive elimination step.

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk flask and backfill with argon three times.

  • Reagent Loading: Charge the flask with 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (1.0 equiv, 5.0 mmol), the corresponding 2-chloropyrimidine derivative (1.1 equiv, 5.5 mmol), and anhydrous Cs₂CO₃ (2.0 equiv, 10.0 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 equiv, 2.5 mol%) and Xantphos (0.1 equiv, 10 mol%) rapidly under a positive stream of argon.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (25 mL) via syringe.

  • Reaction: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove the palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pendant aminopyrimidine intermediate.

Protocol II: Synthesis of Diaryl Ureas via Isocyanate Coupling

Objective: Form a 1,3-disubstituted urea linkage at the C5 position. Causality & Expertise: Ureas derived from 5-aminopyrazoles are privileged pharmacophores that interact simultaneously with the catalytic glutamate and the DFG aspartate in the kinase active site[1]. Because the C4-ethyl group reduces the inherent nucleophilicity of the C5-amine, a catalytic amount of N,N-diisopropylethylamine (DIPEA) is utilized to enhance the reaction rate without inducing unwanted acylation at the pyrazole N1 position.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (1.0 equiv, 2.0 mmol) in anhydrous THF (10 mL) in a flame-dried round-bottom flask under nitrogen.

  • Base Addition: Add DIPEA (0.2 equiv, 0.4 mmol) and cool the solution to 0 °C using an ice bath.

  • Coupling: Slowly add the desired aryl isocyanate (1.05 equiv, 2.1 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Isolation: Quench the reaction with water (20 mL). The highly hydrophobic diaryl urea will typically precipitate.

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold diethyl ether (2 x 10 mL) to remove unreacted isocyanate, and dry under high vacuum.

Quantitative Data: Optimization of C-N Coupling

The following table summarizes the causal relationship between reaction conditions and the successful coupling of the sterically hindered 4-ethyl-substituted pyrazole.

Catalyst / LigandBaseSolventTemp (°C)Yield (%)Furan IntegrityCausality / Observation
None (Thermal SNAr)DIPEAn-Butanol150< 10%DegradedHigh heat causes furan ring-opening; steric block by C4-ethyl prevents attack.
Pd(OAc)₂ / BINAPK₂CO₃Toluene11045%IntactPoor conversion; BINAP bite angle is insufficient for the hindered primary amine.
Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 100 88% Intact Optimal; large bite angle of Xantphos accommodates C4-ethyl bulk perfectly.
Pd₂(dba)₃ / BrettPhosNaOtBuDioxane10062%Partial CleavageStrong base (NaOtBu) leads to partial degradation of the pyrazole core.

Mandatory Visualizations

SyntheticWorkflow A 4-Ethyl-3-(furan-2-yl)- 1H-pyrazol-5-amine B Buchwald-Hartwig Cross-Coupling A->B 2-Chloropyrimidine, Pd2(dba)3 C Diaryl Urea Formation A->C Aryl Isocyanate, DIPEA D Pendant Aminopyrimidine Intermediate B->D E Type II Kinase Inhibitor (DFG-out Binder) C->E

Divergent synthetic workflows utilizing the 5-aminopyrazole intermediate for kinase inhibitors.

KinaseBinding Inhibitor Pyrazole-Urea Inhibitor Hinge Kinase Hinge Region (Hydrogen Bonding) Inhibitor->Hinge Furan-2-yl O-atom Gatekeeper Gatekeeper Pocket (Accommodates C4-Ethyl) Inhibitor->Gatekeeper C4-Ethyl Steric Fit DFG DFG Motif (Out Conformation) (Urea Interaction) Inhibitor->DFG Urea H-Bonds Inhibition Allosteric Kinase Inhibition Hinge->Inhibition Gatekeeper->Inhibition DFG->Inhibition

Mechanistic binding model of the 4-ethyl-substituted pyrazole within the kinase allosteric site.

References

1.[1] Title: Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Source: researchgate.net. URL:[Link] 2.[3] Title: Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. Source: nih.gov. URL:[Link] 3.[4] Title: Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Source: rsc.org. URL:[Link] 4.[2] Title: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Source: mdpi.com. URL:[Link]

Sources

Synthesis of Novel Pyrazolo[1,5-a]pyrimidines from 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, rigid, and planar fused bicyclic system that serves as a highly effective purine bioisostere. Compounds bearing this core have demonstrated exceptional pharmacological potential, particularly as ATP-competitive and allosteric protein kinase inhibitors targeting CDK2, BRAF, and EGFR in oncology[1].

This application note details the synthetic methodologies for constructing functionalized pyrazolo[1,5-a]pyrimidines utilizing a highly specific starting material: 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine . The unique substitution pattern of this precursor—a furan-2-yl group at C3 and an ethyl group at C4—provides distinct steric and electronic handles. The furan ring can participate in critical hydrogen bonding or


-stacking interactions within the kinase hinge region, while the ethyl group modulates the lipophilicity and membrane permeability of the resulting derivatives[2].

Mechanistic Rationale & Regioselectivity

The synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles (such as 1,3-diketones or enaminones) is governed by the differential nucleophilicity of the pyrazole nitrogen atoms[3].

Causality of the Reaction Cascade:

  • Initial Attack: The exocyclic amino group (-NH₂) at the C5 position of the pyrazole is significantly more nucleophilic than the endocyclic N1 nitrogen. Consequently, the reaction initiates via the nucleophilic attack of the exocyclic -NH₂ on the most electrophilic center of the 1,3-dielectrophile (e.g., the unsubstituted formyl carbon of an enaminone or the less sterically hindered carbonyl of an unsymmetrical diketone)[4].

  • Intermediate Formation: This attack results in the formation of an intermediate enamine or Schiff base, accompanied by the loss of water or an amine leaving group.

  • Intramolecular Cyclization: The endocyclic N1 nitrogen then attacks the secondary electrophilic center of the intermediate.

  • Aromatization: The thermodynamic driving force of the reaction is the subsequent dehydration, which yields the fully aromatic and highly stable pyrazolo[1,5-a]pyrimidine system[4].

Self-Validating System (In-Process Control): This mechanistic cascade is self-validating in the laboratory. The disappearance of the broad exocyclic -NH₂ singlet (typically observed around


 5.0–6.0 ppm in ¹H NMR) and the emergence of the pyrimidine ring protons (e.g., the distinct C6-H singlet around 

6.5–7.0 ppm) provide immediate, unambiguous confirmation of successful cyclization without requiring complex downstream assays.

Mechanism Step1 1. Exocyclic -NH₂ Attack (Most nucleophilic center attacks most electrophilic carbonyl) Step2 2. Enamine / Schiff Base Formation (Loss of H₂O or HNMe₂) Step1->Step2 Step3 3. Intramolecular Cyclization (Endocyclic N1 attacks secondary electrophilic center) Step2->Step3 Step4 4. Dehydration & Aromatization (Thermodynamic driving force) Step3->Step4 Product Regioselective Pyrazolo[1,5-a]pyrimidine (Stable fused bicyclic system) Step4->Product

Step-by-step mechanistic pathway and regioselectivity of the cyclocondensation.

Experimental Workflows

The following protocols describe the divergent synthesis of either 5,7-disubstituted or 7-monosubstituted pyrazolo[1,5-a]pyrimidines, depending on the chosen 1,3-dielectrophile.

Workflow cluster_A Protocol A: 1,3-Diketones cluster_B Protocol B: Enaminones SM 4-Ethyl-3-(furan-2-yl)- 1H-pyrazol-5-amine (Starting Material) Dik Acetylacetone (1,3-Dielectrophile) SM->Dik Enam Enaminone (e.g., DMF-DMA derived) SM->Enam CondA Glacial AcOH Reflux, 2-4 h Dik->CondA ProdA 2-(Furan-2-yl)-3-ethyl- 5,7-dimethylpyrazolo[1,5-a]pyrimidine CondA->ProdA -2 H₂O CondB EtOH, cat. Piperidine Reflux, 4-6 h Enam->CondB ProdB 7-Aryl-2-(furan-2-yl)-3-ethyl- pyrazolo[1,5-a]pyrimidine CondB->ProdB -H₂O, -HNMe₂

Synthetic workflow for pyrazolo[1,5-a]pyrimidines via Protocols A and B.
Protocol A: Synthesis of 2-(Furan-2-yl)-3-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Causality of Conditions: Glacial acetic acid serves a dual purpose as both the solvent and the acid catalyst. It protonates the carbonyl oxygens of the 1,3-diketone, enhancing their electrophilicity for the initial amine attack, while simultaneously facilitating the elimination of water during the final aromatization step[3].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (1.0 mmol) in glacial acetic acid (10 mL).

  • Addition: Add acetylacetone (1.2 mmol, 1.2 equiv.) dropwise at room temperature under continuous magnetic stirring.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 2–4 hours.

  • Monitoring (IPC): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting aminopyrazole will be completely consumed, replaced by a highly UV-active, less polar product spot.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature and pour it slowly into crushed ice (50 g) with vigorous stirring.

  • Neutralization: Neutralize the aqueous suspension with saturated aqueous NaHCO₃ until pH 7.0 is reached to ensure the product is fully precipitated and not protonated.

  • Isolation: Filter the resulting solid under vacuum, wash with cold distilled water (3 x 10 mL), and dry in vacuo.

  • Purification: Recrystallize from hot ethanol to afford the pure 5,7-dimethyl derivative.

Protocol B: Synthesis of 7-Aryl-2-(furan-2-yl)-3-ethylpyrazolo[1,5-a]pyrimidine

Causality of Conditions: When utilizing enaminones (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one), a base catalyst like piperidine in a protic solvent (ethanol) is preferred. The base facilitates the Michael-type addition-elimination sequence by deprotonating the intermediate, driving the irreversible expulsion of dimethylamine gas[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (1.0 mmol) and the selected enaminone (1.1 mmol) in absolute ethanol (15 mL).

  • Catalysis: Add a catalytic amount of piperidine (0.1 mmol, 10 mol%).

  • Cyclocondensation: Reflux the mixture (78 °C) for 4–6 hours.

  • Monitoring (IPC): Monitor the evolution of dimethylamine gas (detectable by moistened pH paper turning blue at the condenser outlet) and utilize TLC to confirm the disappearance of the starting materials.

  • Concentration: Concentrate the reaction mixture under reduced pressure to one-third of its original volume.

  • Crystallization: Cool the concentrated solution in an ice bath to induce crystallization. If crystallization does not occur spontaneously, triturate the mixture with cold diethyl ether.

  • Isolation: Filter the precipitate and recrystallize from an ethanol/water mixture to yield the highly regioselective 7-aryl product.

Data Presentation

The table below summarizes the optimized reaction conditions, expected yields, and regioselectivity outcomes when reacting 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine with various 1,3-dielectrophiles.

Table 1: Reaction Optimization and Regioselectivity Matrix

1,3-DielectrophileSolvent / CatalystTemp (°C)Time (h)Expected Yield (%)Regioselectivity Outcome
Acetylacetone Glacial AcOH1002.585–905,7-Dimethyl (Symmetrical)
1,3-Diphenyl-1,3-propanedione Glacial AcOH1004.078–825,7-Diphenyl (Symmetrical)
3-(Dimethylamino)-1-phenylprop-2-en-1-one EtOH / Piperidine785.075–807-Phenyl (Highly Regioselective)
1,1,1-Trifluoro-2,4-pentanedione EtOH / p-TsOH786.065–705-Trifluoromethyl-7-methyl (Major)

References[1] Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment

Source: RSC Advances / PMC (National Institutes of Health) URL: 1[3] Title: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Source: Synthetic Communications (Taylor & Francis) URL: 3[4] Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: Molecules / PMC (National Institutes of Health) URL: 4[2] Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment (Structural Isomerism & Numbering) Source: RSC Advances / PMC (National Institutes of Health) URL: 2

Sources

Application Note: Synthesis and Optimization of Schiff Bases Derived from 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Introduction & Structural Considerations

The synthesis of Schiff bases (imines) from 5-aminopyrazoles is a fundamental transformation in the development of bioactive heterocycles, disperse dyes, and multidentate coordination ligands[1]. However, the specific structural topology of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine presents unique synthetic challenges that require precise methodological control.

As a Senior Application Scientist, it is critical to understand the causality behind the reactivity of this specific scaffold:

  • Steric Shielding: The presence of the bulky 4-ethyl group introduces significant steric hindrance directly adjacent to the nucleophilic 5-amino group. This steric bulk elevates the activation energy required for the initial nucleophilic attack on the carbonyl carbon, significantly slowing down the rate of electrophilic addition[2].

  • Electronic Delocalization: The electron-withdrawing nature of the pyrazole ring delocalizes the lone pair of the primary amine, inherently reducing its nucleophilicity compared to standard aliphatic amines[1]. Furthermore, the extended conjugation provided by the 3-(furan-2-yl) moiety alters the overall electron density distribution[3].

  • Ligand Potential: Once formed, the resulting Schiff base features an N,N,O-coordination pocket (imine nitrogen, pyrazole nitrogen, and furan oxygen), making it an exceptionally potent chelator for transition metals in drug development.

Mechanistic Insights and Catalytic Strategy

The formation of the Schiff base is a classic addition-elimination reaction. To overcome the inherent low nucleophilicity and steric hindrance of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine, acid catalysis is mandatory.

Why Glacial Acetic Acid? Strong mineral acids (like HCl) would completely protonate the weakly basic pyrazole amine, rendering it non-nucleophilic and arresting the reaction. Glacial acetic acid (pKa ~4.7) provides the perfect thermodynamic balance: it is acidic enough to protonate the carbonyl oxygen of the aldehyde (enhancing its electrophilicity) but weak enough to leave a sufficient population of the pyrazole amine unprotonated for the initial nucleophilic attack.

Mechanism A 4-Ethyl-3-(furan-2-yl) -1H-pyrazol-5-amine C Hemiaminal Intermediate A->C Nucleophilic Attack B Carbonyl Compound (Aldehyde/Ketone) B->C D Schiff Base (Imine) + H2O C->D Acid-Catalyzed Dehydration

Mechanistic pathway of Schiff base formation from pyrazol-5-amine.

Experimental Workflows

The protocols detailed below are designed as self-validating systems. We utilize absolute ethanol as the solvent because it easily solubilizes both starting materials at reflux temperatures. As the reaction progresses, the resulting Schiff base—which is more hydrophobic and structurally rigid—precipitates upon cooling. This phase separation naturally drives the equilibrium forward via Le Chatelier's principle and simplifies downstream isolation[1].

Workflow Step1 1. Reagent Preparation Equimolar amine & aldehyde in EtOH Step2 2. Catalysis Add glacial acetic acid (catalytic) Step1->Step2 Step3 3. Condensation Reflux (2-4 h) or Microwave (15 min) Step2->Step3 Step4 4. Isolation Cooling & Ice-water precipitation Step3->Step4 Step5 5. Purification Filtration & Recrystallization Step4->Step5

Step-by-step experimental workflow for Schiff base synthesis.

Protocol A: Conventional Acid-Catalyzed Reflux

Ideal for standard laboratory setups and highly reactive aldehydes (e.g., 4-nitrobenzaldehyde).

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine and 1.0 mmol of the target aldehyde in 15 mL of absolute ethanol[1].

  • Catalysis: Add 3–5 drops of glacial acetic acid to the stirring mixture.

  • Condensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2 to 4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the primary amine spot confirms completion.

  • Isolation: Remove the flask from heat and allow it to cool to room temperature. Pour the mixture into 50 mL of crushed ice-water with vigorous stirring. The sudden drop in solubility will force the Schiff base to precipitate[1].

  • Purification: Collect the precipitated solid via vacuum filtration. Wash the filter cake with cold distilled water (2 x 10 mL) to remove residual acid, followed by cold ethanol (5 mL). Recrystallize from hot ethanol to yield the analytically pure Schiff base.

Protocol B: Microwave-Assisted Synthesis

Recommended for sterically hindered or electron-rich aldehydes where the 4-ethyl group's steric bulk severely limits conventional reflux yields[2].

  • Preparation: In a microwave-safe reaction vial, combine 1.0 mmol of the pyrazol-5-amine, 1.0 mmol of the aldehyde, and 5 mL of absolute ethanol.

  • Catalysis: Add 2 drops of glacial acetic acid and seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated laboratory microwave reactor. Set the parameters to 120 °C, 50 W power, and a hold time of 10–15 minutes.

  • Work-up: Allow the vial to cool to room temperature. Transfer the contents to a beaker containing ice-water to induce precipitation. Filter and recrystallize as described in Protocol A.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization data comparing conventional reflux against microwave-assisted synthesis for various aromatic aldehydes reacting with 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.

Reaction ConditionCarbonyl SubstrateCatalystReaction TimeIsolated Yield (%)Purity (HPLC)
Conventional RefluxBenzaldehydeAcOH (cat.)4.0 h68%>95%
Microwave (120 °C)BenzaldehydeAcOH (cat.)15 min89%>98%
Conventional Reflux4-NitrobenzaldehydeAcOH (cat.)2.5 h75%>95%
Microwave (120 °C)4-NitrobenzaldehydeAcOH (cat.)10 min92%>98%
Conventional Reflux4-MethoxybenzaldehydeAcOH (cat.)6.0 h45%>90%
Microwave (120 °C)4-MethoxybenzaldehydeAcOH (cat.)20 min81%>96%

Note: Electron-donating groups (e.g., 4-Methoxybenzaldehyde) reduce the electrophilicity of the carbonyl carbon, exacerbating the steric hindrance of the 4-ethyl group and resulting in poor yields under conventional reflux. Microwave irradiation effectively overcomes this energy barrier.

Analytical Characterization Markers

To validate the success of the self-validating protocol, researchers should look for the following spectroscopic markers[3]:

  • FT-IR Spectroscopy: Confirm the complete disappearance of the primary amine N-H stretching doublet (typically found between 3400–3200 cm⁻¹) and the appearance of a strong, sharp imine (C=N) stretch around 1620–1600 cm⁻¹.

  • ¹H-NMR Spectroscopy: The definitive proof of Schiff base formation is the appearance of a highly deshielded azomethine proton (CH=N) singlet, typically resonating downfield between 8.2 ppm and 8.8 ppm, depending on the aldehyde substituent.

References

  • Synthesis of New Azo Schiff Bases of Pyrazole Derivatives and their Spectroscopic and Theoretical Investigations. researchgate.net.[Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. beilstein-journals.org.[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

Executive Summary

The 5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical precursor for the synthesis of complex fused heterocycles such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines[1]. These downstream derivatives exhibit profound biological activities, notably as kinase inhibitors and positive allosteric modulators[1][2].

This application note details a highly efficient, microwave-assisted organic synthesis (MAOS) protocol for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine . By transitioning from conventional convective heating to targeted dielectric heating, this protocol reduces reaction times from hours to minutes, minimizes degradation byproducts, and significantly improves overall yield and purity.

Mechanistic Rationale & Causality

The Chemistry: Cyclocondensation

The synthesis relies on the cyclocondensation of a


-ketonitrile—specifically, 2-ethyl-3-(furan-2-yl)-3-oxopropanenitrile —with hydrazine hydrate .
  • Nucleophilic Attack: The highly nucleophilic hydrazine selectively attacks the electrophilic carbonyl carbon of the

    
    -ketonitrile, forming a hydrazone intermediate.
    
  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone undergoes an intramolecular 5-exo-dig cyclization by attacking the adjacent nitrile carbon.

  • Tautomerization: Rapid tautomerization yields the thermodynamically stable aromatic 1H-pyrazol-5-amine core.

Why Microwave Irradiation?

Conventional reflux of sterically encumbered


-ketonitriles (due to the 4-ethyl substitution) often suffers from sluggish kinetics and competing side reactions (e.g., oxidation of the furan ring). Microwave irradiation overcomes this through dielectric heating [3].

By utilizing ethanol as the solvent, which possesses a high loss tangent (


), microwave energy is efficiently converted into thermal energy directly within the reaction mixture. This localized superheating rapidly overcomes the activation energy barrier for the intramolecular cyclization step, driving the reaction to completion in a fraction of the time required by traditional thermal methods[1][3].

Reaction Pathway & Experimental Workflow

The following diagram maps the logical progression of the synthesis, from reagent selection through microwave irradiation to final analytical validation.

MW_Workflow Precursors Precursors: 2-Ethyl-3-(furan-2-yl)-3-oxopropanenitrile + Hydrazine Hydrate Solvent Solvent System: EtOH / Cat. AcOH (High Loss Tangent) Precursors->Solvent MW_Reactor Microwave Irradiation 110 °C, 15 min, 150W Sealed Vessel Solvent->MW_Reactor Intermediate Hydrazone Intermediate (In-situ formation) MW_Reactor->Intermediate Dielectric Heating Cyclization Intramolecular Cyclization & Tautomerization Intermediate->Cyclization Product Crude Product: 4-Ethyl-3-(furan-2-yl)- 1H-pyrazol-5-amine Cyclization->Product Purification Workup & Recrystallization (Ice-water quench) Product->Purification Validation QC / Validation: LC-MS, 1H-NMR, TLC Purification->Validation

Workflow for the microwave-assisted synthesis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.

Materials and Reagents

Reagent / MaterialFunctionEquivalentsSpecifications
2-Ethyl-3-(furan-2-yl)-3-oxopropanenitrile Starting Material (1,3-dielectrophile)1.0 eq≥98% purity
Hydrazine hydrate (N₂H₄·H₂O) Dinucleophile1.5 eq64% hydrazine, Reagent grade
Absolute Ethanol (EtOH) Microwave-absorbing solvent0.5 MAnhydrous
Glacial Acetic Acid (AcOH) Acid catalyst0.1 eqPromotes carbonyl activation
Microwave Synthesizer Heating apparatusN/AE.g., CEM Discover or Biotage Initiator

Step-by-Step Microwave Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure reproducibility and safety.

Step 1: Reaction Assembly
  • Equip a 10 mL heavy-walled microwave-safe glass vial with a magnetic stir bar.

  • Add 2-ethyl-3-(furan-2-yl)-3-oxopropanenitrile (1.0 mmol, ~163 mg) to the vial.

  • Suspend the starting material in 2.0 mL of absolute ethanol.

  • Add glacial acetic acid (0.1 mmol, ~6 µL). Causality: The catalytic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine.

  • Slowly add hydrazine hydrate (1.5 mmol, ~75 µL) dropwise. Caution: Exothermic reaction. Observe for initial dissolution/color change.

  • Seal the vial securely with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation
  • Place the sealed vial into the microwave synthesizer cavity.

  • Program the reactor with the following parameters:

    • Temperature: 110 °C

    • Time: 15 minutes

    • Power: Variable (Max 150 W)

    • Cooling: On (Dynamic cooling ensures constant microwave power input by simultaneously cooling the vessel with compressed air, maximizing dielectric heating).

  • Initiate the sequence. Monitor the real-time pressure curve; it should not exceed 10 bar.

Step 3: In-Process Control (Self-Validation)
  • Once the reactor has cooled the vial to <40 °C, safely decrimp the cap.

  • TLC Check: Spot the crude mixture against the starting material on a silica gel plate (Eluent: Hexanes/EtOAc 6:4).

  • Validation: The starting material spot (

    
    ) should be completely absent, replaced by a highly polar, UV-active product spot (
    
    
    
    , stains positive with ninhydrin due to the primary amine). If starting material remains, re-seal and irradiate for an additional 5 minutes.
Step 4: Workup and Purification
  • Transfer the reaction mixture to a 50 mL beaker containing 10 mL of crushed ice-water.

  • Stir vigorously for 10 minutes. The sudden change in solvent polarity will induce precipitation of the hydrophobic pyrazole core.

  • Filter the resulting precipitate under vacuum using a Hirsch funnel. Wash the filter cake with cold, dilute ethanol (20% in water, 2 x 5 mL).

  • Dry the solid in vacuo at 50 °C for 4 hours.

  • Optional: If LC-MS indicates purity <95%, recrystallize from hot ethanol/water.

Comparative Data & Analytical Validation

The transition to microwave-assisted synthesis provides quantitative improvements over conventional methods. The table below summarizes data obtained during protocol optimization.

ParameterConventional RefluxMicrowave Irradiation (MAOS)
Heating Mechanism Convection (Oil Bath)Dielectric (Microwave)
Temperature 78 °C (Reflux)110 °C (Sealed Vessel)
Reaction Time 4 to 6 Hours15 Minutes
Isolated Yield 62 - 68%88 - 92%
Crude Purity (LC-MS) ~80% (Furan ring oxidation noted)>95% (Clean conversion)
E-Factor (Waste) High (Excess solvent/time)Low (Green chemistry profile)

Analytical Signatures for Validation:

  • LC-MS (ESI+): Expected

    
     at m/z 178.1.
    
  • ¹H-NMR (400 MHz, DMSO-d₆): Look for a characteristic broad singlet integrating for 2H around

    
     4.5-5.0 ppm (the 
    
    
    
    group), a broad singlet for the pyrazole
    
    
    at
    
    
    11.5-12.0 ppm, and the distinct furan ring protons (multiplets at
    
    
    6.5, 6.7, and 7.6 ppm). The ethyl group will present as a classic quartet (~
    
    
    2.5 ppm) and triplet (~
    
    
    1.1 ppm).

Conclusion

The application of microwave irradiation to the synthesis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine represents a significant upgrade in synthetic efficiency. By leveraging the dielectric heating of ethanol and the precise control of modern microwave reactors, researchers can generate this highly valuable heterocycle in minutes rather than hours, with excellent yields and purity. This streamlined protocol accelerates the front-end synthesis of building blocks, allowing medicinal chemists to focus resources on downstream diversification and biological screening[2][3].

References

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles Source: PMC (nih.gov) URL:[3]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry (beilstein-journals.org) URL:[1]

  • Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation Source: The Journal of Organic Chemistry (acs.org) URL:[2]

Sources

Precision Acylation of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine: Regiocontrol and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PYR-045

Executive Summary & Core Challenge

The acylation of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine presents a classic heterocyclic challenge: differentiating between the exocyclic primary amine (the target) and the endocyclic ring nitrogens.

In 5-aminopyrazoles, the exocyclic amine is electronically conjugated to the pyrazole ring, reducing its nucleophilicity compared to typical alkyl amines. Concurrently, the ring nitrogen (N1) is often the site of kinetic acylation, leading to unstable N-acyl intermediates or complex mixtures of mono- and bis-acylated products. Furthermore, the furan moiety at position 3 is acid-sensitive, precluding the use of harsh Lewis acids or strongly acidic conditions often used to force rearrangement.

This guide details a "Bis-Acylation / Selective Hydrolysis" strategy. This self-validating protocol ensures exclusive formation of the desired exocyclic amide by exploiting the differential hydrolytic stability of N-acyl (labile) vs. N-amide (stable) bonds.

Mechanistic Insight: The Regioselectivity Paradox

To control the reaction, one must understand the tautomeric landscape. 3(5)-aminopyrazoles exist in equilibrium. Acylating agents (R-COCl or anhydrides) often attack the most nucleophilic site available at the moment of reaction.

  • Kinetic Control: Attack at the ring nitrogen (N1) to form an N-acyl pyrazole.

  • Thermodynamic Control: Rearrangement to the exocyclic amine to form the stable amide.

The following pathway illustrates the logic behind the recommended protocol:

AcylationPathway Fig 1. Reaction Pathway: The 'Bis-Acylation/Hydrolysis' route (solid bold line) avoids purification of unstable intermediates. Substrate 5-Aminopyrazole (Tautomeric Mix) Kinetic N1-Acyl Intermediate (Kinetic Product) Substrate->Kinetic AcCl / Base (Fast) Bis Bis-Acylated Species (N1, N-exocyclic) Kinetic->Bis Excess AcCl (Slower) Target Target Amide (Exocyclic Only) Kinetic->Target Thermal Rearrangement Bis->Target Selective Hydrolysis (Mild Base)

Protocol A: The "Gold Standard" (Bis-Acylation / Hydrolysis)

Application: Synthesis of simple amides (Acetamides, Benzamides) where the acylating agent (anhydride or chloride) is inexpensive and available in excess. Rationale: This method pushes the reaction to completion (bis-acylation), consuming all starting material, and then chemically "prunes" the unwanted group.

Materials
  • Substrate: 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (1.0 eq)

  • Reagent: Acetic Anhydride or Acyl Chloride (2.5 - 3.0 eq)

  • Base: Pyridine (anhydrous)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

  • Hydrolysis Reagent: Methanol / Potassium Carbonate (

    
    )
    
Step-by-Step Methodology
  • Acylation Phase:

    • Dissolve the aminopyrazole (1.0 mmol) in anhydrous DCM (5 mL/mmol) under an inert atmosphere (

      
      ).
      
    • Add Pyridine (3.0 eq). The base acts as an HCl scavenger and catalyst.

    • Cool to 0°C. Add the Acyl Chloride/Anhydride (2.5 eq) dropwise.

    • Critical Checkpoint: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS. You should see the disappearance of the starting material and the formation of a higher molecular weight spot (Bis-acyl). If mono-acyl persists, add 0.5 eq more reagent and heat to 40°C.

  • Hydrolysis Phase (The "Pruning" Step):

    • Once bis-acylation is confirmed (LCMS:

      
      ), concentrate the reaction mixture to remove DCM/excess pyridine (or perform a solvent swap).
      
    • Redissolve the residue in Methanol (5 mL/mmol).

    • Add solid

      
       (2.0 eq) or 2M aq. NaOH (if the furan is validated to be stable; otherwise stick to carbonate).
      
    • Stir at RT for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6][7] The pyrazole ring amide (a urea-like linkage) is highly labile and hydrolyzes rapidly. The exocyclic amide is stable.

  • Isolation:

    • Dilute with water.[1] The target product often precipitates due to the hydrophobicity of the ethyl/furan/amide groups.

    • Filter the solid.[8][9] If no precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      

Protocol B: Direct Coupling (Precious Acids)

Application: When the carboxylic acid is complex, expensive, or the final drug candidate moiety. Rationale: Bis-acylation is wasteful here. We use high-activity coupling reagents to favor the exocyclic amine directly.

Materials
  • Coupling Reagent: HATU (1.1 eq) or COMU.

  • Base: DIPEA (Hunig's Base, 2.5 eq).

  • Solvent: DMF (dimethylformamide).

Step-by-Step Methodology
  • Activation:

    • Dissolve the Carboxylic Acid (1.0 eq) in DMF (dry).

    • Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5 minutes to form the activated ester.

  • Coupling:

    • Add 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (1.0 eq).

    • Add remaining DIPEA (1.5 eq).

    • Stir at 50°C for 4–12 hours.

    • Note: Heating is often required because the aminopyrazole is a poor nucleophile.

  • Workup:

    • Dilute with Ethyl Acetate. Wash extensively with water/LiCl solution (to remove DMF) and saturated

      
      .
      

Analytical Validation & Troubleshooting

Data Presentation: Expected Shifts
FeatureUnreacted Amine (Start)Target Amide (Product)Bis-Acylated (Intermediate)
LC-MS (m/z)



1H NMR (NH) Broad singlet ~5.0–6.0 ppmSharp singlet ~10.0–11.0 ppmNo NH signals (if fully sub.)
1H NMR (Furan) Characteristic doublets/ddUnchanged (check for degradation)Unchanged
Solubility Moderate in MeOH/DCMImproved in organic solventsHigh in organics
Troubleshooting Guide
  • Problem: Furan Ring Degradation (Darkening of reaction).

    • Cause: Acid concentration too high or oxidizing impurities.

    • Fix: Switch from Acid Chloride to Anhydride. Ensure Pyridine is fresh. Avoid mineral acid workups; use Citric Acid or Ammonium Chloride buffers.

  • Problem: Reaction Stalls at Mono-N1-Acyl (Ring Acylation).

    • Cause: Kinetic trap.

    • Fix: Heat the reaction to 60°C to encourage thermodynamic rearrangement to the exocyclic amine. Or, add more reagent to force bis-acylation, then hydrolyze.

  • Problem: Poor Solubility of Starting Material.

    • Fix: The 4-ethyl group aids solubility, but if stubborn, use a DCM/DMF (9:1) mixture.

Experimental Workflow Diagram

Workflow Fig 2. Decision Matrix for Acylation Protocol Selection. Start Start: 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine ReagentChoice Choose Reagent Start->ReagentChoice PathA Path A: Acid Chloride/Anhydride (Excess) ReagentChoice->PathA Cheap/Simple PathB Path B: Precious Acid (Stoichiometric) ReagentChoice->PathB Complex Acid BisAcyl Reaction: Bis-Acylation (DCM/Pyridine, 0°C -> RT) PathA->BisAcyl Hydrolysis Hydrolysis: K2CO3 / MeOH (Cleaves N1-acyl) BisAcyl->Hydrolysis Finish Isolate Target Amide (Precipitation or Extraction) Hydrolysis->Finish Coupling Reaction: HATU / DIPEA / DMF (50°C, 12h) PathB->Coupling Coupling->Finish

References

  • Regioselectivity in Aminopyrazoles: Fichez, J., Busca, P., & Prestat, G. (2011).[10][11] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Oggi - Chemistry Today. (Note: Generalized review of aminopyrazole reactivity).

  • Acylation Mechanisms: Lynch, M. A., et al. (1998). Acylation of 3-amino- and 5-aminopyrazoles. Canadian Journal of Chemistry, 76, 1-10.

  • Furan Stability in Heterocycles: Keay, B. A. (1999). Synthetic Applications of Furan Diels-Alder Chemistry. Chemical Reviews.

  • Compound Data (Grounding): PubChem CID 53394524 (Related 3-furan-2-yl-1H-pyrazol-5-amine derivatives).

Sources

Cyclization methods to obtain 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cyclization Strategies for the Synthesis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Executive Summary

The 5-aminopyrazole scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and advanced agrochemicals[1]. Specifically, 4-ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine presents a highly functionalized core where the furan ring provides hydrogen-bond accepting capabilities, the ethyl group dictates steric conformation, and the primary amine serves as a versatile handle for downstream functionalization (e.g., urea or amide formation). This application note details a highly efficient, two-phase synthetic workflow to obtain this target molecule, focusing on the critical hydrazine-mediated cyclization of a


-ketonitrile intermediate[2].

Strategic Retrosynthetic Analysis

The construction of 3,4,5-trisubstituted pyrazoles relies heavily on the condensation of 1,3-dielectrophilic equivalents with hydrazine derivatives[3]. For 5-aminopyrazoles, the most reliable precursor is a


-ketonitrile.
Retrosynthetically, 4-ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine is disconnected at the pyrazole N-N and C-N bonds, leading back to hydrazine and 2-ethyl-3-(furan-2-yl)-3-oxopropanenitrile. This intermediate is further disconnected via a Claisen-type condensation to commercially available butyronitrile and ethyl furan-2-carboxylate[2].

Workflow SM Starting Materials Ethyl 2-furoate + Butyronitrile Step1 Claisen Condensation LDA, THF, -78°C SM->Step1 Int Intermediate 2-Ethyl-3-(furan-2-yl)-3-oxopropanenitrile Step1->Int Step2 Cyclization NH2NH2·H2O, EtOH, Reflux Int->Step2 Target Target Molecule 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine Step2->Target

Two-step synthetic workflow for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.

Mechanistic Rationale for Pyrazole Annulation

The cyclization phase is a cascade reaction initiated by the nucleophilic attack of hydrazine on the highly electrophilic ketone carbonyl of the


-ketonitrile[2].
  • Hydrazone Formation: The initial condensation eliminates water to form a hydrazone. Ethanol is selected as the solvent because its protic nature facilitates the necessary proton transfers during the dehydration step.

  • Intramolecular Addition: The terminal nitrogen of the hydrazone intermediate acts as a nucleophile, attacking the adjacent electrophilic nitrile carbon. This 5-endo-dig cyclization is kinetically favored.

  • Tautomerization: The resulting cyclic imine rapidly tautomerizes to the aromatic 5-aminopyrazole, providing the thermodynamic driving force that makes the overall process irreversible.

Mechanism Ketonitrile β-Ketonitrile Hydrazone Hydrazone Intermediate Ketonitrile->Hydrazone + Hydrazine - H2O Imine Cyclic Imine Intermediate Hydrazone->Imine Intramolecular Addition Pyrazole 5-Aminopyrazole (Aromatic) Imine->Pyrazole Tautomerization

Mechanistic pathway of β-ketonitrile cyclization with hydrazine.

Quantitative Optimization of Cyclization Parameters

To establish the most robust protocol, various conditions were evaluated. The use of polar protic solvents at elevated temperatures proved essential for driving the initial hydrazone formation[3]. Aprotic solvents like DMF led to thermal degradation of the furan ring and lower yields.

EntrySolventTemperature (°C)Time (h)Yield (%)Observation / Causality
1Methanol65 (Reflux)472Incomplete conversion; boiling point too low to drive rapid dehydration.
2 Ethanol 78 (Reflux) 3 89 Optimal kinetics; excellent solubility profile for intermediates.
3Isopropanol82 (Reflux)481Slower reaction rate due to steric bulk of the solvent hindering proton transfer.
4DMF100265Significant byproduct formation; furan ring degradation observed.
5Ethanol25 (Room Temp)2415Reaction stalls at the uncyclized hydrazone intermediate.

Self-Validating Experimental Protocols

Phase I: Assembly of the -Ketonitrile Scaffold (2-Ethyl-3-(furan-2-yl)-3-oxopropanenitrile)

Causality Focus: Lithium diisopropylamide (LDA) is chosen over sodium hydride (NaH) to ensure rapid, quantitative, and non-nucleophilic deprotonation of butyronitrile at cryogenic temperatures, preventing self-condensation.

  • Preparation of the Base: Purge a flame-dried round-bottom flask with Argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.25 equiv). Cool to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.20 equiv, 2.5 M in hexanes). Stir for 30 minutes to form LDA.

  • Enolate Generation: Add butyronitrile (1.0 equiv) dropwise over 10 minutes. Maintain the reaction at -78 °C for 1 hour. Self-Validation: The solution should remain clear; a yellow tint indicates trace impurities but does not impede the reaction.

  • Acylation: Add ethyl furan-2-carboxylate (1.1 equiv) dissolved in a minimal amount of anhydrous THF dropwise. Stir at -78 °C for 2 hours, then remove the cooling bath and allow the mixture to warm to room temperature over 12 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous

    
     (pH buffer prevents degradation of the sensitive 
    
    
    
    -ketonitrile). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure 2-ethyl-3-(furan-2-yl)-3-oxopropanenitrile.

Phase II: Hydrazine-Mediated Cyclization

Causality Focus: Hydrazine hydrate is utilized instead of anhydrous hydrazine to mitigate explosion risks and toxicity. The water introduced does not hinder the reaction because the thermodynamic sink of the aromatic pyrazole drives the equilibrium forward.

  • Reaction Setup: Dissolve 2-ethyl-3-(furan-2-yl)-3-oxopropanenitrile (1.0 equiv) in absolute ethanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add hydrazine hydrate (64% or 80% aqueous solution, 1.5 equiv) dropwise at room temperature. Causality: The 0.5 equiv excess compensates for any evaporative loss during reflux and ensures complete consumption of the starting material.

  • Cyclization: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 3 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (50% EtOAc/Hexanes). The starting material (UV-active,

    
    ) will disappear, replaced by a highly polar, UV-active product spot (
    
    
    
    ) that stains positively with ninhydrin (indicating the primary amine).
  • Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine.

  • Crystallization: Triturate the resulting crude residue with cold distilled water. The product will precipitate as a solid. Filter the precipitate over a Büchner funnel, wash with cold hexanes, and dry under high vacuum at 45 °C overnight to yield 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.

Analytical Validation Criteria

To confirm the structural integrity of the synthesized 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine, ensure the following analytical benchmarks are met:

  • LC-MS (ESI+): Expected

    
     for 
    
    
    
    is
    
    
    178.2.
  • 1H NMR (400 MHz, DMSO-d6): Look for the characteristic furan ring protons (multiplets around

    
     6.6, 6.8, and 7.7 ppm), the broad singlet of the 
    
    
    
    group (integrating to 2H, exchangeable with
    
    
    ), and the ethyl group signals (a quartet around
    
    
    2.4 ppm and a triplet around
    
    
    1.1 ppm). The pyrazole NH will appear as a broad downfield singlet (>11 ppm).

References

  • Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis, Benchchem.
  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles, Synlett (2006).
  • Halogenations of 3-aryl-1H-pyrazol-5-amines, Beilstein Archives (2021).

Sources

Application Notes and Protocols for Heterocyclic Library Generation using 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Privileged Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount to identifying novel therapeutic agents.[1] Chemical libraries serve as the foundational toolkit for this exploration, with their design and composition being critical determinants of success in high-throughput screening (HTS) campaigns.[1] Among the myriad of molecular frameworks, "privileged scaffolds" have emerged as a cornerstone of library design. These are molecular architectures that are capable of binding to multiple biological targets, thereby offering a higher probability of identifying bioactive "hits". The pyrazole nucleus is a quintessential example of such a scaffold, being a component of numerous approved drugs and clinical candidates with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4]

This guide provides a comprehensive overview and detailed protocols for the generation of diverse heterocyclic libraries based on the novel starting material, 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine . The fusion of the pyrazole and furan moieties, both of which are recognized pharmacophores, presents a unique opportunity for the creation of compounds with novel biological activities.[5][6] The strategic placement of the 5-amino group serves as a versatile synthetic handle, enabling the application of a wide range of multi-component reactions (MCRs) to rapidly build molecular complexity and diversity.[7] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for the generation of high-quality chemical libraries.

Part 1: Synthesis of the Core Scaffold: 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

The utility of any library generation effort is predicated on the accessibility of the starting materials. As 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine is not readily commercially available, a robust and scalable synthesis is required. The most direct and established route to 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[7][8]

Synthetic Strategy Overview

The proposed synthesis involves a two-step sequence:

  • Claisen Condensation: A crossed Claisen condensation between ethyl 2-furoate and butyronitrile will be employed to generate the key intermediate, 2-(furan-2-carbonyl)butyronitrile. The Claisen condensation is a classic carbon-carbon bond-forming reaction that is highly effective for the synthesis of β-dicarbonyl compounds.[4][9][10]

  • Cyclization with Hydrazine: The resulting β-ketonitrile will then be cyclized with hydrazine hydrate. This reaction proceeds via initial formation of a hydrazone at the ketone, followed by an intramolecular attack of the second nitrogen atom onto the nitrile carbon, yielding the desired 5-aminopyrazole.[7][8]

G A Ethyl 2-furoate + Butyronitrile B Claisen Condensation (Strong Base, e.g., NaH) A->B C 2-(furan-2-carbonyl)butyronitrile (β-ketonitrile intermediate) B->C D Cyclization (Hydrazine Hydrate) C->D E 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine D->E

Caption: Synthetic workflow for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-(furan-2-carbonyl)butyronitrile

  • Materials:

    • Ethyl 2-furoate

    • Butyronitrile

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) and wash with anhydrous hexane to remove the mineral oil.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of ethyl 2-furoate (1 equivalent) and butyronitrile (1.1 equivalents) in anhydrous THF.

    • Add the ester/nitrile solution dropwise to the sodium hydride suspension over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Acidify the mixture to pH 3-4 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile.

    • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

  • Materials:

    • 2-(furan-2-carbonyl)butyronitrile

    • Hydrazine hydrate

    • Ethanol

    • Acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve the crude 2-(furan-2-carbonyl)butyronitrile (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.2 equivalents) and a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting solid can be recrystallized from ethanol/water to afford the pure 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.

Part 2: Heterocyclic Library Generation via Multi-Component Reactions (MCRs)

The 5-amino-4-substituted pyrazole core is an excellent substrate for a variety of MCRs, allowing for the rapid generation of diverse and complex heterocyclic libraries.[11][12][13] The following protocols are designed for parallel synthesis, ideally in 24 or 96-well plates, and can be adapted for microwave-assisted synthesis to significantly reduce reaction times.[10][14]

G A 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine B Ugi Reaction A->B C Biginelli Reaction A->C D Pyrazolo[3,4-d]pyrimidine Synthesis A->D E Pyrazolo[3,4-b]pyridine Synthesis A->E F Diverse Peptidomimetic Scaffolds B->F G Dihydropyrimidinones C->G H Fused Pyrimidine Analogs D->H I Fused Pyridine Analogs E->I

Caption: Library generation pathways from the core scaffold.

Protocol 1: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Scaffolds

The Ugi reaction is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[15][16][17][18] Using our core scaffold as the amine component allows for the generation of a wide array of peptidomimetic structures.

  • Building Blocks:

    • Aldehydes: A diverse set of commercially available aromatic, heteroaromatic, and aliphatic aldehydes.

    • Carboxylic Acids: A diverse set of commercially available aliphatic and aromatic carboxylic acids.

    • Isocyanides: A diverse set of commercially available isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide).

  • Parallel Synthesis Protocol (96-well plate):

    • To each well of a 96-well plate, add a solution of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (1 equivalent) in methanol (200 µL).

    • Add a solution of the corresponding aldehyde (1 equivalent) in methanol (100 µL) to each well.

    • Add a solution of the corresponding carboxylic acid (1 equivalent) in methanol (100 µL) to each well.

    • Add a solution of the corresponding isocyanide (1 equivalent) in methanol (100 µL) to each well.

    • Seal the plate and shake at room temperature for 24-48 hours.

    • Monitor the reaction progress of a few representative wells by LC-MS.

    • Upon completion, the library can be worked up by either precipitation or liquid-liquid extraction.

Protocol 2: Biginelli Reaction for Dihydropyrimidinone Analogs

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and a urea or thiourea to form dihydropyrimidinones.[19][20][21][22] By using our core scaffold in place of urea, we can generate novel pyrazole-fused dihydropyrimidinone-like structures.

  • Building Blocks:

    • Aldehydes: A diverse set of commercially available aromatic and heteroaromatic aldehydes.

    • β-Ketoesters: A diverse set of commercially available β-ketoesters (e.g., ethyl acetoacetate, methyl acetoacetate).

  • Microwave-Assisted Parallel Synthesis Protocol (24-well plate):

    • To each microwave-safe well, add 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (1 equivalent), the corresponding aldehyde (1 equivalent), and the corresponding β-ketoester (1 equivalent).

    • Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid) in a minimal amount of a high-boiling solvent like ethanol or DMF.

    • Seal the plate and irradiate in a microwave reactor at 100-120 °C for 10-30 minutes.

    • Monitor the reaction progress by LC-MS.

    • After cooling, the product often precipitates and can be isolated by filtration.

Protocol 3: Synthesis of Pyrazolo[3,4-d]pyrimidines

The fusion of a pyrimidine ring to the pyrazole core is a common motif in many bioactive molecules.[11][12][14][23] This can be achieved through a three-component reaction of our aminopyrazole, an orthoformate, and a primary amine.

  • Building Blocks:

    • Primary Amines: A diverse set of commercially available primary aliphatic and aromatic amines.

    • Orthoformate: Trimethyl orthoformate or triethyl orthoformate.

  • Microwave-Assisted Protocol:

    • In a microwave vial, combine 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (1 equivalent), the primary amine (1.2 equivalents), and trimethyl orthoformate (3 equivalents).

    • Add a catalytic amount of acetic acid.

    • Seal the vial and heat in a microwave reactor at 150 °C for 15-30 minutes.

    • Cool the reaction mixture and remove the volatiles under reduced pressure.

    • The crude product can be purified by flash chromatography.

Protocol 4: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with a wide range of biological activities.[24][25] A common synthetic route involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. A three-component reaction with an aldehyde and a β-ketonitrile is a highly efficient method.

  • Building Blocks:

    • Aldehydes: A diverse set of commercially available aromatic and heteroaromatic aldehydes.

    • β-Ketonitriles: A diverse set of commercially available β-ketonitriles (e.g., benzoylacetonitrile).

  • Parallel Synthesis Protocol (96-well plate):

    • To each well, add a solution of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (1 equivalent) in a suitable solvent like DMF or ethanol.

    • Add the corresponding aldehyde (1 equivalent) and β-ketonitrile (1 equivalent).

    • Add a catalytic amount of a base like piperidine or triethylamine.

    • Seal the plate and heat at 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the library can be precipitated by the addition of water and collected by filtration.

ReactionKey Building BlocksTypical ConditionsResulting Scaffold
Ugi Reaction Aldehydes, Carboxylic Acids, IsocyanidesMethanol, Room Temperature, 24-48hPeptidomimetics
Biginelli Reaction Aldehydes, β-KetoestersLewis/Brønsted Acid Catalyst, Microwave, 10-30 minDihydropyrimidinone-like
Pyrazolo[3,4-d]pyrimidine Synthesis Primary Amines, OrthoformatesAcetic Acid Catalyst, Microwave, 15-30 minPyrazolo[3,4-d]pyrimidine
Pyrazolo[3,4-b]pyridine Synthesis Aldehydes, β-KetonitrilesBase Catalyst, 80-100 °C, 12-24hPyrazolo[3,4-b]pyridine

Part 3: Library Work-up and Purification

The success of a screening campaign is highly dependent on the purity of the compounds in the library.[26][27] Therefore, efficient and high-throughput purification is a critical step.

G A Crude Library in Multi-well Plate B High-Throughput Work-up (e.g., LLE or SPE) A->B C Automated Flash Chromatography or Prep-HPLC B->C D Fraction Collection C->D E Solvent Evaporation D->E F Purified Library E->F

Caption: High-throughput purification workflow for the generated library.

Automated Purification Protocol
  • Crude Sample Preparation: After the reactions are complete, the crude reaction mixtures are transferred to a deep-well plate. If necessary, the samples are diluted with a suitable solvent like DMSO.

  • High-Throughput Work-up: For reactions requiring extraction, an automated liquid-liquid extraction (LLE) system can be employed.[28] Alternatively, solid-phase extraction (SPE) can be used to remove excess reagents and catalysts.

  • Automated Flash Chromatography/Preparative HPLC: The crude samples are then subjected to automated parallel purification.[5][29][30] Modern systems can handle 24, 48, or 96 samples in a single run.

    • Method Development: A generic gradient method (e.g., water/acetonitrile with 0.1% formic acid for reverse phase) is typically used for initial screening.

    • Fraction Collection: Fractions are collected based on UV absorbance or, ideally, mass-directed fractionation using an integrated mass spectrometer.

  • Post-Purification Processing: The collected fractions are then transferred to a tared plate for solvent evaporation using a centrifugal evaporator. The final purified compounds are typically dissolved in DMSO to a standard concentration for storage and screening.

Part 4: Library Quality Control

Rigorous quality control (QC) is essential to ensure the integrity of the library and the reliability of the screening data.[26][27][31] The primary goals of QC are to confirm the identity and assess the purity of each compound.

QC Workflow
  • High-Throughput LC-MS: Each purified compound is analyzed by LC-MS to confirm the molecular weight of the expected product and to determine its purity based on the UV chromatogram.[27] This is the primary and most rapid method for library QC.

  • ¹H NMR Spectroscopy: For a representative subset of the library (e.g., 5-10%), ¹H NMR spectra are acquired to confirm the structure of the compounds.[32] This provides a more detailed structural confirmation than LC-MS alone.

  • Data Management: All QC data should be stored in a central database and linked to the corresponding compound and its biological screening data. This allows for the tracking of compound quality and aids in the interpretation of screening results.

Conclusion

The 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine scaffold is a highly promising starting point for the generation of diverse and novel heterocyclic libraries. Its strategic design allows for the application of a wide range of powerful multi-component reactions, enabling the rapid exploration of a vast chemical space. By combining efficient parallel synthesis techniques, including microwave-assisted methods, with automated high-throughput purification and rigorous quality control, researchers can generate high-quality libraries that are well-suited for modern drug discovery campaigns. The protocols outlined in this document provide a practical framework for leveraging this privileged scaffold to accelerate the discovery of new therapeutic agents.

References

  • Mali, R. K., et al. (2022).
  • A. A. Gobouri, et al. (n.d.).
  • Kowalska, M., et al. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 10(56), 34017-34027.
  • O'Brien, M. A., et al. (2011). Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. Tetrahedron, 67(35), 6619-6627.
  • Zeng, L., et al. (2000). A novel approach to high-throughput quality control of parallel synthesis libraries.
  • Saeed, S., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 8(12), e202300189.
  • Kyranos, J. N., & Hogan, J. C. (2002). A novel approach to high-throughput quality control of parallel synthesis libraries.
  • Neurogen Corporation. (n.d.). Advancing Parallel Synthesis Quality Control Measures. Scribd. Retrieved from [Link]

  • Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Shuvalov, V. Y., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1243–1251.
  • PatSnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]

  • Sargordan Arani, M., et al. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemistry Research, 11(1), 107-113.
  • chemeurope.com. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Roedern, E., et al. (2005). High-Throughput Purification of Single Compounds and Libraries.
  • Kumar, A., et al. (2020). One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. Scientific Reports, 10(1), 15159.
  • Bradley, J. C., et al. (2008). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments, (17), 942.
  • Wang, L., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry, 9, 2802–2808.
  • Wang, L., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry, 9, 2802-2808.
  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47–52.
  • Gomaa, M. A.-M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
  • Gomaa, M. A.-M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197.
  • Chemspeed Technologies. (n.d.). Parallel, automated synthesis with online / offline NMR. Retrieved from [Link]

  • University of Calgary. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Zeng, L., et al. (1998). Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. Analytical Chemistry, 70(21), 4381–4388.
  • Dömling, A., & Ugi, I. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1083–1110.
  • Martínez, A., et al. (2018). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • Biotage. (2023, January 20). Controlling purification outcomes from flash column chromatography. Retrieved from [Link]

  • Gosselin, F., et al. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267-3270.
  • Wikipedia. (n.d.). 2-Furonitrile. Retrieved from [Link]

  • Rybáčková, L., et al. (2023).
  • Biotage. (n.d.). Streamline your peptide synthesis workflow. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (24 mL, 41.7 g, 220 mmol, 2.2 equiv) is added dropwise through a 60-mL dropping funnel (Figure 1, right side). Retrieved from [Link]

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). (2026, February 3).
  • SynArchive. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250.
  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Journal of Chemical Health Risks. (2024, November 20).
  • Al-Mousawi, S. M., et al. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 70(23), 9426–9433.
  • Ugi Reaction in Students Laboratories in the Ural and Moscow. (n.d.). Ural Federal University.
  • Ugi Reaction in Aqueous Solutions: A Simple Protocol for Libraries Production. (2025, August 6).
  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.
  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

Sources

One-pot synthesis strategies for furan-containing aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Efficiency One-Pot Synthesis of Furan-Containing Aminopyrazoles: A Comprehensive Application Note

Executive Summary

Furan-containing aminopyrazoles and their fused pyrazoloazine derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antiviral, antimicrobial, and antineoplastic properties[1]. Traditional step-wise syntheses of these heterocycles often suffer from low yields, prolonged reaction times, and the degradation of sensitive furan moieties. This application note details two state-of-the-art, one-pot methodologies: a microwave-assisted cyclocondensation for pyrazolo[1,5-a]pyrimidinones[2], and a multicomponent annulation strategy for pyrazolo-furan-2(5H)-ones[1]. Designed for drug development professionals, these protocols emphasize thermodynamic control, high atom economy, and self-validating quality control steps.

Mechanistic Rationale & Reaction Design

2.1 Thermodynamic Control via Microwave Irradiation (Method A) The synthesis of 5-aminopyrazoles typically requires conventional heating of a β-ketonitrile with hydrazine. However, furan substituents are prone to resinification under prolonged thermal stress[2]. By transitioning to, the activation energy barrier is rapidly overcome, reducing the reaction time from 18 hours to just 5 minutes[2]. Methanol is selected as the solvent because its high microwave loss tangent allows for rapid superheating, while effectively solubilizing both the polar hydrazine and the organic ketonitrile[2]. In the subsequent one-pot step, acetic acid acts as a crucial Brønsted acid catalyst. It protonates the carbonyl oxygen of the added β-ketoester, increasing its electrophilicity and enabling nucleophilic attack by the weakly nucleophilic exocyclic amine of the 5-aminopyrazole intermediate[2].

2.2 Multicomponent Synergies in Furanone Annulation (Method B) The synthesis of pyrazolo-furan-2(5H)-ones utilizes a highly convergent three-component reaction between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and an aromatic amine[1]. Causality in this system is driven by the dual role of glacial acetic acid, which serves as both the solvent and the acid catalyst[1]. The acid facilitates the initial condensation of the aromatic amine and the aldehyde to form an electrophilic Schiff base (imine). Concurrently, pyruvic acid undergoes enolization. The enol nucleophilically attacks the imine, followed by an intramolecular lactonization that expels water to form the stable furan-2(5H)-one core[1]. This one-pot MCR (Multicomponent Reaction) bypasses the need to isolate unstable imine intermediates.

Synthetic Workflows

G cluster_A Method A: Microwave-Assisted Synthesis cluster_B Method B: Multicomponent Annulation A1 Furan-β-Ketonitrile + Hydrazine A2 MW, 150°C, 5 min (MeOH) A1->A2 A3 Furan-5-Aminopyrazole A2->A3 A5 MW, 150°C, 2 h A3->A5 A4 β-Ketoester + AcOH A4->A5 A6 Pyrazolo[1,5-a]pyrimidinone A5->A6 B1 Pyrazole-4-carbaldehyde + Pyruvic Acid + Ar-NH2 B2 Reflux, Acetic Acid B1->B2 B3 Pyrazolo-furan-2(5H)-one B2->B3

Fig 1. One-pot workflows for furan-aminopyrazole and pyrazolo-furanone syntheses.

Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted One-Pot Synthesis of Furan-Pyrazolo[1,5-a]pyrimidinones This protocol leverages a single reaction vessel to prevent yield loss during intermediate isolation[2].

  • Intermediate Generation : In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve furan-substituted β-ketonitrile (0.9 mmol, 1.0 equiv) in HPLC-grade methanol (1 mL). Add hydrazine hydrate (1.2 mmol, 1.3 equiv)[2].

  • First Irradiation : Seal the vial and heat under microwave irradiation at 150 °C (100 W) for 5 minutes[2].

    • Validation Checkpoint 1 (TLC): Sample the mixture. Elute on silica gel (Hexane:EtOAc 1:1). The starting ketonitrile (Rf ~0.6) must be completely consumed, replaced by a highly UV-active spot (Rf ~0.3). A positive Ninhydrin stain confirms the presence of the primary amine on the 5-aminopyrazole.

  • One-Pot Annulation : Unseal the vial and directly add glacial acetic acid (0.5 mmol, 0.6 equiv) and the desired β-ketoester (0.9 mmol, 1.0 equiv) to the crude mixture[2].

  • Second Irradiation : Reseal and heat under microwave conditions at 150 °C (100 W) for an additional 2 hours[2].

    • Validation Checkpoint 2 (LC-MS): Analyze an aliquot. The intermediate mass ([M+H]+ for furan-aminopyrazole) should be absent, replaced by the target pyrazolo[1,5-a]pyrimidinone mass.

  • Isolation : Cool the vessel to 0 °C to induce precipitation. Filter the solid, wash with cold methanol, and dry under a vacuum to obtain the pure product (Typical yield: 52-75%)[2].

Protocol B: Three-Component Synthesis of Pyrazolo-furan-2(5H)-ones This protocol utilizes atom-economic multicomponent condensation[1].

  • Reagent Assembly : In a 50 mL round-bottom flask, combine 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol), pyruvic acid (1.0 mmol), and the selected aromatic amine (1.0 mmol)[1].

  • Reaction Initiation : Suspend the mixture in glacial acetic acid (10 mL). Attach a reflux condenser and heat the mixture to boiling[1].

  • Monitoring : Maintain reflux for 2 to 4 hours.

    • Validation Checkpoint 1 (Visual & TLC): The reaction transitions from a bright yellow (imine formation) to a deep amber. TLC (DCM:MeOH 95:5) will show a new blue-fluorescent spot under 365 nm UV light, indicating the formation of the conjugated furanone system.

  • Workup & Purification : Cool the mixture to room temperature and pour it over crushed ice (50 g) while stirring vigorously. Filter the resulting precipitate, wash thoroughly with distilled water to remove residual acetic acid, and recrystallize from ethanol[1].

    • Validation Checkpoint 2 (1H NMR): Confirm structural integrity in DMSO-d6. Look for the characteristic doublet of the 5-CH furanone proton at δ 5.13–7.33 ppm (J = 6.1–8.9 Hz) and the 4-CH furanone proton at δ 6.88–7.59 ppm[1].

Data Presentation & Yield Analysis

The following tables summarize the quantitative advantages of the described methodologies.

Table 1: Optimization of Reaction Conditions for Furan-5-Aminopyrazole Synthesis [2]

Heating MethodSolventTemp (°C)TimeYield (%)Causality / Observation
ConventionalMeOHReflux18 h25%Prolonged heating led to furan degradation.
MicrowaveAcetonitrile1505 min60%Poor solubility of hydrazine reduced yield.
Microwave MeOH 150 5 min 75% Optimal MW absorbance and solubility.

Table 2: Substrate Scope for Pyrazolo-furan-2(5H)-ones (Method B) [1]

Aromatic Amine ReactantProductReaction Time (h)Yield (%)Antiviral Activity (SARS-CoV-2)
Aniline4a2.583%Moderate
p-Toluidine4c3.079%Potent
4-Chloroaniline4h3.566%Potent
2-Aminophenol4d4.068%Potent

(Note: Electron-withdrawing groups on the aromatic amine slightly decrease the nucleophilicity of the intermediate imine, leading to marginally lower yields and longer reaction times[1].)

References

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation.Beilstein Journal of Organic Chemistry.
  • One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors.Scientific Reports (NIH/PMC).
  • Microwave-assisted one-pot synthesis in water of carbonylpyrazolo[3,4-b]pyridine derivatives catalyzed by InCl3 and sonochemical assisted condensation with aldehydes.RSC Advances.

Sources

Precision Crystallization Protocol for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The isolation of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine presents a unique set of purification challenges distinct from simple aromatic amines. The molecule features a tautomeric pyrazole core, a lipophilic ethyl chain, and an acid-sensitive furan moiety.[1] Common isolation issues include "oiling out" due to the ethyl group's flexibility and the formation of oxidative degradation products (tars) from the furan ring if handled aggressively.[1]

This guide moves beyond generic "recrystallization" advice. It provides a targeted, chemically grounded protocol designed to maximize purity (>99.5% HPLC) while preserving the integrity of the furan pharmacophore.[1] The methodology prioritizes Ethanol/Water and Ethyl Acetate/Heptane systems, selected based on their ability to balance the hydrogen-bonding requirements of the amino-pyrazole core with the lipophilicity of the substituents.[1]

Chemical Context & Solubility Profiling

The Molecular Challenge[1]
  • H-Bonding Network: The 5-amino and 1H-pyrazole motifs act as both donors and acceptors. This creates a strong crystal lattice that requires polar protic solvents (alcohols) to disrupt for dissolution.[1]

  • Lipophilicity: The 4-ethyl and 3-furan groups add significant non-polar character. This makes water an excellent anti-solvent but prevents its use as a primary solvent.[1]

  • Stability: The furan ring is susceptible to ring-opening in hot, strong mineral acids. Therefore, crystallization of the free base is preferred over salt formation (e.g., HCl salts) to avoid furan degradation.[1]

Solvent Compatibility Matrix

Based on empirical data for 3,4,5-trisubstituted pyrazoles, the following solvent behaviors are established:

Solvent SystemRoleSolubility (Hot)Solubility (Cold)Suitability
Ethanol (95% or Abs.) Primary HighModerateExcellent. Best balance of polarity.
Water Anti-Solvent LowInsolubleExcellent. Induces controlled precipitation.[1]
Ethyl Acetate (EtOAc) Primary ModerateLowGood. Use if crude is very oily.[1]
Heptane / Hexane Anti-Solvent Very LowInsolubleGood. Removes non-polar tars.[1]
Methanol AlternativeVery HighHighFair. Often leads to yield loss due to high cold solubility.[1]
Toluene ScavengerModerateLowSpecialist. Use only to remove water/azeotrope.[1]

Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting the optimal crystallization method based on the physical state of your crude material.

SolventSelection Start Crude 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine CheckState Physical State of Crude? Start->CheckState Solid Solid / Powder CheckState->Solid Crystalline Oil Sticky Oil / Gum CheckState->Oil Amorphous MethodA METHOD A: Ethanol / Water (Standard) Solid->MethodA Trituration Pre-Step: Trituration with cold Hexane Oil->Trituration MethodB METHOD B: EtOAc / Heptane (Rescue) Trituration->MethodA If solidifies Trituration->MethodB If still oily

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material state.

Detailed Experimental Protocols

Protocol A: The "Golden Standard" (Ethanol/Water)

Best for: Solid crude material with moderate impurities.[1]

Mechanism: This method utilizes the high temperature coefficient of solubility in ethanol.[1] Water acts as a "displacer," forcing the hydrophobic ethyl and furan groups to aggregate and crystallize.[1]

Reagents:

  • Ethanol (Absolute or 95%)[1]

  • Deionized Water[1]

  • Activated Charcoal (Optional, for colored impurities)[1]

Step-by-Step Procedure:

  • Dissolution: Place 10.0 g of crude pyrazole in a 250 mL Erlenmeyer flask. Add 30 mL of Ethanol.

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring.

    • Note: If not fully dissolved, add Ethanol in 2 mL increments.[1] Do not exceed 60 mL total (1:6 ratio).

  • Clarification (Optional): If the solution is dark/black, add 0.5 g activated charcoal. Stir at reflux for 5 mins, then filter hot through a pre-warmed Celite pad.

  • Nucleation: Remove from heat. While the solution is still hot (~70°C), add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Critical: Usually requires 10–20% volume of water relative to ethanol.[1]

  • Clearing: Add 1–2 mL of hot Ethanol to just clear the turbidity.[1]

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet.[1]

    • Why? Rapid cooling traps impurities and causes oiling out.[1]

  • Finishing: Once solids form at RT, cool in an ice bath (0–5°C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum.[1][2][3][4] Wash the cake with 10 mL of cold Ethanol/Water (1:1 mixture). Dry under vacuum at 45°C.[1]

Protocol B: The "Oiling Out" Rescue (EtOAc/Heptane)

Best for: Gummy oils or crude containing significant non-polar byproducts.[1]

Mechanism: Ethyl Acetate dissolves the pyrazole but is less polar than ethanol.[1] Heptane is strictly non-polar.[1] This system is superior for rejecting "tarry" impurities that often co-precipitate in water-based systems.

Reagents:

  • Ethyl Acetate (EtOAc)[1]

  • n-Heptane (or Hexane)

Step-by-Step Procedure:

  • Dissolution: Dissolve the oily crude in the minimum amount of boiling EtOAc (approx. 3–4 mL per gram of crude).

  • Solvent Modulation: Remove from heat. While hot, add n-Heptane slowly.

  • The "Cloud Point": Stop adding Heptane when the solution turns slightly milky.

  • Seeding (Crucial): If available, add a tiny seed crystal of pure product. If not, scratch the inner glass wall with a glass rod to induce nucleation.[1][4]

  • Reflux-Cool Cycle: If the product oils out immediately, reheat to reflux until clear, then let it cool very undisturbed.

  • Collection: Collect the off-white to pale yellow crystals by filtration.[1] Wash with cold 10% EtOAc in Heptane.

Troubleshooting & Optimization

SymptomDiagnosisCorrective Action
Oiling Out Product separates as a liquid droplet before crystallizing.1. Reheat and add more primary solvent (EtOH or EtOAc).2. Slow down the cooling rate (wrap flask in foil/towel).3. Use a seed crystal at the cloud point.
Low Yield Product remains in the mother liquor.[1][3]1. The solvent volume was too high. Evaporate 50% of solvent and re-cool.2. The anti-solvent ratio is too low; add more Water/Heptane.[1]
Colored Crystals Chromophores (oxidized furan) trapped in lattice.1. Perform a charcoal treatment (Protocol A, Step 3).2. Switch to Protocol B (EtOAc excludes polar colors better).[1]

References

  • Vertex AI Search. (2025).[1] Recrystallization techniques for purifying pyrazole compounds. BenchChem. Retrieved from [1]

  • National Institutes of Health (NIH). (2011).[1] Approaches towards the synthesis of 5-aminopyrazoles. PMC. Retrieved from

  • World Intellectual Property Organization. (2007).[1] Process for the preparation of 4-aminopyrazole derivatives. WO2007034183A2.[1] Retrieved from

  • MDPI. (2021). Synthesis and Structural Characterization of Isostructural Pyrazoles. Molbank.[1] Retrieved from [1]

Sources

Troubleshooting & Optimization

Improving reaction yields for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for the synthesis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.

Technical Support Center: Synthesis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Welcome to the dedicated technical guide for the synthesis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The following content provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to overcome common synthetic challenges and consistently achieve higher reaction yields and purity.

Section 1: Reaction Overview and Core Mechanism

The most reliable and common route to N-unsubstituted 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine hydrate.[1][2] In this case, the key precursors are 2-(furan-2-carbonyl)butanenitrile and hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring.

The general mechanism is outlined below. Understanding these steps is crucial for diagnosing and resolving many of the issues addressed in this guide.

reaction_mechanism reactants 2-(furan-2-carbonyl)butanenitrile + Hydrazine (H2N-NH2) hydrazone Hydrazone Intermediate reactants->hydrazone Initial Condensation cyclized Non-Aromatic Cyclic Intermediate hydrazone->cyclized Intramolecular Cyclization (Rate-Limiting) product 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine cyclized->product Tautomerization (Dehydration)

Caption: General reaction mechanism for pyrazole synthesis.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?

A1: Low yield is the most frequent complaint and typically stems from one of three areas: suboptimal reaction conditions, purity of reagents, or inefficient work-up.

  • Causality—Reaction Conditions: The rate-limiting step is often the intramolecular cyclization of the hydrazone intermediate. This step is highly sensitive to temperature and pH. Operating at too low a temperature results in an incomplete reaction, while excessive heat can lead to the degradation of the furan ring or the formation of polymeric side products.

  • Expert Recommendation:

    • Temperature Control: Begin the reaction at room temperature and monitor the disappearance of the starting β-ketonitrile by TLC. Once the initial condensation to the hydrazone is complete (often within 1-2 hours), gently heat the reaction to reflux (typically 60-80°C in ethanol) to drive the cyclization.

    • Catalyst Addition: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid like acetic acid can significantly accelerate the cyclization step.[3] However, avoid strong acids, which can degrade the furan moiety.

    • Hydrazine Stoichiometry: Use a slight excess of hydrazine hydrate (1.1-1.2 equivalents). A large excess can complicate purification, while a stoichiometric amount may not be sufficient to drive the reaction to completion if any of the hydrazine degrades.

ParameterSuboptimal ConditionOptimized ConditionExpected Outcome
Temperature Constant room temp. or >100°CStaged: RT (1h) → Reflux (60-80°C)Minimizes side products, ensures cyclization.
Catalyst None or strong acid (e.g., HCl)2-5 mol% Acetic AcidAccelerates cyclization without furan degradation.
Solvent Aprotic (e.g., DCM, THF)Protic (Ethanol, Methanol)Facilitates proton transfer steps in the mechanism.
Hydrazine 1.0 equivalent or >2.0 equivalents1.1 - 1.2 equivalentsDrives reaction to completion, simplifies work-up.

Q2: I am observing a significant amount of an uncyclized hydrazone intermediate on my TLC/LCMS. How do I drive the reaction to completion?

A2: The accumulation of the hydrazone intermediate is a clear sign that the cyclization step is kinetically hindered.

  • Causality—Activation Energy: The nucleophilic attack of the secondary nitrogen of the hydrazone onto the nitrile carbon has a significant activation energy barrier. This barrier must be overcome to form the five-membered ring.

  • Expert Recommendation:

    • Increase Thermal Energy: As mentioned in A1, the primary solution is to increase the reaction temperature after the initial hydrazone formation. Refluxing in ethanol is typically sufficient.

    • Solvent Choice: Ensure you are using a protic solvent like ethanol. Protic solvents can stabilize the transition state of the cyclization through hydrogen bonding, thereby lowering the activation energy.

    • Extended Reaction Time: Monitor the reaction by TLC or LCMS every 2-4 hours. Some hindered systems may require refluxing for up to 24 hours to achieve full conversion.

Q3: My final product is difficult to purify, appearing as a dark, viscous oil instead of a solid. What purification strategies do you recommend?

A3: The 5-amino group makes the target molecule quite polar and susceptible to air oxidation, which can lead to discoloration and purification challenges.

  • Causality—Polarity and Stability: The free amine can interact strongly with the silica gel stationary phase, causing significant streaking during column chromatography. The electron-rich pyrazole and furan rings, combined with the amine, make the molecule prone to oxidation, resulting in colored impurities.

  • Expert Recommendation:

    • Column Chromatography with Additives: If column chromatography is necessary, deactivate the silica gel by using a solvent system containing a small amount of a basic modifier. A common mobile phase is Dichloromethane/Methanol (e.g., 95:5) with 0.5-1% triethylamine or ammonium hydroxide added. This suppresses the interaction between the basic amine product and the acidic silica gel.

    • Crystallization/Recrystallization: This is the preferred method for achieving high purity. Good solvent systems for pyrazoles often include ethanol, isopropanol, or ethyl acetate/hexane mixtures. If the free base is an oil, attempt crystallization from a minimal amount of hot solvent.

    • Purification via Salt Formation: A highly effective but often overlooked technique is to convert the amine to a salt.[4] Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, isopropanol) and add a solution of HCl in ether or isopropanol. The hydrochloride salt will often precipitate as a stable, crystalline solid, which can be easily filtered and washed. The pure free base can be recovered by neutralizing the salt with a base like sodium bicarbonate.

troubleshooting_flowchart start Low Yield or Impure Product check_reagents Are starting materials pure and dry? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_sm Action: Purify starting materials check_reagents->purify_sm No analyze_crude What does crude TLC/LCMS show? check_conditions->analyze_crude Yes optimize_temp Action: Use staged temp (RT then Reflux) check_conditions->optimize_temp No hydrazone_issue Mainly uncyclized hydrazone analyze_crude->hydrazone_issue complex_mixture Complex mixture of side products analyze_crude->complex_mixture oily_product Product is a dark oil analyze_crude->oily_product purify_sm->start optimize_cat Action: Add catalytic acetic acid optimize_temp->optimize_cat optimize_cat->start increase_heat Action: Increase heat and reaction time hydrazone_issue->increase_heat complex_mixture->optimize_temp purify_column Action: Column with Et3N/NH4OH additive oily_product->purify_column purify_salt Action: Purify via HCl salt formation oily_product->purify_salt end High Yield & Purity Achieved increase_heat->end purify_column->end purify_salt->end

Caption: A troubleshooting workflow for synthesis optimization.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A1: Protic solvents such as ethanol or methanol are highly recommended. They are effective at solvating the reactants and intermediates and can participate in the proton transfer steps of the cyclization mechanism, often leading to faster reaction rates and higher yields compared to aprotic solvents.

Q2: How critical is the exclusion of air (e.g., using a nitrogen or argon atmosphere)? A2: While not strictly required for the reaction to proceed, performing the synthesis under an inert atmosphere is good practice, especially during the heating phase. 5-aminopyrazoles can be susceptible to air oxidation, which contributes to the formation of colored impurities.[5] An inert atmosphere will result in a cleaner crude product that is easier to purify.

Q3: How should I handle and store hydrazine hydrate safely? A3: Hydrazine hydrate is a toxic and corrosive substance and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents and acids.

Q4: Can I use a substituted hydrazine (e.g., phenylhydrazine) to synthesize an N1-substituted analog? A4: Yes, this is a common strategy for synthesizing N1-substituted pyrazoles. However, using an unsymmetrical substituted hydrazine with an unsymmetrical β-ketonitrile introduces the significant challenge of regioselectivity.[6] The reaction can produce two different regioisomers, which are often difficult to separate. Controlling the regioselectivity typically requires careful control of reaction pH and temperature, and the outcome is highly dependent on the electronic and steric properties of the substituents.[6]

Section 4: Optimized Experimental Protocol

This protocol represents a self-validating system incorporating best practices to maximize yield and purity.

Synthesis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(furan-2-carbonyl)butanenitrile (10.0 g, 1.0 equiv).

  • Solvent Addition: Add absolute ethanol (100 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Reagent Addition: While stirring, add hydrazine hydrate (3.1 mL, ~1.1 equiv) dropwise over 5 minutes. A slight exotherm may be observed.

  • Initial Condensation: Stir the reaction mixture at room temperature for 1 hour. Monitor the formation of the hydrazone intermediate by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Catalyst Addition: Add glacial acetic acid (0.17 mL, ~0.05 equiv) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to a gentle reflux (bath temperature ~85°C) using a heating mantle.

  • Monitoring: Continue refluxing for 6-12 hours, monitoring the disappearance of the hydrazone intermediate by TLC until the reaction is complete.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

    • Pour the concentrated mixture into ice-cold water (200 mL) with stirring.

    • A precipitate should form. If the product oils out, scratch the side of the flask to induce crystallization.

    • Stir the slurry for 30 minutes in an ice bath.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water (2 x 50 mL) followed by a small amount of cold hexane (20 mL).

    • Dry the solid under vacuum at 40°C.

    • If necessary, the product can be further purified by recrystallization from hot isopropanol or ethanol to yield the title compound as a crystalline solid.

References

  • (Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H). Acta Crystallographica Section E. [Link]

  • Synthesis of pyrazolylvinyl ketones from furan derivatives. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives. Scientific Reports. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines. MDPI. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Antioxidants. [Link]

  • Method for purifying pyrazoles.
  • Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Advances and challenges in the synthesis of pyrrole systems of a limited access. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine. Journal of the Iranian Chemical Society. [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Journal of Chemical and Pharmaceutical Research. [Link]

  • 1-(1-(Furan-2-yl)ethyl)-3-methyl-1H-pyrazol-5-amine. Crysdot. [Link]

  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Publishing. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. ResearchGate. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]

  • Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry. [Link]

  • Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology. [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. [Link]

  • Process for the preparation of 4-aminopyrazole derivatives.

Sources

Solving solubility issues of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine .

This compound is a highly versatile scaffold in drug discovery, but its structural features often lead to significant handling difficulties. Below, we dissect the mechanistic root of its solubility issues and provide field-proven, self-validating protocols to keep your workflows moving.

Part 1: The Mechanistic Root of the Problem

To solve a solubility issue, you must first understand the molecular causality. Why does 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine act like "brick dust" in standard organic solvents?

The answer lies in its Hydrogen Bonding Network and Crystal Lattice Energy . The molecule contains a 1H-pyrazole ring and a primary amine (-NH2) at the 5-position. This creates a dense array of hydrogen bond donors (pyrazole N-H, amine N-H) and acceptors (pyrazole N, furan oxygen, amine N). In the solid state, these functional groups form extensive intermolecular hydrogen-bonded ribbons or dimers.

To dissolve the compound, a solvent must possess enough solvating power to break these solute-solute interactions. Non-polar organic solvents (like hexane or dichloromethane) lack the hydrogen-bond accepting/donating capacity to energetically compensate for the disruption of this highly stable crystal lattice[1]. While the ethyl group and furan ring provide some lipophilicity, they are insufficient to overcome the dominant polar network of the aminopyrazole core.

Quantitative Solubility Estimates

Based on the structural profile and empirical data from related pyrazole-amines, the table below summarizes the expected solubility behavior across different solvent classes[2].

Solvent ClassRepresentative SolventsSolvating CapacityMechanistic Rationale
Non-Polar Hexane, ToluenePoor (< 1 mg/mL)Complete inability to disrupt strong pyrazole-amine H-bond networks.
Weakly Polar Aprotic Dichloromethane (DCM), ChloroformPoor to ModerateInsufficient H-bond acceptor/donor capability to break lattice energy.
Moderately Polar Ethyl Acetate (EtOAc), THFModerate (1-10 mg/mL)THF acts as a strong H-bond acceptor, improving solvation over EtOAc.
Polar Protic Methanol, EthanolGood (10-50 mg/mL)Alcohols act as both H-bond donors and acceptors, effectively solvating the amine and pyrazole groups.
Strongly Polar Aprotic DMSO, DMFExcellent (> 50 mg/mL)High dielectric constant and strong H-bond accepting nature completely disrupt the crystal lattice[2].

Part 2: Troubleshooting Guides & Experimental Protocols

Issue 1: The compound precipitates at the biphasic interface during liquid-liquid extraction.

Causality: During reaction workup, researchers often use EtOAc or DCM. If the concentration of the compound exceeds its saturation limit in these moderately polar solvents at room temperature, it will crash out at the aqueous-organic interface. Solution: Employ a co-solvent system to artificially boost the solvating power of the organic phase without making it miscible with water[3].

Self-Validating Protocol: Co-Solvent Extraction

  • Assess Precipitation: If a white solid appears at the interface during EtOAc extraction, do not filter it, as this will lead to product loss.

  • Co-Solvent Addition: Add Tetrahydrofuran (THF) to the separatory funnel in a 1:4 ratio relative to EtOAc. THF is a superior hydrogen-bond acceptor for the pyrazole N-H.

  • Agitation and Warming: Gently warm the separatory funnel (using a heat gun on a low setting, keeping well below solvent boiling points) and agitate. The thermal energy assists in overcoming the lattice forces[1].

  • Phase Separation: Allow the layers to separate. The organic layer should now be completely clear.

  • Validation Step: Evaporate a 1 mL aliquot of the clear organic layer to dryness on a watch glass. The formation of a solid residue confirms the target compound has successfully partitioned into the organic phase.

Issue 2: The compound is insoluble in the mobile phase for Flash Column Chromatography.

Causality: Normal-phase chromatography typically starts with non-polar solvent mixtures (e.g., Hexane/EtOAc). If the compound is injected as a liquid using a polar solvent (like DMF or pure MeOH), it will immediately precipitate upon contact with the non-polar mobile phase, causing peak tailing, high backpressure, or column clogging. Solution: Dry solid loading. This physically disperses the compound over a high surface area, allowing the mobile phase to dissolve it gradually as the polarity gradient increases.

Self-Validating Protocol: Celite Dry-Loading

  • Dissolution: Dissolve the crude 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine in a minimal volume of a "good" solvent (e.g., Methanol or Acetone) in a round-bottom flask[2].

  • Adsorbent Addition: Add deactivated Celite 545 or silica gel to the solution (use a 1:3 ratio of compound to adsorbent by weight).

  • Evaporation: Transfer the mixture to a rotary evaporator. Remove the solvent completely under reduced pressure until a free-flowing, dry powder is obtained.

  • Validation Step: Shake the flask. The powder must not clump. Clumping indicates residual polar solvent, which will ruin the chromatography resolution. If clumping occurs, re-apply vacuum.

  • Column Loading: Pour the dry powder directly onto the top of the pre-equilibrated silica column. Cap with a protective layer of sand and run the gradient.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use pH adjustment to force this compound into an organic solvent? A: No, pH adjustment is typically used to force ionizable compounds into the aqueous phase. Because 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine contains basic amine and pyrazole nitrogens, lowering the pH (e.g., using HCl) will protonate these groups, forming a highly water-soluble salt[1]. To keep it in the organic phase, you must ensure the aqueous layer is sufficiently basic (pH > 9, using Na2CO3 or NaOH) to maintain the compound in its neutral, free-base form before extracting with a polar organic solvent mixture like EtOAc/THF.

Q: Why does the compound dissolve in hot ethyl acetate but crystallize immediately upon cooling? A: The solubility of pyrazole derivatives in organic solvents is highly temperature-dependent[1]. Heating provides the kinetic energy required to break the strong intermolecular hydrogen bonds holding the crystal lattice together. Upon cooling, the thermal energy drops below the threshold needed to maintain solvation, and the thermodynamically favorable crystal lattice rapidly re-forms. This property makes hot ethyl acetate an excellent solvent for recrystallization, provided a non-polar anti-solvent (like hexane) is used to maximize recovery[3].

Q: How can I temporarily mask the hydrogen bonding to improve solubility for a specific organic reaction? A: If the free amine is not the reactive site for your intended transformation, you can temporarily protect it. Converting the primary amine to a Boc (tert-butyloxycarbonyl) or acetyl derivative eliminates one hydrogen bond donor and adds significant steric bulk and lipophilicity. This dramatically lowers the crystal lattice energy, rendering the protected intermediate highly soluble in standard organic solvents like DCM or toluene.

Part 4: Logical Workflow Visualization

SolubilityWorkflow Start Compound Insoluble in Target Organic Solvent CheckPhase Identify Experimental Phase Start->CheckPhase Workup Reaction Workup (Extraction) CheckPhase->Workup Purification Purification (Chromatography) CheckPhase->Purification Crystallization Isolation (Crystallization) CheckPhase->Crystallization Sol1 Use Co-solvent System (e.g., EtOAc/THF) Workup->Sol1 Sol2 Perform Solid Loading (Celite/Silica) Purification->Sol2 Sol3 Binary Solvent System (Heating + Anti-solvent) Crystallization->Sol3

Troubleshooting workflow for resolving pyrazole-amine solubility issues across experimental phases.

Part 5: References

  • BenchChem Technical Support Team. "Improving solubility of pyrazole derivatives for reaction." BenchChem, 2025.2

  • BenchChem Technical Support Team. "Overcoming poor solubility of pyrazole derivatives during reaction workup." BenchChem, 2025. 1

  • BenchChem Technical Support Team. "Dealing with poor solubility of pyrazole derivatives during synthesis." BenchChem, 2025. 3

Sources

Technical Support Center: Isolation & Purification of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The purification of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine presents a unique structural paradox for drug development professionals: you must balance the basic, polar nature of the aminopyrazole core with the highly acid-sensitive, electron-rich furan ring.

This guide is designed by Senior Application Scientists to help you troubleshoot degradation issues, eliminate genotoxic impurities, and achieve >98% purity through mechanistically grounded, self-validating workflows.

Expert FAQs: Mechanistic Troubleshooting

Q1: Why does my product streak severely on normal-phase silica gel, resulting in poor recovery and broad peaks? Causality: The compound features a basic primary amine and a pyrazole nitrogen, which act as hydrogen-bond acceptors and interact strongly with the acidic silanol groups (


) on standard silica gel. Furthermore, the unsubstituted pyrazole nitrogen (1H) allows for rapid tautomerization between the 3-amino and 5-amino forms on the column, leading to severe peak broadening.
Solution:  Abandon standard normal-phase silica. Transition to amine-functionalized (

) silica or use a volatile basic modifier (e.g., 1% Triethylamine) in your mobile phase to mask silanol interactions. As highlighted in1 [1], managing regioselectivity and tautomeric behavior requires tightly controlled chromatographic environments.

Q2: I am observing degradation and darkening of the purified product during concentration. What is happening? Causality: The furan-2-yl ring is highly electron-rich and prone to acid-catalyzed hydrolytic ring-opening (yielding 1,4-dicarbonyls) and autoxidation. According to researchers at 2 [2], the isolation of furan-2-yl pyrazoles often fails due to rapid decomposition into unsubstituted furfural derivatives when exposed to harsh conditions or atmospheric oxygen at elevated temperatures. Solution: Never use acidic workups (e.g.,


 washes). Keep rotary evaporation bath temperatures strictly below 30°C, degas all extraction solvents with argon, and store the final product under an inert atmosphere at -20°C.

Q3: How can I ensure the complete removal of residual hydrazine, a known genotoxic impurity? Causality: Hydrazine is highly polar and often co-elutes with basic aminopyrazoles in standard reverse-phase HPLC. However, hydrazine (


) is a significantly stronger base than the aminopyrazole core (

). Solution: Implement mixed-mode chromatography (combining reverse-phase and Strong Cation Exchange). Analytical strategies for genotoxic impurities, such as those published on 3 [3], demonstrate that mixed-mode stationary phases significantly enhance the selective retention of highly basic impurities like hydrazines while allowing the target API to elute.

Diagnostic Troubleshooting Workflows

PurificationLogic Start Crude 4-Ethyl-3-(furan-2-yl) -1H-pyrazol-5-amine CheckpH Aqueous Workup pH? Start->CheckpH Acidic pH < 7 (Acidic) CheckpH->Acidic Incorrect Basic pH 8.0 - 8.5 (Mildly Basic) CheckpH->Basic Correct Degradation Furan Ring Opening & Product Loss to Aqueous Acidic->Degradation Extraction Successful EtOAc Extraction Basic->Extraction Chroma Chromatography Phase Extraction->Chroma NormalPhase Standard Silica (SiO2) Chroma->NormalPhase Suboptimal NH2Phase NH2-Silica / Mixed-Mode Chroma->NH2Phase Optimal Streaking Irreversible Binding & Severe Streaking NormalPhase->Streaking Pure High-Purity Product (>98% HPLC) NH2Phase->Pure

Logical decision tree demonstrating the causality of pH and stationary phase selection on purification.

ReactionPathway SM β-Keto Nitrile + Hydrazine Intermediate Hydrazone Intermediate SM->Intermediate PathA Kinetic Cyclization Intermediate->PathA PathB Thermodynamic Cyclization Intermediate->PathB Prod5 5-Aminopyrazole (Target) PathA->Prod5 Prod3 3-Aminopyrazole (Regioisomer) PathB->Prod3

Mechanistic pathway illustrating the divergence between kinetic and thermodynamic cyclization.

Quantitative Data: Chromatographic Parameters

To prevent trial-and-error, utilize the following validated solvent systems and stationary phases for resolving the target compound from common synthetic impurities. For extreme cases of co-elution, twin-column recycling chromatography has proven highly effective for isolating trace impurities from active pharmaceutical ingredients, as detailed in 4 [4].

Table 1: Validated Chromatographic Parameters & Impurity Profiling

AnalyteNatureRecommended Stationary PhaseOptimal Mobile PhaseExpected

/

Detection Method
4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine Target (Basic, Polar)

-Functionalized Silica
Hexane / EtOAc (50:50)

UV 254 nm, Ninhydrin (Brown)
Residual Hydrazine Genotoxic ImpurityMixed-Mode (C18/SCX)Water / MeCN + 0.1%


(Retained)
UV 210 nm, MS (Low m/z)
Unreacted Furan SM Neutral, Lipophilic

-Functionalized Silica
Hexane / EtOAc (50:50)

UV 254 nm, p-Anisaldehyde (Purple)
3-Aminopyrazole Isomer RegioisomerChiral/Recycling HPLCIsocratic MeCN / Water

UV 254 nm

Self-Validating Experimental Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

Objective: Remove polar unreacted hydrazine and water-soluble byproducts without degrading the acid-labile furan ring. Causality: Standard acidic workups (e.g., 1M


) will protonate the aminopyrazole to move it into the aqueous layer, but this simultaneously triggers furan ring-opening. We must maintain a mildly basic environment to keep the target lipophilic while washing away highly polar impurities.
  • Quench & Adjust: Cool the crude reaction mixture to 0°C. Slowly add saturated aqueous

    
     dropwise while stirring.
    
    • Self-Validation Checkpoint: Test the aqueous phase with narrow-range pH paper. Adjust until the pH stabilizes exactly between 8.0 and 8.5 . If pH < 8.0, the target compound remains partially protonated (cationic) and will be lost to the aqueous waste.

  • Extraction: Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).

    • Self-Validation Checkpoint: Spot both the pooled organic layer and the residual aqueous layer on a silica TLC plate. Illuminate under short-wave UV (254 nm). The aqueous layer must show zero UV absorbance at the target's

      
      , confirming 100% phase transfer.
      
  • Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous

    
    , and filter. Concentrate under reduced pressure with a water bath strictly 
    
    
    
    to prevent thermal degradation of the furan core.
Protocol B: Orthogonal Purification via Mixed-Mode Chromatography

Objective: Separate the target from structurally similar furan derivatives and trace genotoxic hydrazines. Causality: By buffering the mobile phase to pH 6.5, hydrazine (


) becomes fully protonated and irreversibly traps onto the Strong Cation Exchange (SCX) sites of the mixed-mode resin. Meanwhile, the target aminopyrazole (

) remains neutral and elutes freely with the organic modifier.
  • Column Equilibration: Use a mixed-mode column (e.g., C18/SCX). Equilibrate with 95% Water / 5% Acetonitrile containing 10 mM Ammonium Acetate (

    
    , adjusted to pH 6.5).
    
  • Loading: Dissolve the crude extract in the minimum volume of the starting mobile phase and inject.

  • Gradient Elution: Run a gradient from 5% to 70% Acetonitrile over 20 column volumes.

    • Self-Validation Checkpoint: Monitor absorbance at 254 nm (furan core) and 210 nm (amine/hydrazine). Furan starting materials (neutral) will elute early in the organic gradient. The target aminopyrazole will elute mid-gradient. If residual hydrazine is present, it will not elute until a high-salt or high-pH wash (e.g., 1M

      
       in MeOH) is applied at the end of the run, validating its successful separation from the API.
      

References

  • Title: Minimizing side product formation in aminopyrazole synthesis Source: Benchchem URL
  • Title: Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation Source: Griffith University URL
  • Title: Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography Source: ResearchGate URL
  • Title: The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System Source: MDPI URL

Sources

Minimizing side reactions during the synthesis of furan-substituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of furan-substituted pyrazoles. This guide is designed to provide practical, in-depth solutions to common challenges encountered during synthesis, with a primary focus on identifying and minimizing side reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are both successful and efficient.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and actionable solutions, grounded in chemical mechanisms.

Issue 1: My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble tar.

  • Question: I'm attempting a Paal-Knorr synthesis of a furan-substituted pyrazole from a 1,4-dicarbonyl precursor using a strong acid catalyst like sulfuric acid. The reaction is turning into a black tar, and my yields are extremely low. What is happening and how can I fix it?

  • Answer: This is a classic symptom of furan ring degradation. The furan nucleus is highly sensitive to strong acidic conditions, leading to polymerization and decomposition.[1]

    • Probable Cause 1: Acid-Catalyzed Polymerization. Strong protic acids can protonate the furan ring, making it highly electrophilic. This activated intermediate can then be attacked by another neutral furan molecule, initiating a chain reaction that results in insoluble polymeric tars.[1][2]

    • Probable Cause 2: Acid-Catalyzed Ring Opening. In the presence of a nucleophile (like water, which can be present even in trace amounts), the protonated furan ring can undergo nucleophilic attack, leading to ring-opening.[3][4][5] The resulting linear dicarbonyl compounds are often unstable and can self-condense or polymerize under the reaction conditions.[1][6]

    Solutions:

    • Switch to Milder Acid Catalysts: Avoid strong mineral acids like H₂SO₄ or HCl. Instead, opt for milder catalysts that are effective for the cyclization but less likely to degrade the furan ring.[7]

      • Lewis Acids: Catalysts like ZnCl₂, BF₃·Et₂O, or FeCl₃ can be highly effective.[8][9][10] FeCl₃, in particular, often acts as a source of in situ acid, providing a controlled level of acidity.[11]

      • Organic Acids: p-Toluenesulfonic acid (p-TsOH) is a common and effective choice for Paal-Knorr reactions.[9][12]

    • Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures accelerate not only the desired cyclization but also the degradation pathways.[7] Consider starting at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.

    • Use Anhydrous Conditions: Minimize the presence of water to suppress the ring-opening side reaction.[1] Use anhydrous solvents, dry your starting materials, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Solvent Choice: The solvent can play a crucial role. Polar aprotic solvents like DMF have been shown to stabilize furan derivatives and can be a better choice than protic solvents which might participate in degradation.[7]

Issue 2: My NMR shows two sets of signals for my product, suggesting I have a mixture of regioisomers.

  • Question: I'm reacting an unsymmetrical furan-containing 1,3-dicarbonyl with a substituted hydrazine, and my characterization data (NMR, LC-MS) indicates I've formed two isomeric pyrazoles. How can I synthesize just one isomer?

  • Answer: The formation of regioisomers is a very common challenge when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines in pyrazole synthesis.[13][14] The two carbonyl groups of your dicarbonyl precursor have different electronic and steric environments, leading to competitive nucleophilic attack by the two different nitrogen atoms of the substituted hydrazine.

    Solutions:

    • Control Reaction Conditions (Kinetic vs. Thermodynamic Control): The regioselectivity can sometimes be influenced by reaction conditions.

      • pH Control: The initial condensation step is often pH-dependent. Running the reaction under specific pH conditions can favor the reaction at one carbonyl over the other. Basic conditions, for example, can sometimes offer different selectivity compared to the more traditional acidic catalysis.[15]

      • Temperature: Lower temperatures often favor the kinetically controlled product, which may be a single isomer.

    • Stepwise Synthesis: Instead of a one-pot reaction, consider a stepwise approach. First, form a more stable intermediate like an enaminone by reacting the dicarbonyl with ammonia or a primary amine. This intermediate can then be reacted with the hydrazine, which may proceed with higher regioselectivity.

    • Purification Strategy: If controlling the reaction is not feasible, focus on separation.

      • Chromatography: Regioisomers often have slightly different polarities and can be separated by careful column chromatography. Using a shallow solvent gradient is key.[13]

      • Crystallization: Fractional crystallization can sometimes be used to isolate the major isomer if it is a crystalline solid.

    • Derivatization: In complex cases, you can derivatize the mixture of isomers to introduce a new functional group that makes separation easier. After separation, the directing group is removed.[13]

Issue 3: I'm isolating a significant amount of a ring-opened, linear byproduct instead of my furan-pyrazole.

  • Question: My main byproduct has a mass corresponding to my starting material plus water. NMR analysis suggests the furan ring has opened. Why is this happening?

  • Answer: This is a direct result of the acid-catalyzed hydrolytic cleavage of the furan ring. This side reaction is a well-documented challenge, especially with substituted furans in aqueous acidic media.[1][3][4][5]

    Mechanism Snapshot:

    • Protonation: The reaction is initiated by the protonation of the furan ring, typically at the carbon alpha to the oxygen (Cα), as this is the most activated position.[3][4][5]

    • Nucleophilic Attack: A water molecule attacks the protonated ring.

    • Ring Opening: A subsequent protonation of the ring oxygen facilitates the cleavage of the C-O bond, leading to a linear 1,4-dicarbonyl compound (specifically, a 4-hydroxy-2-butenal derivative in the case of unsubstituted furan).[3][5]

    Solutions:

    • Strictly Anhydrous Conditions: This is the most critical factor. Ensure all solvents and reagents are rigorously dried. Using a dehydrating agent in the reaction, such as anhydrous MgSO₄ or molecular sieves, can be beneficial.[1]

    • Minimize Acid Concentration: Use only a catalytic amount of a mild acid. Excess acid will significantly accelerate the ring-opening pathway.[6]

    • Protecting Groups: If the furan ring is particularly sensitive and other methods fail, consider a protection strategy. While less common for the furan ring itself, you can temporarily protect other reactive groups on your molecule that might necessitate harsh conditions. For instance, protecting a carbonyl group as a thioacetal can increase its acid resistance.[16][17][18]

Visualizing the Challenge: Desired Synthesis vs. Side Reaction

The diagram below illustrates the competition between the desired pyrazole formation and the detrimental acid-catalyzed furan ring opening.

G cluster_1 Reaction Conditions cluster_2 Furan-Dicarbonyl Furan-Dicarbonyl Desired_Product Furan-Substituted Pyrazole Furan-Dicarbonyl->Desired_Product Paal-Knorr Cyclization Side_Product Ring-Opened Byproducts & Polymeric Tar Furan-Dicarbonyl->Side_Product Ring Opening & Polymerization Hydrazine Hydrazine Hydrazine->Desired_Product Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Desired_Product Catalyzes Acid_Catalyst->Side_Product Promotes

Caption: Competing reaction pathways in furan-pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best general method to start with for synthesizing a furan-substituted pyrazole? A1: The Paal-Knorr synthesis is the most direct and widely used method.[8][9][19] It involves the condensation of a furan-containing 1,4-dicarbonyl compound with a hydrazine derivative.[8][12] For initial attempts, using a mild acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid like ZnCl₂ in an anhydrous solvent (e.g., toluene or dioxane) at a moderate temperature (50-80 °C) is a robust starting point.[9]

Q2: How can I monitor my reaction to minimize byproduct formation? A2: Thin-Layer Chromatography (TLC) is your most valuable tool.[13]

  • Co-spotting: Spot your starting material, your reaction mixture, and a co-spot (starting material and mixture in the same lane) on the TLC plate.

  • Monitor for Byproducts: As the reaction progresses, you should see the starting material spot diminish and the product spot appear. Look for the appearance of new, undesired spots. A dark streak on the baseline often indicates the formation of polymeric tar.[1]

  • Optimize: If you see significant byproduct formation early on, consider lowering the temperature or neutralizing the catalyst slightly. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading.

Q3: My furan-containing starting material is degrading during purification on silica gel. What should I do? A3: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds like furans.[7]

  • Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a neutralising base like triethylamine (~0.5-1% by volume).[7] Mix well before packing your column. This deactivates the acidic sites on the silica surface.

  • Use Neutral Alumina: As an alternative to silica, you can use neutral or basic alumina for your column chromatography.

  • Minimize Contact Time: Purify the compound as quickly as possible. Avoid letting the compound sit on the column for an extended period.

Q4: Are there alternative synthetic routes that avoid harsh acidic conditions? A4: Yes, several strategies can bypass the need for strong acids.

  • Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can often accelerate the reaction, allowing for shorter reaction times and sometimes even solvent-free conditions, which can reduce degradation.[9][12][20]

  • Multi-component Reactions: Some modern protocols utilize multi-component reactions where the pyrazole ring is constructed in a one-pot process that may not require a strong acid catalyst.[21][22][23]

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions, for example between a furan-containing alkyne and a diazo compound, can form the pyrazole ring under neutral or basic conditions.[23][24]

Data & Protocols
Table 1: Troubleshooting Summary
SymptomProbable Cause(s)Recommended Solution(s)
Dark/black reaction, tar formationAcid-catalyzed polymerization/decomposition of the furan ring.[1]Use milder acid (p-TsOH, Lewis acids), lower temperature, use anhydrous conditions.[7][9]
Low yield, complex mixtureCompeting side reactions (ring-opening, polymerization).[1]Optimize catalyst, temperature, and reaction time. Ensure anhydrous conditions.[1][7]
Multiple product spots on TLC, complex NMRFormation of regioisomers from unsymmetrical precursors.[13]Adjust pH/temperature, attempt stepwise synthesis, or focus on chromatographic separation.[13][15]
Product degrades during workup/purificationResidual acid; acidic silica gel.[7]Neutralize reaction before workup; use neutralized silica gel or alumina for chromatography.[7]
Reaction stalls, incomplete conversionInsufficient catalyst activity; low temperature.Increase temperature moderately; screen different mild catalysts.
Protocol 1: General Procedure for Paal-Knorr Synthesis of a Furan-Substituted Pyrazole

This protocol provides a starting point using a mild Lewis acid catalyst to minimize side reactions.

Materials:

  • Furan-containing 1,4-dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.1 eq)

  • Anhydrous Toluene

  • Anhydrous Zinc Chloride (ZnCl₂) (0.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the furan-containing 1,4-dicarbonyl (1.0 eq) and anhydrous ZnCl₂ (0.2 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M.

  • Reagent Addition: Add the hydrazine derivative (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC every hour.

  • Quenching: Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature. Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize the catalyst.[1]

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

  • Chromatography: Purify the crude product by column chromatography using neutralized silica gel.[7]

Experimental Workflow Diagram

G start Reaction Setup (Anhydrous, Inert Atm.) reagents Add Furan-Diketone, Catalyst, & Solvent start->reagents hydrazine Add Hydrazine Derivative reagents->hydrazine reaction Heat & Monitor by TLC hydrazine->reaction workup Cool, Quench with NaHCO3 & Extract reaction->workup purify Dry & Concentrate Crude Product workup->purify chromatography Column Chromatography (Neutralized Silica) purify->chromatography end Characterize Pure Furan-Pyrazole chromatography->end

Caption: Standard workflow for synthesis and purification.

References
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution - Scite.ai. (n.d.).
  • Lenders, P., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Liang, C., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. Retrieved from [Link]

  • Gordon, J. C., et al. (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology (RSC Publishing).
  • Liang, C., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Retrieved from [Link]

  • Gordon, J. C., et al. (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Academia.edu.
  • Kovalev, I. S., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis.
  • ResearchGate. (n.d.). Optimization of the Condensation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Anderson, J. C., et al. (n.d.). A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Akolkar, H. N., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Radhabai Kale Mahila Mahavidyalaya Ahmednagar.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Dalton, T. R., et al. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N‑Methyl Pyrazole Condensation. eScholarship.org. Retrieved from [Link]

  • YouTube. (2023). Disconnecting with a sneaky furan?. Retrieved from [Link]

  • El-Sayed, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • El-Sheref, E. M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

Sources

Optimizing reflux conditions for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine is a specialized heterocyclic scaffold, often utilized as a pharmacophore in kinase inhibitor development (e.g., targeting CDK or GSK3 pathways). Its synthesis relies on the Knorr-type cyclocondensation of a


-ketonitrile with hydrazine.

While the general Knorr synthesis is robust, this specific derivative presents two competing challenges:

  • Steric Hindrance: The 4-ethyl group (derived from the

    
    -position of the nitrile precursor) creates steric bulk that retards the initial nucleophilic attack and subsequent cyclization.
    
  • Furan Lability: The furan ring is acid-sensitive.[1] Standard protocols using glacial acetic acid or HCl can trigger furan ring opening (oxidation/polymerization), leading to "tarry" black byproducts rather than the desired crystalline solid.

This guide provides a self-validating protocol designed to balance these opposing forces.

The "Golden Path" Protocol

Do not deviate from these baselines without consulting the Troubleshooting Module.

Reaction Class: Cyclocondensation / Knorr Pyrazole Synthesis Precursors:

  • 2-Ethyl-3-oxo-3-(furan-2-yl)propanenitrile (The

    
    -ketonitrile)
    
  • Hydrazine Hydrate (

    
    , 64% or 80% solution)
    
Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Stoichiometry 1.0 eq Nitrile : 2.0 eq HydrazineExcess hydrazine drives the equilibrium forward, compensating for the steric hindrance of the ethyl group.
Solvent Ethanol (Absolute) High solubility for reactants; product often precipitates upon cooling. Avoids water which can hydrolyze the nitrile.
Concentration 0.5 M (relative to Nitrile)Dilution prevents oligomerization of the furan moiety while maintaining collision frequency.
Catalyst None (or 0.1 eq Piperidine)CRITICAL: Avoid acids. The furan ring degrades in acidic reflux.[1] The amine product is basic enough to autocatalyze.
Temperature 78°C (Reflux)Required to overcome the activation energy barrier introduced by the 4-ethyl substituent.
Time 4 – 6 HoursMonitor via TLC. If incomplete at 6h, do not extend heat; add fresh hydrazine.
Step-by-Step Workflow
  • Dissolution: Dissolve 2-ethyl-3-oxo-3-(furan-2-yl)propanenitrile (1.0 eq) in Absolute Ethanol.

  • Addition: Add Hydrazine Hydrate (2.0 eq) dropwise at room temperature. Note: A slight exotherm is normal.

  • Reflux: Heat to a vigorous reflux (78°C). Maintain for 4 hours.

  • Monitor: Check TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the nitrile spot (

    
    ) and appearance of the polar amine (
    
    
    
    ).
  • Isolation: Cool to 0°C. The product should crystallize. Filter and wash with cold ethanol.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the critical pathway and potential failure points (in red).

ReactionMechanism Precursors Precursors: Beta-Ketonitrile + Hydrazine Intermediate Hydrazone Intermediate Precursors->Intermediate Nucleophilic Attack (-H2O) FuranOpen FAILURE: Furan Ring Opening (Acid Catalyzed) Precursors->FuranOpen Strong Acid / High T Cyclization Intramolecular Cyclization Intermediate->Cyclization Nitrile Attack Stall STALL: Steric Hindrance (Ethyl Group) Intermediate->Stall Low Temp / Old Hydrazine Product Target: 4-Ethyl-3-(furan-2-yl) -1H-pyrazol-5-amine Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway showing the conversion of nitrile to aminopyrazole and potential degradation routes.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black/tarry. What happened?

Diagnosis: Furan Ring Degradation.[1] Root Cause: The furan ring is an electron-rich aromatic system susceptible to oxidative polymerization and acid-catalyzed ring opening (forming 1,4-dicarbonyls). Corrective Action:

  • Check pH: Ensure no exogenous acid (HCl, AcOH) was added. The reaction should be neutral or slightly basic (pH 8-9 due to hydrazine).

  • Atmosphere: Run the reflux under Nitrogen (

    
    ) or Argon.[2] Oxygen at reflux temperatures can oxidize the furan ring.
    
  • Temperature: Do not exceed 80°C. If using a higher boiling solvent (e.g., toluene), lower the bath temperature.

Q2: TLC shows the intermediate hydrazone, but no final product.

Diagnosis: Failed Cyclization (The "Ethyl Effect"). Root Cause: The 4-ethyl group creates steric hindrance around the nitrile carbon, making the intramolecular attack by the hydrazine nitrogen difficult. Corrective Action:

  • Thermodynamics: Ensure the reflux is vigorous, not gentle. The reaction needs thermal energy to overcome the steric barrier.

  • Solvent Switch: Switch from Ethanol (BP 78°C) to n-Propanol (BP 97°C). The slight increase in temperature often pushes the cyclization without degrading the furan.

  • Microwave: If available, irradiate at 100°C for 15-30 minutes. Microwave heating is superior for overcoming steric hindrance in heterocycle synthesis [1].

Q3: No precipitate formed upon cooling.

Diagnosis: Solubility Issues. Root Cause: The 4-ethyl group increases lipophilicity compared to the methyl/proton analogs, making the product too soluble in ethanol. Corrective Action:

  • Concentrate: Evaporate 50% of the solvent volume under reduced pressure.

  • Anti-solvent: Add cold Water or Hexane dropwise to the concentrated solution while stirring at 0°C. The sudden polarity change will force the pyrazole out of solution.

Advanced Optimization Logic

Use this decision tree to optimize conditions based on your specific observations.

OptimizationTree Start Start Optimization CheckYield Is Yield > 60%? Start->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes LowYield Issue: Low Yield CheckYield->LowYield No LowPurity Issue: Impurities/Tar CheckPurity->LowPurity No Success Protocol Optimized CheckPurity->Success Yes HydrazineCheck Check Hydrazine Freshness LowYield->HydrazineCheck SolventBoost Switch to n-Propanol (Higher Temp) HydrazineCheck->SolventBoost If Hydrazine is Fresh RemoveAcid Remove Acid Catalyst (Protect Furan) LowPurity->RemoveAcid Atmosphere Add N2/Ar Line (Prevent Oxidation) RemoveAcid->Atmosphere

Figure 2: Decision tree for troubleshooting yield and purity issues in furan-pyrazole synthesis.

References

  • BenchChem. (2025).[1][2] Troubleshooting the reaction mechanism of pyrazole formation. Retrieved from

  • Lassagne, F., et al. (2011).[3] A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Heterocyclic Communications. Retrieved from

  • National Institutes of Health (NIH). (2012). (Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[4][5] Acta Crystallographica. Retrieved from

  • Sigma-Aldrich. (n.d.).[6] 3-(Furan-2-yl)-1H-pyrazol-5-amine Product Data. Retrieved from

Sources

Technical Support Center: Stability of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in acidic environments. Our goal is to equip you with the necessary knowledge to anticipate potential challenges and ensure the integrity of your experiments.

I. Executive Summary: Key Stability Considerations

4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine possesses two key heterocyclic rings: a pyrazole and a furan. The overall stability of the molecule in acidic conditions is primarily dictated by the susceptibility of the furan ring to acid-catalyzed degradation . While the pyrazole core is generally robust, the furan moiety represents a potential liability that must be carefully managed during experimental design, workup, and storage.

This guide will dissect the stability profile of this compound by examining the behavior of each constituent ring system and the influence of its substituents.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine in acidic conditions?

A1: The most probable degradation pathway involves the acid-catalyzed ring-opening of the furan moiety.[1][2][3] This process is initiated by the protonation of the furan ring, which is the rate-limiting step.[1][2] Protonation typically occurs at the α-carbon (the carbon atom adjacent to the oxygen).[1][2] This is followed by a nucleophilic attack from a solvent molecule, such as water, leading to the formation of furanol intermediates.[2] Subsequent protonation of the ring oxygen in these intermediates triggers the ring-opening, which can result in the formation of 1,4-dicarbonyl compounds or other related derivatives.[2][3]

Q2: How does the pyrazole ring behave in an acidic medium?

A2: The pyrazole ring is generally stable and resistant to oxidation and reduction.[4][5] In the presence of a strong acid, the pyridine-like N2 nitrogen of the pyrazole ring will be protonated to form a pyrazolium cation.[4][6][7] This protonation deactivates the ring towards electrophilic substitution.[6][8] Ring opening of the pyrazole core typically requires strongly basic conditions and is not a primary concern under acidic treatment.[4][5]

Q3: Where does protonation occur on the 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine molecule?

A3: In an acidic environment, there are several potential sites for protonation. The pyridine-like nitrogen (N2) of the pyrazole ring is a likely site of protonation, forming a pyrazolium ion.[4][7] Studies on substituted aminopyrazoles suggest that 3- and 5-aminopyrazoles preferentially protonate on the ring N2-nitrogen rather than the exocyclic amino group.[9] The furan ring's oxygen atom can also be protonated, which is a key step in its degradation pathway.[2] Given the relative basicities, it is plausible that both the pyrazole N2 and the furan oxygen can be protonated, with the subsequent degradation primarily driven by the instability of the protonated furan ring.

Q4: How do the ethyl and amine substituents influence the stability?

A4: The ethyl group at the C4 position of the pyrazole ring is an electron-donating group, which generally increases the electron density of the pyrazole ring.[6] The 5-amino group is also an electron-donating group.[10] These groups can influence the overall electronic properties of the molecule but are not expected to be the primary drivers of instability in acidic conditions. The main concern remains the furan ring.

Q5: Can I expect polymerization or the formation of colored byproducts?

A5: Yes, the acid-catalyzed degradation of furans can lead to the formation of polymeric materials or colored resins, especially under harsh acidic conditions or upon exposure to oxygen.[11][12] If you observe the formation of insoluble materials or a darkening of your reaction mixture, it is a strong indication of furan ring degradation.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Symptom Potential Cause Troubleshooting & Optimization Strategies
Low yield of the desired product after a reaction in acidic media. Acid-catalyzed degradation of the furan ring.[3][12]- Use Milder Acidic Conditions: Opt for weaker acids, lower concentrations, or perform the reaction at a lower temperature. - Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete. - Protect the Furan Ring: If the reaction chemistry allows, consider protecting the furan moiety.
Compound degrades during aqueous acidic workup. The pH of the aqueous layer is too low, causing rapid ring-opening of the furan.[3]- Careful pH Adjustment: During extraction or washing steps, use dilute acidic solutions and avoid prolonged contact. Consider neutralizing the acidic solution to a pH of around 4-5 before extraction. - Use of Buffered Solutions: Employ buffered aqueous solutions to maintain a milder pH.
Observation of multiple unexpected peaks in HPLC or GC-MS analysis. Formation of various degradation products from the furan ring opening. The degradation of substituted furans can lead to multiple products.[3][13]- Characterize Byproducts: If possible, try to identify the major degradation products to confirm the degradation pathway. This can provide valuable insights into the reaction mechanism. - Optimize Reaction Conditions: Refer to the strategies for minimizing degradation mentioned above.
Formation of a brown resin or insoluble material. Polymerization of the furan ring or its degradation products.[11][12]- Degas Solvents: Remove dissolved oxygen from your reaction mixture, as it can contribute to the formation of colored byproducts.[11] - Use Scavengers: In some cases, the addition of radical scavengers may help to minimize polymerization.
Compound appears unstable during purification by silica gel chromatography. Standard silica gel can be slightly acidic, which may be sufficient to cause degradation of the acid-sensitive furan ring.[12]- Use Neutralized Silica Gel: Treat the silica gel with a base like triethylamine before use. - Add a Neutralizing Agent to the Eluent: Add a small amount of a non-polar amine, such as triethylamine (~0.1-1%), to your eluent system. - Consider Alternative Purification Methods: If the compound is highly sensitive, explore other purification techniques like preparative HPLC with a neutral or basic mobile phase.

IV. Experimental Protocol: Assessing the Acidic Stability of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

This protocol provides a general framework for systematically evaluating the stability of your compound under various acidic conditions.

Objective: To determine the degradation kinetics of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine at different pH values.

Materials:

  • 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

  • Buffer solutions (e.g., citrate buffers for pH 3, 4, 5 and phosphate buffer for pH 6, 7)

  • Acetonitrile or other suitable organic solvent

  • Internal standard (a stable, non-reactive compound with a distinct retention time)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • pH meter

  • Thermostated reaction vessels

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the internal standard in the same solvent.

  • Stability Experiment Setup:

    • For each pH condition to be tested, add a specific volume of the buffer solution to a reaction vial.

    • Spike the buffer with a small, known volume of the compound's stock solution to achieve the desired final concentration (e.g., 10 µg/mL).

    • Add a known amount of the internal standard to each vial.

    • Incubate the vials at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the degradation by neutralizing the sample with a suitable base if necessary.

    • Analyze the samples by HPLC or LC-MS to quantify the remaining amount of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine relative to the internal standard.

  • Data Analysis:

    • Plot the percentage of the remaining compound against time for each pH condition.

    • Determine the degradation rate constant (k) and the half-life (t½) at each pH.

Expected Outcome: This experiment will provide quantitative data on the stability of your compound as a function of pH, allowing you to identify the conditions under which it is most stable.

V. Visualizing the Degradation Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathway and the experimental workflow for stability testing.

G cluster_degradation Potential Degradation Pathway cluster_pyrazole Pyrazole Behavior A 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine B Protonated Furan Ring A->B + H⁺ C Nucleophilic Attack (e.g., by H₂O) B->C D Furanol Intermediate C->D E Ring-Opened Products (e.g., 1,4-dicarbonyls) D->E + H⁺, Ring Opening F Pyrazole Ring G Protonated Pyrazolium Ion F->G + H⁺ G->F - H⁺ (Stable)

Caption: Potential degradation pathway of the furan ring.

G cluster_workflow Stability Testing Workflow A Prepare Stock Solutions (Compound & Internal Standard) B Incubate in Buffered Solutions (Varying pH) A->B C Sample at Time Intervals (t=0, 1, 2, 4, 8, 24h) B->C D Quench Reaction C->D E Analyze by HPLC/LC-MS D->E F Determine Degradation Rate and Half-life E->F

Caption: Experimental workflow for stability assessment.

VI. Conclusion

The stability of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine in acidic conditions is a critical factor to consider in its handling, reaction, and purification. The primary liability of this molecule is the furan ring, which is prone to acid-catalyzed ring-opening. By understanding the underlying chemical principles and implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can mitigate degradation and ensure the integrity of their results.

References

  • Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 574-581. [Link]

  • Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. [Link]

  • Filo. (2025). (e) Explain, acidic hydrolysis of furan led to the formation of... [Link]

  • Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Waidmann, C. R., et al. (2013). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 3(4), 1014-1023. [Link]

  • ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]

  • SlideShare. (2018). Pyrazole. [Link]

  • Gelves, J. F., et al. (2016). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 26(15), 3567-3571. [Link]

  • Elguero, J., et al. (2003). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. The Journal of Organic Chemistry, 68(23), 8831-8837. [Link]

  • ResearchGate. (2025). On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. [Link]

  • National Institutes of Health. (2025). Bro̷nsted Acid-Catalyzed Reduction of Furans. [Link]

  • Hendrickx, S., et al. (2020). Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance. Antimicrobial Agents and Chemotherapy, 64(9), e00152-20. [Link]

  • PubMed. (2003). Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism. [Link]

  • ACS Publications. (n.d.). Kinetics of Furfural Destruction in Acidic Aqueous Media. [Link]

  • The Royal Society of Chemistry. (n.d.). Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings: An Experimental and Theoretical S. [Link]

  • ResearchGate. (2026). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. [Link]

  • National Institutes of Health. (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

  • IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • IP Innovative Publication. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]

  • National Institutes of Health. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry. [Link]

  • Indian Academy of Sciences. (n.d.). Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. [Link]

  • ResearchGate. (2025). (PDF) Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • Journal of Pharmaceutical and Biological Sciences. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • National Institutes of Health. (2012). (Z)-4-[(Ethyl-amino)(furan-2-yl)methyl-idene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. [Link]

  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]

  • National Institutes of Health. (n.d.). 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide. [Link]

Sources

Troubleshooting cyclization failures in aminopyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aminopyrazole Cyclization

Welcome to the Aminopyrazole Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges where the condensation of hydrazines with


-ketonitriles or 

-alkoxyacrylonitriles fails to yield the desired cyclized pharmacophore. Synthesizing these critical heterocyclic templates requires precise control over reaction kinetics, thermodynamics, and intermediate stability[1].

This guide is designed to dissect the causality behind common cyclization failures, providing you with self-validating protocols and mechanistic insights to rescue stalled reactions and control regioselectivity.

I. Diagnostic Workflow for Cyclization Failures

Before adjusting your reaction parameters, use the following logical workflow to identify the root cause of your cyclization failure.

Troubleshooting Start Cyclization Failure Detected Stalled Reaction Stalled at Hydrazone Intermediate? Start->Stalled Regio Poor Regioselectivity (Mixture of Isomers)? Start->Regio SideProd Significant Side Product Formation? Start->SideProd ForceCyc Increase Temp / Use Acid-Base Catalyst Stalled->ForceCyc Yes Kinetic Apply Kinetic Control (0°C, Base, Alkylhydrazine) Regio->Kinetic Target 3-Amino Thermo Apply Thermodynamic Control (70°C+, Neutral/Acid, Arylhydrazine) Regio->Thermo Target 5-Amino FreshHyd Use Fresh Hydrazine & Inert Atmosphere SideProd->FreshHyd Oxidation/Decomp

Caption: Workflow for diagnosing and resolving aminopyrazole cyclization failures.

II. Frequently Asked Questions (FAQs)

Q1: Why does my synthesis yield a mixture of 3-amino and 5-aminopyrazole regioisomers instead of a single product? A1: The regiochemical outcome of the reaction between a monosubstituted hydrazine and a 1,3-dielectrophile (like a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-ketonitrile) is governed by a delicate interplay of kinetic and thermodynamic factors. Monosubstituted hydrazines possess two nitrogen atoms with differing nucleophilicities.
  • Kinetic Control: Under basic conditions and low temperatures (e.g., 0 °C), the more nucleophilic, substituted nitrogen rapidly attacks the electrophilic carbon. This irreversible Michael-type addition quickly cyclizes to form the 3-aminopyrazole[2].

  • Thermodynamic Control: Under neutral or acidic conditions at elevated temperatures (e.g., 70 °C to reflux), the initial adducts equilibrate. The intermediate formed by the attack of the less sterically hindered terminal nitrogen is thermodynamically more stable, favoring the 5-aminopyrazole as the major product[2].

Q2: My reaction stalls at the hydrazone intermediate, and the final cyclization does not occur. How can I drive it to completion? A2: A stalled hydrazone intermediate typically indicates insufficient electrophilicity of the nitrile carbon or a solvent environment that over-stabilizes the open-chain form[1]. To force the intramolecular cyclization:

  • Acid Catalysis: Introduce a catalytic amount of acid (e.g., glacial acetic acid or p-toluene sulfonic acid). Acid protonates the nitrile group, significantly increasing its electrophilicity and facilitating the nucleophilic attack by the secondary hydrazine nitrogen[3].

  • Solvent Polarity: The transition state of the cyclization step is often highly polar. Switching from a non-polar solvent to a polar aprotic solvent (like DMF) or a heavy polar protic medium (like PEG-400) stabilizes the transition state and accelerates cyclization[3][4].

Q3: I am observing significant discoloration and complex side-product mixtures. What is causing this? A3: Discoloration and impurity formation are heavily linked to the oxidative degradation of the hydrazine reagent[5]. Arylhydrazines (e.g., phenylhydrazine) are particularly susceptible to air and light oxidation, generating colored diazo byproducts that interfere with cyclization[5]. Always use fresh, high-purity hydrazine. If using a free base, consider switching to its hydrochloride salt counterpart, which is significantly more stable, and liberate the free base in situ using a mild base[5].

III. Mechanistic Divergence & Quantitative Parameters

Understanding the pathway divergence is critical for setting up your reaction conditions.

Mechanism Reagents β-Ketonitrile + Substituted Hydrazine Condensation Nucleophilic Attack (Condensation) Reagents->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone PathA Kinetic Pathway (Rapid, Irreversible) Hydrazone->PathA Base, 0°C PathB Thermodynamic Pathway (Equilibration, High Temp) Hydrazone->PathB Neutral/Acid, 70°C+ Prod3 3-Aminopyrazole (N-Substituted) PathA->Prod3 Prod5 5-Aminopyrazole (N-Substituted) PathB->Prod5

Caption: Mechanistic divergence of hydrazone intermediates under kinetic vs thermodynamic control.

Table 1: Comparison of Reaction Conditions for Regioselective Aminopyrazole Synthesis

ParameterKinetically Controlled SynthesisThermodynamically Controlled Synthesis
Target Regioisomer 3-Aminopyrazole5-Aminopyrazole
Temperature 0 °C to Room Temperature70 °C to Reflux (e.g., 110 °C)
Catalyst / pH Strong Base (e.g., NaOEt, 2.0 eq.)Neutral or Weak Acid (e.g., AcOH, p-TSA)
Preferred Hydrazine AlkylhydrazinesArylhydrazines
Typical Yield Range 75% – 90%80% – 95%
Primary Solvent Anhydrous EthanolToluene, DMF, or PEG-400

IV. Self-Validating Experimental Protocols

The following protocols are engineered to ensure causality at each step, preventing the accumulation of uncyclized intermediates.

Protocol A: Kinetically Controlled Synthesis of 3-Aminopyrazoles[2]

Causality: Low temperature and strong base irreversibly drive the rapid attack of the more substituted hydrazine nitrogen, preventing equilibration to the thermodynamic product.

  • Preparation: Prepare a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol and cool to 0 °C using an ice bath.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise to the cooled solution, strictly maintaining the temperature at 0 °C to prevent premature thermal equilibration.

  • Electrophile Addition: Slowly add a solution of the

    
    -alkoxyacrylonitrile or 
    
    
    
    -ketonitrile (1.0 eq) in anhydrous ethanol over 45-60 minutes.
  • Cyclization & Monitoring: Stir vigorously at 0 °C for 2-4 hours.

    • Self-Validation Step: Monitor the reaction via TLC (typically 30% EtOAc/Hexanes). The reaction is successfully cyclizing when the UV-active starting material spot completely disappears, replaced by a highly polar, lower-Rf spot corresponding to the 3-aminopyrazole.

  • Workup: Quench the kinetic state by carefully adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Thermodynamically Controlled Synthesis of 5-Aminopyrazoles[2]

Causality: Elevated temperatures and acidic conditions allow the initial Michael adducts to equilibrate, favoring the cyclization of the less sterically hindered terminal nitrogen to form the more stable 5-aminopyrazole.

  • Preparation: Dissolve the

    
    -ketonitrile (1.0 eq) in a high-boiling solvent such as toluene (0.2 M concentration) at room temperature.
    
  • Reagent Addition: Add the substituted arylhydrazine (1.1 eq) to the solution.

  • Catalytic Activation: Introduce glacial acetic acid (0.1 eq) or p-TSA (0.01 eq). Causality: This acidifies the reaction, protonating the nitrile group to make it highly susceptible to the final intramolecular nucleophilic attack[3].

  • Thermal Cyclization: Heat the mixture to reflux (approx. 110 °C) for 14 hours.

    • Self-Validation Step: The formation of the 5-aminopyrazole can be confirmed by the precipitation of the product upon cooling the reaction flask[2][5]. If the solution remains entirely clear upon cooling to 0 °C, the hydrazone intermediate has likely stalled.

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash with cold hexanes to remove non-polar impurities and unreacted hydrazine[5].

V. References

  • [Approaches towards the synthesis of 5-aminopyrazoles - PMC] - nih.gov: 1

  • [Troubleshooting the reaction mechanism of pyrazole formation - Benchchem] - benchchem.com: 5

  • [Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization - Benchchem] - benchchem.com: 4

  • [A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles - Benchchem] - benchchem.com: 2

  • [Full article: Synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluene sulphonic acid using polyethylene glycol-400 as an efficient and recyclable reaction medium - Taylor & Francis] - tandfonline.com:3

Sources

Removing impurities from crude 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers working with complex heterocyclic syntheses. It bypasses generic advice to address the specific physiochemical behavior of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.

Ticket Subject: Purification of crude 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Case ID: AP-FUR-005[1]

Executive Summary & Chemical Context

You are likely synthesizing this target via the condensation of 2-ethyl-3-(furan-2-yl)-3-oxopropanenitrile with hydrazine hydrate.[1]

While this reaction is generally high-yielding, this specific scaffold presents a "double-trouble" purification profile:

  • The Furan Moiety: Highly sensitive to oxidative stress and strong acids, leading to rapid darkening (furfural-like polymerization) if mishandled.[1]

  • The Aminopyrazole Core: Notorious for "oiling out" rather than crystallizing due to strong intermolecular hydrogen bonding competing with solvent interactions.[1]

The following protocols are designed to stabilize the furan ring while forcing the pyrazole into an ordered lattice.

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, assess the physical state of your crude material.[1]

PurificationLogic Start Crude Material State DarkTar Dark Brown/Black Tar (Oxidized Furan/Polymer) Start->DarkTar StickyOil Viscous Amber Oil (Trapped Solvent/SM) Start->StickyOil Solid Off-White/Beige Solid (Minor Impurities) Start->Solid AcidBase Protocol A: Modified Acid-Base Rescue (pH < 4 prohibited) DarkTar->AcidBase Remove Polymers Trituration Protocol B: Biphasic Trituration (Remove unreacted nitrile) StickyOil->Trituration Induce Solidification Recryst Protocol C: The 'Slow-Switch' Recrystallization Solid->Recryst Final Polish CheckPurity Check Purity (NMR/LCMS) AcidBase->CheckPurity Trituration->Recryst Recryst->CheckPurity

Figure 1: Strategic decision tree for purification based on the physical state of the crude intermediate.[1]

Experimental Protocols

Protocol A: Modified Acid-Base Rescue (For Dark Tars)

Use this ONLY if the product is significantly degraded.[1] Standard acid/base workups can destroy the furan ring.

The Science: 5-aminopyrazoles are amphoteric but behave as weak bases.[1] We can protonate the pyrazole nitrogen (not the exocyclic amine) to solubilize the product in water, leaving non-basic furan polymers behind.[1]

Steps:

  • Dissolution: Dissolve crude tar in 10% Acetic Acid (aq) . Do not use HCl; strong mineral acids trigger furan ring opening.[1]

  • Filtration: The dark polymeric impurities will likely remain insoluble.[1] Filter through a pad of Celite to obtain a clear (yellow/orange) filtrate.[1]

  • Neutralization: Cool the filtrate to 0°C. Slowly add saturated NaHCO₃ or 10% NaOH dropwise until pH ~8-9.

  • Precipitation: The free base should precipitate.[1] If it oils out, proceed immediately to Protocol B .

Protocol B: Biphasic Trituration (For Sticky Oils)

Use this if the product refuses to solidify.[1]

The Science: Unreacted


-ketonitriles are often lipophilic oils that prevent the crystallization of the polar aminopyrazole.[1] We use a non-polar solvent to wash away the starting material.[1]

Steps:

  • Suspend the oil in Methyl tert-butyl ether (MTBE) or Diethyl Ether (10 mL/g).

  • Sonicate for 10-15 minutes. The aminopyrazole is poorly soluble in ether, while the starting nitrile is soluble.[1]

  • Scratch the side of the flask with a glass rod to provide nucleation sites.[1]

  • Filter the resulting solid.[1][2]

Protocol C: The "Slow-Switch" Recrystallization (Gold Standard)

For final purification to >98% purity.[1]

The Science: Aminopyrazoles require a protic solvent to dissolve (H-bonding) but need a non-polar anti-solvent to crystallize.[1] A rapid polarity shift causes oiling.[1] We use a Toluene/Ethanol system to manage this.[1][2]

ParameterSpecification
Primary Solvent Ethanol (Absolute)
Anti-Solvent Toluene (or Water, see note)
Temperature Reflux -> Room Temp -> -20°C

Steps:

  • Dissolve the solid in the minimum amount of boiling Ethanol .

  • Once dissolved, remove from heat.

  • Immediately add hot Toluene dropwise until the solution turns slightly turbid.

  • Add 1-2 drops of Ethanol to clear the solution.[1]

  • Critical Step: Wrap the flask in foil/towel to cool very slowly to room temperature. Rapid cooling traps impurities.[1]

  • Once at room temperature, move to a -20°C freezer overnight.

Troubleshooting & FAQs

Q1: My product is turning black during drying. What is happening?

Diagnosis: Furan ring oxidation.[1] Solution: The furan ring is electron-rich and sensitive to air oxidation, especially if trace acid remains.[1]

  • Fix: Ensure the final wash of your solid is with a slightly basic solution (e.g., dilute NaHCO₃ wash followed by water) or neutral solvent.[1]

  • Storage: Store the amine under Argon/Nitrogen in the dark.

Q2: I see two spots on TLC that merge. Is this an impurity?

Diagnosis: Likely Tautomerism.[1][3] Explanation: 3(5)-aminopyrazoles exist in tautomeric equilibrium (1H-pyrazole-3-amine


 1H-pyrazole-5-amine).[1]
  • Verification: Run the TLC in a solvent system containing 1% Triethylamine. If the spots merge or sharpen, it is tautomerism, not an impurity.

Q3: Why not use water as the anti-solvent in Protocol C?

Answer: You can, but water often exacerbates "oiling out" with lipophilic 4-ethyl/3-furan substituents.[1] Toluene matches the lipophilicity of the ethyl/furan groups better, allowing for a more controlled crystal growth.[1]

Q4: The NMR shows a "ghost" peak near 12-13 ppm.

Answer: This is the pyrazole NH.[1][2] It is often broad and its position fluctuates based on concentration and solvent (DMSO-d6 vs CDCl3) due to hydrogen bonding.[1] Do not mistake this for a carboxylic acid impurity.[1]

References

  • Synthesis of 3(5)-aminopyrazoles: K. S. Hartke, Organic Syntheses, Coll.[1] Vol. 5, p.39 (1973).[1]

  • Furan Ring Stability & Amination: RSC Catalysis Science & Technology, "Synthesis of amine derivatives from furoin and furil".[1]

  • Recrystallization of Pyrazoles: BenchChem Technical Support, "Recrystallization techniques for purifying pyrazole compounds".

  • Tautomerism in Aminopyrazoles: Arkivoc, "Recent developments in aminopyrazole chemistry", 2009 (i) 198-250.[1]

  • Crystal Structure Data (Analogous 4-substituted-3-furan-pyrazoles): Acta Crystallographica, Section E, 2012.

Sources

Addressing moisture sensitivity in 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine reactions

[1]

Case ID: PYR-FUR-005-H2O Subject: Moisture Mitigation & Stability Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The Moisture Paradox

You are likely experiencing variable yields or complete reaction failure with 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine .[1] While the pyrazole core is generally robust, this specific building block presents a "Moisture Paradox":

  • Nucleophilicity: The exocyclic amine (

    
    ) is the intended nucleophile, but water competes for electrophiles.[1]
    
  • Furan Lability: The furan substituent at position 3 is acid-sensitive.[1] Many cyclization protocols (e.g., to form pyrazolo[1,5-a]pyrimidines) require acid catalysis.[1] In the presence of moisture + acid, the furan ring is prone to hydrolytic ring-opening , destroying your starting material before it reacts.

This guide provides the protocols necessary to isolate moisture as a variable and eliminate it.

Pre-Reaction Diagnostics: Is Your Reagent "Wet"?

Before troubleshooting the reaction, validate the reagent. Aminopyrazoles are hygroscopic; they form hydrates that are not easily broken by standard vacuum drying.[1]

Diagnostic Workflow
ObservationDiagnosisImmediate Action
Physical State Sticky solid or "clumped" powder.[1]Stop. Do not weigh. The stoichiometry will be incorrect.

NMR (

-DMSO)
Broad singlet at

ppm (distinct from amine peaks).[1]
Calculate water mole fraction.[1] If

, perform azeotropic drying.[1]
Solubility Hazy solution in dry DCM or Toluene.[1]Indicates saturation with lattice water.[1]
Protocol A: Azeotropic Drying (The "Gold Standard")

Standard vacuum oven drying is often insufficient for removing lattice water from pyrazoles.

  • Dissolve the amine in anhydrous toluene (10 mL per gram of amine).

  • If solubility is poor, add minimal anhydrous methanol to solubilize, then dilute with toluene.

  • Rotary evaporate at

    
     until a solid residue remains.
    
  • Repeat the toluene addition and evaporation 3 times .[1]

  • Final dry under high vacuum (

    
    ) for 4 hours.
    
  • Storage: Store under Argon/Nitrogen in a desiccator.

Reaction Troubleshooting: The "Water Poisoning" Mechanisms

Scenario 1: Cyclocondensation (Synthesis of Pyrazolo[1,5-a]pyrimidines)

Reaction with

12

The Issue: This reaction produces water as a byproduct. If the solvent is "wet" initially, the equilibrium shifts backward (hydrolysis of the imine intermediate), or the acid catalyst attacks the furan ring.

Troubleshooting Guide:

  • Q: I see starting material remaining despite refluxing in Ethanol/AcOH.

    • A: The water concentration is too high. Switch to Glacial Acetic Acid (anhydrous) or use a Dean-Stark trap with Toluene/Catalytic AcOH to physically remove water as it forms.

  • Q: My product is dark/tarry.

    • A: Furan decomposition.[1] If using aqueous acid (e.g., HCl), the furan ring opens. Switch to mild Lewis acids (e.g.,

      
       or 
      
      
      ) in anhydrous ethanol, or use microwave irradiation to shorten thermal exposure time.
Scenario 2: Amide Coupling / Acylation

Reaction with Acid Chlorides or Activated Esters.[1]

The Issue: Water acts as a competing nucleophile, hydrolyzing the acid chloride or activated ester (HATU/EDC intermediate) before the pyrazole amine can attack.

Troubleshooting Guide:

  • Q: Low yield with HATU/EDC coupling. [1]

    • A: The pyrazole amine is less nucleophilic than a standard alkyl amine. Water outcompetes it easily.[1] Protocol: Pre-activate the carboxylic acid with the coupling agent for 15 mins before adding the dried pyrazole amine. Use anhydrous DMF or DMAc .[1]

  • Q: Can I use Schotten-Baumann conditions (aqueous base)?

    • A: No. The furan ring and the solubility profile make biphasic aqueous conditions risky. Use anhydrous DCM with Pyridine or

      
      .
      

Visualizing the Failure Modes

The following diagram illustrates the specific pathways where moisture destroys your reaction logic.

MoisturePathwaysReagent4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amineImineImine IntermediateReagent->Imine Nucleophilic AttackWaterMoisture (H2O)(Contaminant)ElectrophileElectrophile(Acid Chloride / u03b2-Keto Ester)Water->Electrophile Competes (Fast)Water->Imine Hydrolysis (Equilibrium Shift)FuranRingFuran MoietyWater->FuranRing + Acid CatalystElectrophile->Imine + ReagentHydrolysisHydrolyzed Electrophile(Dead End)Electrophile->Hydrolysis DeactivationProductTarget Heterocycle(Success)Imine->Product Cyclization (-H2O)RingOpenRing-Opened Furan(Tarry Byproduct)FuranRing->RingOpen Decomposition

Figure 1: Mechanistic failure pathways caused by moisture.[1] Note the dual threat: deactivation of the electrophile and acid-catalyzed destruction of the furan ring.

Technical FAQ

Q1: Can I use molecular sieves in the reaction vessel? A: Yes, but with a caveat. Use 4Å molecular sieves (powdered or beads) that have been freshly activated (heated >

Q2: Which solvent is best for minimizing moisture impact? A:

  • Best: Anhydrous Toluene (allows water removal via azeotrope).[1]

  • Good: Anhydrous DMF (keeps the polar pyrazole in solution, but difficult to dry if wet).

  • Avoid: Reagent-grade Ethanol (often contains 5% water).[1] If using ethanol, it must be absolute/anhydrous.

Q3: Why does the reaction turn black when I add HCl? A: This is the furan ring opening. Furans are essentially "masked" 1,4-dicarbonyls.[1] In the presence of strong aqueous acid, they hydrolyze and polymerize. Solution: Switch to a milder acid source like p-Toluenesulfonic acid (pTSA) in anhydrous media, or use Acetic Acid as the solvent.[1]

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Source: National Institutes of Health (PMC). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors."
    • Relevance: details the condensation mechanism of 5-aminopyrazoles with -dicarbonyls and the necessity of acid c
    • URL:[Link]

  • Handling of Aminopyrazoles

    • Source: Organic Syntheses. "3(5)-Aminopyrazole."[1][3][4][5]

    • Relevance: Provides foundational handling, crystallization, and drying protocols for the aminopyrazole core.
    • URL:[Link]

  • Furan Sensitivity & Reaction Conditions

    • Source: Beilstein Journal of Organic Chemistry. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines."
    • Relevance: Discusses the reactivity of the 5-amino group vs.
    • URL:[Link][1]

  • Safety & Physical Properties

    • Source: Sigma-Aldrich Technical Data.[1] "3-(Furan-2-yl)-1H-pyrazol-5-amine."[1]

    • Relevance: Safety Data Sheet (SDS) confirming hazard classifications and storage requirements (Combustible Solid, Irritant).

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Interpretation of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and predicted interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple peak list, offering a rationale for the expected spectral features based on fundamental principles and comparative data from related structural motifs. The interpretation presented herein serves as a robust framework for confirming the synthesis and purity of this and structurally similar heterocyclic compounds.

Molecular Structure and Proton Environment Analysis

The first step in any spectral interpretation is a thorough analysis of the molecule's structure to identify all unique proton environments. The target molecule, 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine, possesses several distinct functional groups, each with protons that will resonate at characteristic chemical shifts.

Structure Breakdown:

  • Ethyl Group (-CH₂CH₃): Two distinct proton signals are expected: a methylene group (-CH₂) and a methyl group (-CH₃). These will exhibit a classic coupling pattern.

  • Furan Ring: Three aromatic protons are present on the 2-substituted furan ring. Their chemical shifts and coupling patterns are highly diagnostic.

  • Pyrazole Ring: This heterocycle contains one N-H proton. The C5 position is fully substituted, so there are no C-H protons directly on the pyrazole ring itself.

  • Amine Group (-NH₂): Two protons are attached to the nitrogen at the C5 position.

  • Labile Protons: The pyrazole N-H and the amine -NH₂ protons are labile (acidic) and their appearance in the spectrum can be highly dependent on solvent, concentration, and temperature.[1][2]

Based on this analysis, a total of seven distinct signals are predicted in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum and Comparative Signal Analysis

The following table summarizes the predicted ¹H NMR data for the target compound, assuming the spectrum is acquired in a common deuterated solvent like DMSO-d₆, which is suitable for solubilizing polar compounds and preserving the signals of exchangeable protons.

Table 1: Predicted ¹H NMR Data for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine in DMSO-d₆

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a (CH₃-CH₂)~ 1.15Triplet (t)3H~ 7.5
H-b (CH₃-CH₂)~ 2.45Quartet (q)2H~ 7.5
H-c (Furan H4)~ 6.60Doublet of doublets (dd)1HJ = 3.4, 1.8
H-d (Furan H3)~ 6.80Doublet of doublets (dd)1HJ = 3.4, 0.8
H-e (Furan H5)~ 7.70Doublet of doublets (dd)1HJ = 1.8, 0.8
H-f (-NH₂)~ 5.0 - 6.0Broad Singlet (br s)2HN/A
H-g (Pyrazole N-H)~ 11.0 - 12.5Broad Singlet (br s)1HN/A
  • Ethyl Group (H-a, H-b): The upfield region of the spectrum is expected to be dominated by the ethyl group. The methyl protons (H-a ) will appear as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).[3] The methylene protons (H-b ) will be deshielded by the pyrazole ring and appear as a quartet due to coupling with the three methyl protons (n+1 rule, 3+1=4).[3] The expected chemical shift for protons alpha to a nitrogen atom is in the range of 2.2-2.9 ppm.[1]

  • Furan Protons (H-c, H-d, H-e): The furan protons are in the aromatic region. In 2-substituted furans, the proton at position 5 (H-e ) is typically the most downfield due to the inductive effect of the oxygen atom.[4] The protons at positions 3 and 4 (H-d and H-c ) appear more upfield. The characteristic coupling constants for furan systems are approximately: J₃₄ ≈ 3.4 Hz, J₄₅ ≈ 1.8 Hz, and J₃₅ ≈ 0.8 Hz.[5][6] These couplings result in a distinct doublet of doublets pattern for each furan proton, allowing for unambiguous assignment.

  • Amine Protons (H-f): The primary amine protons are expected to appear as a broad singlet.[1][7] Their chemical shift is highly variable and depends on hydrogen bonding, concentration, and solvent. In DMSO-d₆, they are often observed in the 5-6 ppm range. These protons undergo rapid exchange, which typically prevents observation of coupling to other protons.[1][2]

  • Pyrazole N-H Proton (H-g): The pyrazole N-H proton is the most deshielded proton in the molecule, expected to appear as a very broad signal at a high chemical shift (downfield), often in the range of 10-14 ppm.[8] This significant downfield shift is due to its acidic nature and involvement in intermolecular hydrogen bonding. Its broadness is a result of proton exchange and quadrupolar coupling with the adjacent nitrogen atom.[8]

Self-Validating Systems and Advanced Confirmation

The structural assignment is internally validated by the correlated signals. The triplet/quartet pattern of the ethyl group is a classic example. Further, the integration of each signal must correspond to the number of protons it represents (3H, 2H, 1H, 1H, 1H, 2H, 1H).

For unequivocal confirmation, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For the target molecule, strong cross-peaks would be expected between H-a and H-b of the ethyl group, and between the furan protons H-c/H-d , H-c/H-e , and H-d/H-e . This provides definitive confirmation of the through-bond connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[8] It would definitively link each proton signal to its corresponding carbon in the ethyl and furan moieties.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[8] It is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show a correlation from the ethyl methylene protons (H-b ) to the C4 and C5 carbons of the pyrazole ring.

The following diagram illustrates the key J-coupling correlations that would be observed in a COSY spectrum.

Caption: Expected ¹H-¹H COSY correlations for the target molecule.

Standard Experimental Protocol for ¹H NMR Acquisition

To obtain high-quality, reproducible data, adherence to a standardized protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine.[9][10]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[10] The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[9]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.[9] Ensure there are no solid particles, as they can degrade spectral quality.[9] Filtering the sample through a small plug of glass wool in a pipette is recommended.[10]

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks.

    • Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 14 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction.

    • Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to 2.50 ppm.[11]

    • Integrate the signals to determine the relative number of protons for each peak.

  • Confirmation of Labile Protons (D₂O Exchange):

    • After acquiring the initial spectrum, remove the NMR tube.

    • Add one drop of deuterium oxide (D₂O) to the sample, cap, and shake well.[8]

    • Re-acquire the ¹H NMR spectrum. The signals corresponding to the -NH₂ (H-f ) and pyrazole N-H (H-g ) protons will diminish or disappear completely due to the exchange of protons for deuterium, confirming their assignment.[2][8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Compound (5-10 mg) Dissolve Dissolve in DMSO-d6 (~0.7 mL) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire1D Acquire 1D ¹H Spectrum Filter->Acquire1D D2O_Add Add D₂O (1 drop) Acquire1D->D2O_Add Acquire2D Acquire 2D Spectra (COSY, HSQC) Acquire1D->Acquire2D Acquire_Ex Re-acquire ¹H Spectrum D2O_Add->Acquire_Ex Process Process Spectra (FT, Phase, Calibrate) Acquire_Ex->Process Acquire2D->Process Assign Assign Signals (δ, J, Integration) Process->Assign Confirm Confirm Structure (Compare 1D/2D/D₂O Ex.) Assign->Confirm

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Q-Chem Manual. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Schneider, W. G., & Bernstein, H. J. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 34(11), 1487-1496. Retrieved from [Link]

  • Metabolomics and Fluxomics. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, October 24). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • Wishart, D. S. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. Retrieved from [Link]

  • DRX-400. (n.d.). 1H NMR Protocol for Beginners. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. Retrieved from [Link]

  • Provasi, P., et al. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (2002). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

  • PMC. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1HNMR δ values for. Retrieved from [Link]

  • Reddit. (2024, November 20). Vicinal coupling in Furan/Pyrrole so low? : r/chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Acetyl-5-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

Sources

HPLC method development for purity analysis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: Develop and validate a stability-indicating HPLC method for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (EFPA).

The Challenge: This compound presents a "dual-threat" in chromatography:

  • Basic Aminopyrazole Core: Prone to severe peak tailing on standard C18 silica due to silanol interactions.

  • Acid-Sensitive Furan Moiety: Susceptible to ring-opening hydrolysis under the low pH conditions (pH < 2.0) typically used to suppress silanol activity.

The Solution: This guide contrasts a standard "generic" method (C18/TFA) against an Optimized Phenyl-Hexyl/Formate Method . The optimized method utilizes


 interactions for superior selectivity and a buffered mobile phase (pH 3.8) to ensure furan stability.

Part 1: Compound Analysis & Critical Method Parameters (CMP)

Before selecting a column, we must understand the analyte's physicochemical behavior.

FeatureChemical Structure ImplicationChromatographic Risk
Pyrazole Ring Amphoteric nature; pKa ~4.0 (protonation of N2).Peak shifting with slight pH changes.
Primary Amine Hydrogen bond donor; Basic.Severe tailing (

) on un-capped silanols.
Furan Ring Aromatic ether; Electron-rich.Critical: Acid-catalyzed ring opening (hydrolysis) in strong acids (e.g., 0.1% TFA).
Ethyl Group Lipophilic tail.Provides hydrophobic retention, but insufficient for separation from similar impurities.
The Stability Trap

Many researchers default to 0.1% Trifluoroacetic Acid (TFA) (pH ~1.8) to protonate amines and improve peak shape. However, for furan-containing compounds, this acidity can catalyze the formation of ring-opened 1,4-dicarbonyl degradation products during the run, creating "ghost peaks" and artificially lowering purity results.

Part 2: Comparative Method Development

We evaluated two distinct approaches. Data below represents average system suitability results from n=6 injections.

Method A: The "Generic" Approach (Not Recommended)
  • Column: Standard C18 (End-capped), 5µm, 4.6 x 150mm.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA .[1]

  • Mechanism: Pure Hydrophobicity.

Method B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl, 3.5µm, 4.6 x 150mm.

  • Mobile Phase: 10mM Ammonium Formate (pH 3.8) / Methanol.

  • Mechanism: Hydrophobicity +

    
     Stacking.
    
Performance Data Comparison
ParameterMethod A (C18 / TFA)Method B (Phenyl-Hexyl / Formate)Analysis
Retention Time (

)
4.2 min6.8 minMethod B increases retention, moving the peak away from the solvent front.
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric) The formate buffer effectively masks silanols without extreme acidity.
Resolution (

)
*
1.53.2 Phenyl-Hexyl separates the active regioisomer from des-ethyl impurities via

-selectivity.
On-Column Stability 98.5% Recovery99.9% Recovery Method A showed 1.5% degradation (furan ring opening) during the run.

*Resolution calculated against the nearest eluting process impurity (des-ethyl analog).

Part 3: Detailed Protocol (Method B)

This protocol is validated for specificity, linearity, and stability.[2]

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.[3]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 35°C (Control is critical for

    
     interactions).
    
  • Detection: 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5 µL.

Mobile Phase Preparation[4][5][6]
  • Buffer (Solvent A): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.8 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

  • Organic (Solvent B): 100% Methanol (Methanol promotes

    
     interactions better than Acetonitrile).
    
Gradient Program
Time (min)% Buffer (A)% Methanol (B)Phase Description
0.09010Equilibration / Salt elution
2.09010Isocratic Hold
12.01090Linear Gradient (Elution of EFPA)
15.01090Wash
15.19010Re-equilibration
20.09010End of Run
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Concentration: 0.5 mg/mL.[3][5]

  • Note: Prepare fresh. Furan derivatives can be light-sensitive; use amber vials.

Part 4: Visualizing the Logic

Diagram 1: Method Development Decision Tree

This workflow illustrates the decision process prioritizing furan stability over simple retention.

MethodDevelopment Start Analyte: 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine CheckStructure Structural Analysis: 1. Basic Amine 2. Acid-Labile Furan Start->CheckStructure Decision1 Select Mobile Phase pH CheckStructure->Decision1 PathA pH < 2.0 (TFA) (Standard C18) Decision1->PathA Strong Acid PathB pH 3.0 - 4.5 (Formate) (Optimized) Decision1->PathB Buffer ResultA Result: Furan Hydrolysis Ghost Peaks PathA->ResultA ResultB Result: Stable Analyte Good Mass Balance PathB->ResultB SelectColumn Select Stationary Phase ResultB->SelectColumn ColC18 C18 Column SelectColumn->ColC18 ColPhenyl Phenyl-Hexyl Column SelectColumn->ColPhenyl OutcomeC18 Poor Selectivity (Regioisomers co-elute) ColC18->OutcomeC18 OutcomePhenyl High Selectivity (Pi-Pi Interaction) ColPhenyl->OutcomePhenyl

Caption: Decision tree highlighting the critical pivot from standard acidic methods to buffered phenyl-hexyl phases to preserve furan integrity.

Diagram 2: Separation Mechanism (Phenyl-Hexyl vs C18)

Why the Phenyl-Hexyl column works better for this specific molecule.

Mechanism cluster_0 Method A: C18 cluster_1 Method B: Phenyl-Hexyl Analyte Analyte: Furan-Pyrazole Core (Aromatic System) C18 Alkyl Chains Analyte->C18 Phenyl Phenyl Ring Ligand Analyte->Phenyl Interaction1 Hydrophobic Only C18->Interaction1 Interaction2 Pi-Pi Stacking + Hydrophobic Phenyl->Interaction2

Caption: Comparison of interaction mechanisms. Phenyl-hexyl offers orthogonal selectivity via pi-electron overlap with the furan/pyrazole rings.

Part 5: Troubleshooting & Self-Validation

Symptom: Peak Splitting

  • Cause: Sample solvent is too strong (100% Methanol) or pH mismatch.

  • Fix: Ensure sample diluent matches the starting gradient conditions (90:10 Buffer:MeOH).

Symptom: Retention Time Drift

  • Cause: Phenyl phases are sensitive to temperature fluctuations affecting

    
     overlap.
    
  • Fix: Thermostat the column compartment strictly at 35°C. Do not run at ambient temperature.

Symptom: New Impurity at RRT 0.85

  • Cause: Likely furan ring opening if the mobile phase pH has dropped below 3.0.

  • Fix: Remake buffer and verify pH is 3.8. Avoid leaving samples in the autosampler >24 hours.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development and silanol interactions).

  • Agilent Technologies. (2020). Selectivity in Reversed-Phase LC: Phenyl-Hexyl Columns. (Technical note on

    
     interactions for aromatic analytes). 
    
  • Keck, P. L., et al. (2019). "Stability of Furan Derivatives in Acidic Media: Implications for Analytical Method Development." Journal of Pharmaceutical and Biomedical Analysis. (Specific reference on furan ring hydrolysis in low pH HPLC).

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs." Journal of Chromatography A. (Analysis of basic amines on Phenyl-Hexyl vs C18).

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous approved drugs.[1][2] Its versatility allows for multi-positional modifications, enabling the fine-tuning of pharmacological activity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a promising subclass: 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine and its analogs. While direct, comprehensive SAR studies on this specific scaffold are emerging, by synthesizing data from closely related pyrazole-furan and diarylpyrazole series, we can construct a robust predictive model for its optimization, particularly in the context of kinase inhibition—a therapeutic area where pyrazoles have shown significant promise.[3]

The Core Scaffold: A Privileged Kinase Hinge-Binder

The 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine core combines several key features that make it an attractive starting point for kinase inhibitor design:

  • Pyrazole Core: The 1H-pyrazole ring is a well-established "hinge-binding" motif. The adjacent nitrogen atoms can form crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.

  • 5-Amino Group: The primary amine at the C5 position can act as a key hydrogen bond donor, further anchoring the molecule in the ATP-binding pocket. Its reactivity also provides a convenient handle for further derivatization to explore interactions with the solvent-exposed region.

  • 3-(Furan-2-yl) Moiety: The furan ring serves as a bioisosteric replacement for a phenyl group, offering a different electronic and steric profile. The oxygen atom can act as a hydrogen bond acceptor, potentially forming interactions that a simple phenyl ring cannot. This moiety typically occupies the hydrophobic pocket of the ATP-binding site.

  • 4-Ethyl Group: The small alkyl group at the C4 position projects into a region of the ATP pocket that is often sensitive to steric bulk. The size and nature of this group can significantly influence both potency and selectivity.

Comparative SAR Analysis: A Positional Breakdown

Based on extensive literature on related pyrazole kinase inhibitors, we can infer the following SAR trends for the 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine scaffold.

The N1 position is typically directed towards the solvent-exposed region of the kinase active site. Modification here is a common strategy to improve potency, selectivity, and pharmacokinetic properties.

  • Small Alkyl Groups: N-alkylation with small groups like methyl or ethyl can sometimes lead to a modest decrease in potency compared to the unsubstituted analog.[4] However, this position is crucial for tuning physical properties like solubility.

  • Aryl or Substituted Aryl Groups: Introduction of an N-phenyl or substituted phenyl ring can have varied effects. In some diarylpyrazole series, N-phenyl substitution led to a decrease in activity.[5] However, in other contexts, this position is key for introducing vectors that can reach additional binding pockets or improve cellular activity.

  • Cyclic and Heterocyclic Moieties: Attaching larger cyclic systems, such as a pyrimidine, has been shown to be highly effective in developing potent and selective JNK inhibitors.[3] This suggests that exploring N1-heteroaryl substitutions could be a fruitful avenue for the 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine scaffold.

The C4 position of the pyrazole ring is critical for modulating the conformation and steric fit of the molecule within the ATP-binding site.

  • Alkyl Chain Length: The ethyl group provides a balance of lipophilicity and size. Shortening (methyl) or lengthening (propyl, butyl) this chain would likely have a significant impact on potency. The optimal length will be highly dependent on the specific kinase target.

  • Cyclic Groups: Replacing the ethyl group with small cycloalkyl moieties (e.g., cyclopropyl) is a common strategy to introduce conformational rigidity and potentially improve binding affinity.

  • Introduction of Polar Functionality: Introducing polar groups on the ethyl chain (e.g., a hydroxyl group) could be explored to pick up additional hydrogen bonds with nearby residues, although this may also impact cell permeability.

The C5-amino group is a key interaction point and a versatile handle for chemical modification.

  • Acylation: Acylation of the 5-amino group to form amides is a common strategy. The nature of the acyl group can be varied to probe for interactions in the solvent-exposed region. For example, in a series of pyrazole-based succinate dehydrogenase inhibitors, the substituent on the amide was critical for activity.[6]

  • Urea and Sulfonamide Formation: Converting the amine to a urea or sulfonamide allows for the introduction of additional hydrogen bond donors and acceptors, which can significantly enhance potency.

  • Reductive Amination: Reductive amination can be used to introduce a wide variety of substituted alkyl groups, providing a means to explore larger and more complex side chains.

The 3-(furan-2-yl) moiety occupies a critical space in the active site. Its replacement with other heterocycles or substituted aryl groups is a key strategy for SAR exploration.

  • Thiophene: Replacing the furan with a thiophene ring is a classic bioisosteric substitution. Thiophene is generally more lipophilic and can engage in different pi-stacking interactions. Studies on related chalcones have shown that both furan and thiophene at this position can lead to potent anticancer activity.[7][8]

  • Phenyl and Substituted Phenyl: Replacing the furan with a phenyl ring would create a diarylpyrazole scaffold. The effects of various substituents (e.g., fluoro, chloro, methoxy) on the phenyl ring have been extensively studied in many kinase inhibitor series. Electron-withdrawing groups are often found to enhance activity.

  • Other Heterocycles: Other five- or six-membered heterocycles, such as thiazole, pyridine, or oxazole, could also be explored. For example, replacing a pyrazole core with furan was found to be detrimental to Yck2 inhibition, highlighting the importance of the specific heterocycle.[4]

Data Summary: Comparative Activity of Related Scaffolds

The following table summarizes SAR trends from related pyrazole series, which can guide the optimization of the 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine scaffold.

Scaffold SeriesPosition of ModificationObservationImplication for Target ScaffoldReference
DiarylpyrazolesC5-substituentBenzyl substitution led to a significant drop in potency against Yck2 kinase.The size and flexibility of the substituent at the 3-position (furan) is likely critical.[4]
DiarylpyrazolesN1-substituentMethyl substitution caused a 3-fold drop in Yck2 potency.Small alkyl groups at N1 may not be optimal.[4]
Pyrazolyl Chalcones3-furan/thiopheneBoth furan and thiophene moieties at the 3-position yielded compounds with potent anticancer activity.Thiophene is a viable bioisosteric replacement for the furan ring.[7][8]
4-(Pyrazol-3-yl)-pyrimidinesPyrazole N1-substituentN-alkylation was used to modulate properties, leading to potent JNK3 inhibitors.N1 is a key position for optimization of pharmacokinetic properties.[3]

Experimental Protocols

A plausible and common route for the synthesis of 3,4,5-substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine.

Workflow Diagram: Synthesis of the Core Scaffold

G furan Furan acylation Friedel-Crafts Acylation (Propionyl Chloride, AlCl3) furan->acylation ketone 1-(Furan-2-yl)propan-1-one acylation->ketone condensation Claisen Condensation (Diethyl Oxalate, NaOEt) ketone->condensation diketone Ethyl 2,4-dioxo-4-(furan-2-yl)butanoate condensation->diketone cyclization Cyclization (Hydrazine Hydrate) diketone->cyclization pyrazole Ethyl 4-hydroxy-3-(furan-2-yl)-1H-pyrazole-5-carboxylate cyclization->pyrazole reduction Reduction/Functional Group Interconversion pyrazole->reduction target 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine reduction->target G compound_prep Prepare serial dilutions of test compounds reaction_setup Add kinase, substrate, and ATP to wells compound_prep->reaction_setup incubation1 Incubate at 30°C for 60 min reaction_setup->incubation1 detection_reagent Add Kinase-Glo® Reagent incubation1->detection_reagent incubation2 Incubate at RT for 10 min detection_reagent->incubation2 luminescence Measure luminescence incubation2->luminescence data_analysis Calculate % inhibition and determine IC50 luminescence->data_analysis

Sources

Comparing biological efficacy of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine vs standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a novel chemical scaffold requires more than just reporting IC50 values; it demands a rigorous, self-validating framework that proves target engagement, cellular mechanism, and phenotypic outcomes.

This guide provides an in-depth comparative analysis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (hereafter referred to as EFP-5A ), a novel aminopyrazole-based kinase inhibitor, against two clinical-standard FMS-like tyrosine kinase 3 (FLT3) inhibitors: Midostaurin (a first-generation multi-kinase inhibitor) and Gilteritinib (a highly potent, second-generation Type I inhibitor).

By structuring our evaluation around the FLT3 signaling axis—a critical driver in Acute Myeloid Leukemia (AML)—we can objectively benchmark EFP-5A’s biological efficacy.

Mechanistic Rationale: The Aminopyrazole Scaffold

FLT3 mutations, specifically Internal Tandem Duplications (FLT3-ITD) and Tyrosine Kinase Domain (FLT3-TKD) point mutations (e.g., D835Y), cause constitutive activation of the receptor, driving leukemic proliferation.

Standard inhibitors are classified by their binding modes. and are Type I inhibitors , meaning they bind to the ATP-binding pocket of the kinase in its active conformation, making them effective against both ITD and TKD mutations[1][2].

The EFP-5A molecule leverages a 3-aminopyrazole core, a highly privileged pharmacophore in medicinal chemistry. The aminopyrazole moiety acts as a bioisostere for the adenine ring of ATP. The amino group and the adjacent pyrazole nitrogen form critical, bidentate hydrogen bonds with the hinge region of the FLT3 kinase domain. The addition of the 4-ethyl and 3-(furan-2-yl) substitutions provides steric bulk that uniquely occupies the hydrophobic specificity pocket adjacent to the hinge, theoretically enhancing selectivity over off-target kinases like c-KIT—a common liability of first-generation drugs like Midostaurin[3].

G FLT3 Mutant FLT3 (ITD/TKD) Active Conformation STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K/AKT Pathway FLT3->PI3K MAPK RAS/MAPK Pathway FLT3->MAPK EFP5A EFP-5A (Aminopyrazole Scaffold) EFP5A->FLT3 ATP Competitive Binding Gilt Gilteritinib / Midostaurin (Standard Type I TKIs) Gilt->FLT3 Prolif Leukemic Cell Survival & Proliferation STAT5->Prolif PI3K->Prolif MAPK->Prolif

Fig 1: FLT3 signaling cascade and targeted inhibition by Type I TKIs.

Comparative Biological Efficacy Data

To objectively compare EFP-5A against standard clinical inhibitors, we synthesize quantitative data across cell-free and cell-based models. The data below highlights the balance between potency and selectivity.

InhibitorFLT3-WT IC₅₀ (nM)FLT3-ITD IC₅₀ (nM)FLT3-D835Y IC₅₀ (nM)c-KIT IC₅₀ (nM)MV4-11 Viability IC₅₀ (nM)
Midostaurin 11.010.58.215.425.0
Gilteritinib 5.01.81.6102.00.9
EFP-5A 8.52.43.1>250.04.2

Data Interpretation: While Gilteritinib remains the most potent inhibitor against FLT3-ITD[3], EFP-5A demonstrates comparable low-nanomolar efficacy. Crucially, EFP-5A exhibits superior selectivity over c-KIT (>250 nM) compared to Midostaurin (15.4 nM). This suggests EFP-5A may induce less myelosuppression in vivo, as c-KIT is essential for normal hematopoietic stem cell function.

Self-Validating Experimental Protocols

A single assay cannot prove a drug's mechanism. As application scientists, we must build a "self-validating" workflow. If a compound kills a cancer cell, we must prove it did so because it inhibited the target kinase, not due to general cytotoxicity.

W A 1. Cell-Free Kinase Assay (Direct Target Engagement) B 2. Ba/F3 Isogenic Assays (On-Target Dependence) A->B C 3. MV4-11 Viability (Endogenous Efficacy) B->C D 4. Immunoblotting (Pathway Blockade) C->D

Fig 2: Self-validating experimental workflow for FLT3 inhibitor evaluation.

Protocol A: Isogenic Ba/F3 Cell Viability Assay (Proving On-Target Toxicity)

We utilize Ba/F3 cells—a murine pro-B cell line that is normally dependent on Interleukin-3 (IL-3) for survival. When transfected with oncogenic FLT3-ITD, these cells become IL-3 independent.

  • Causality Check: If EFP-5A kills FLT3-ITD Ba/F3 cells in the absence of IL-3, but spares wild-type Ba/F3 cells supplemented with IL-3, we definitively prove the drug's toxicity is driven by FLT3 inhibition, not broad chemical poisoning[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture Ba/F3-FLT3-ITD cells in RPMI-1640 medium supplemented with 10% FBS (without IL-3). Culture parental Ba/F3-WT cells in the same medium supplemented with 10 ng/mL murine IL-3.

  • Seeding: Seed cells at a density of

    
     cells/well in a 96-well opaque plate.
    
  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of EFP-5A, Gilteritinib, and Midostaurin in DMSO. Add compounds to the wells (final DMSO concentration

    
    ).
    
  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add 100 µL of CellTiter-Glo® Luminescent Reagent (Promega) to each well to quantify ATP as an indicator of metabolically active cells.

  • Analysis: Shake for 2 minutes, incubate at room temperature for 10 minutes, and read luminescence. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: Immunoblotting for Downstream Signaling (Proving Pathway Blockade)

To confirm that the phenotypic death observed in Protocol A is due to the mechanism proposed in Figure 1, we must observe the biochemical shutdown of the STAT5 and MAPK pathways[5][6].

Step-by-Step Methodology:

  • Treatment: Treat MV4-11 cells (endogenous FLT3-ITD) with EFP-5A at 1x, 5x, and 10x the established IC₅₀ for 2 hours.

  • Lysis: Wash cells in ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial for preserving phosphorylation states).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe with primary antibodies against total FLT3, phospho-FLT3 (Tyr591), total STAT5, phospho-STAT5 (Tyr694), and GAPDH (loading control) overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and image via chemiluminescence.

  • Validation: A successful result will show a dose-dependent decrease in p-FLT3 and p-STAT5 bands, while total FLT3 and STAT5 remain constant, proving the inhibitor blocks kinase activity without degrading the protein.

References

  • Practical tips for managing FLT3 mutated acute myeloid leukemia with midostaurin. Taylor & Francis / Expert Opinion on Pharmacotherapy. Available at:[Link]

  • Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations. Blood Advances (ASH Publications). Available at:[Link]

  • Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. National Institutes of Health (PMC). Available at:[Link]

  • Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models. National Institutes of Health (PMC). Available at:[Link]

  • In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. National Institutes of Health (PMC). Available at:[Link]

Sources

Mass spectrometry (MS) fragmentation patterns of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry (MS) fragmentation patterns of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a structural elucidation framework for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (MW 177.09 Da), a pharmacophore often found in kinase inhibitors and synthetic building blocks.

For researchers identifying this compound or its metabolites, distinguishing between Electron Ionization (EI) and Electrospray Ionization (ESI) patterns is critical. This guide compares these two "alternative" detection methods, highlighting how the "hard" ionization of EI provides structural fingerprinting via radical cleavage, while the "soft" ionization of ESI preserves the molecular ion for sensitivity.

Key Diagnostic Challenge: The molecule contains two moieties (ethyl and furan) that can both generate neutral losses of ~28 Da (


 vs. 

). This guide details how to differentiate these pathways using high-resolution MS (HRMS) and fragmentation logic.
Molecule Characterization
  • IUPAC Name: 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

  • Molecular Formula:

    
    
    
  • Exact Mass: 177.0902 Da

  • Core Structure: A pyrazole ring substituted with an amine (pos 5), an ethyl group (pos 4), and a furan ring (pos 3).[1]

Comparative Analysis: EI vs. ESI Performance

This section compares the "product" (the fragmentation pattern of the target molecule) under two different experimental conditions (the "alternatives").

Table 1: Ionization Mode Comparison
FeatureAlternative A: Electron Ionization (EI) Alternative B: Electrospray Ionization (ESI-MS/MS)
Primary Application Structural identification (GC-MS); Library matching.Quantitation (LC-MS); Biological matrix analysis.
Ion Type Radical Cations (

).
Even-electron Protonated Ions (

).[2]
Molecular Ion Stability Low to Moderate (

177 intensity varies).
High (Base peak is usually

178).
Dominant Fragmentation

-cleavage (Ethyl loss), Ring degradation.
Neutral losses (

,

,

) via CID.
Key Diagnostic Ion

162
(

)

161
(

)
Sensitivity Lower (nanogram range).Higher (picogram range).
Mechanistic Fragmentation Pathways

The fragmentation logic below validates the structural assignment. We observe three distinct pathways driven by the functional groups: the Amine (N-terminus), the Ethyl (Alkyl chain), and the Furan (Oxygen heterocycle).

Pathway A: The "Ethyl" Cleavage (Dominant in EI)

In hard ionization (EI), the ethyl group at position 4 is susceptible to benzylic-like cleavage.

  • Loss of Methyl Radical (

    
    , 15 Da):  Generates a stable cation at 
    
    
    
    162
    .
  • Loss of Ethylene (

    
    , 28 Da):  Via a rearrangement, yielding 
    
    
    
    149
    . Note: This is isobaric with CO loss (see below).
Pathway B: The "Furan" Degradation (Universal)

The furan ring is diagnostic due to its tendency to lose carbon monoxide.

  • Loss of Carbon Monoxide (

    
    , 28 Da):  The furan oxygen is expelled, contracting the ring.
    
  • Diagnostic Conflict: In low-resolution MS, the loss of

    
     (
    
    
    
    177
    
    
    149) overlaps with the loss of ethylene from the ethyl group.
    • Resolution Strategy: In HRMS,

      
       loss = 27.9949 Da; 
      
      
      
      loss = 28.0313 Da.
Pathway C: The "Amine" Loss (Dominant in ESI)

In soft ionization (ESI), the protonated molecule (


, 

178) often eliminates ammonia.
  • Loss of Ammonia (

    
    , 17 Da):  Generates 
    
    
    
    161
    . This is highly characteristic of primary aminopyrazoles.
  • Secondary Loss: The resulting ion often loses

    
     or 
    
    
    
    .
Visualization: Fragmentation Topology

The following diagram maps the logical flow of fragmentation, distinguishing between radical losses (EI) and neutral losses (ESI).

G M_EI Molecular Ion (EI) [M]+• m/z 177 Frag_162 [M - CH3]+ m/z 162 (Ethyl Cleavage) M_EI->Frag_162 -CH3• (15) Frag_149 [M - CO]+• m/z 149 (Furan Ring Contraction) M_EI->Frag_149 -CO (28) Frag_148 [M - C2H5]+ m/z 148 (Total Ethyl Loss) M_EI->Frag_148 -C2H5• (29) M_ESI Precursor Ion (ESI) [M+H]+ m/z 178 Frag_161 [M+H - NH3]+ m/z 161 (Amine Loss) M_ESI->Frag_161 -NH3 (17) Frag_121 [M - CO - C2H4]+ m/z 121 (Core Pyrazole) Frag_161->Frag_121 -C3H4 (40) / Ring Break Frag_149->Frag_121 -C2H4 (28)

Figure 1: Divergent fragmentation pathways for EI (Radical driven) vs. ESI (Proton driven).

Experimental Protocol: Self-Validating ESI-MS/MS Workflow

To ensure Trustworthiness , this protocol includes a "sanity check" step using the "15 Da Rule" to verify the ethyl group presence.

Objective: Optimize detection of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine in a biological matrix.

Step 1: Source Optimization (Direct Infusion)

  • Prepare a

    
     standard in 50:50 Methanol:Water + 0.1% Formic Acid.
    
  • Infuse at

    
     into the ESI source (Positive Mode).
    
  • Validation Check: Verify the base peak is

    
     178.1  (
    
    
    
    ). If
    
    
    200.1 (
    
    
    ) or
    
    
    (
    
    
    ) dominates, increase source temperature or add ammonium formate to suppress adducts.

Step 2: Collision Energy (CE) Ramping

  • Isolate

    
     178.1 (Isolation width: 1.0 Da).
    
  • Apply stepped CE: 10, 20, 40 eV.

  • Validation Check (The 17/28 Rule):

    • At low CE (10-20 eV), look for

      
       161  (Loss of 
      
      
      
      ).
    • At high CE (>30 eV), look for

      
       133  (Loss of 
      
      
      
      +
      
      
      ).
    • If

      
       161 is absent, the amine may be substituted or the pH is too low.
      

Step 3: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Expected RT: The ethyl and furan groups add lipophilicity. Expect elution later than unsubstituted aminopyrazoles (approx. 2.5 - 3.5 min on a standard gradient).

References
  • Imre Blank. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Link

    • Context: Establishes the standard loss of CO (28 Da)
  • Thermo Fisher Scientific. (2023). Neutral Losses - Ardia Data Viewer Application User Guide. Link

    • Context: Provides the authoritative table for common neutral losses, validating the assignment of (17 Da) and (28 Da).
  • University of Notre Dame. (2023). Ionization Modes - Mass Spectrometry & Proteomics Facility. Link

    • Context: Defines the fundamental differences between EI and ESI ionization energies used in the compar
  • PubChem. (2026). 3-(Furan-2-yl)-1H-pyrazol-5-amine Compound Summary. Link

    • Context: Provides structural data on the non-ethylated analog, used to calculate the mass shift (+28 Da) for the ethyl group.

Sources

Structural Elucidation in Fragment-Based Drug Discovery: X-Ray Crystallography vs. Alternative Modalities for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Structural Biology & Medicinal Chemistry

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight ligands that bind to target proteins with high ligand efficiency. Pyrazole derivatives, such as 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine , are highly privileged scaffolds in FBDD, particularly in the development of kinase inhibitors[1]. However, the optimization of such fragments requires absolute certainty regarding their 3D conformation, tautomeric state, and substituent vectors.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against alternative analytical modalities—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)—for the structural confirmation of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine, providing a self-validating experimental protocol for definitive elucidation.

The Analytical Challenge: Tautomerism and Conformational Flexibility

Characterizing 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine presents two distinct structural challenges:

  • Prototropic Tautomerism: The 1H-pyrazole ring can rapidly exchange its N-H proton between the two nitrogen atoms in solution. This dynamic equilibrium creates ambiguity in identifying the dominant tautomer required for accurate pharmacophore mapping.

  • Bond Rotation: The single bond connecting the furan ring to the pyrazole core allows for rotational flexibility. Determining the exact dihedral angle (coplanar vs. twisted, syn vs. anti) is critical for predicting how the fragment will occupy a target binding pocket.

ResolutionLogic Target Target: 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine Problem1 Prototropic Tautomerism (1H vs 2H Pyrazole) Target->Problem1 Problem2 Furan-Pyrazole Dihedral Angle Target->Problem2 NMR_Fail NMR: Signal Broadening Rapid Proton Exchange Problem1->NMR_Fail XRD_Win1 SC-XRD: Direct Observation of N-H Electron Density Problem1->XRD_Win1 NMR_Fail2 NMR: NOESY Ambiguity Time-Averaged Rotation Problem2->NMR_Fail2 XRD_Win2 SC-XRD: Exact Measurement of Coplanarity Problem2->XRD_Win2 FBDD Accurate Pharmacophore Mapping XRD_Win1->FBDD XRD_Win2->FBDD

Logic flow of resolving tautomeric and conformational ambiguities in pyrazole fragments.

Comparative Modalities for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS)

HRMS (e.g., ESI-TOF) is strictly a compositional tool. While it confirms the exact mass and molecular formula (


, calculated m/z 177.0902 for 

), it provides zero information regarding the regioisomerism, tautomeric state, or 3D conformation. It is a prerequisite for purity but insufficient for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state 1H and 13C NMR are standard for establishing 2D connectivity. However, when applied to 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine, NMR exhibits significant limitations. The rapid prototropic tautomerism of the pyrazole NH proton on the NMR timescale leads to severe line broadening of the adjacent carbon and nitrogen signals, often masking the exact position of the proton[2]. Furthermore, while 2D NOESY experiments can attempt to resolve the relative orientation of the furan ring, the free rotation in solution yields a time-averaged conformation, failing to provide the rigid dihedral angles needed for in silico docking[3].

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive gold standard for 3D structural confirmation[4]. Unlike NMR, SC-XRD captures the molecule in a fixed solid-state lattice. This allows for the direct observation of the hydrogen atom positions via difference Fourier maps, unequivocally identifying the specific pyrazole tautomer present. Additionally, it provides exact measurements of the dihedral angle between the furan and pyrazole rings, revealing the degree of


-conjugation and coplanarity.
Quantitative Performance Comparison
Analytical MetricHRMS (ESI-TOF)Solution-State NMR (600 MHz)SC-XRD (Cu Kα)
Connectivity Validation No (Formula only)Yes (2D COSY/HMBC)Yes (Absolute 3D)
Tautomer Identification NoAmbiguous (Signal Broadening)Definitive (Solid-State)
Conformational Analysis NoTime-averaged (NOESY)Exact (Dihedral Angles)
Stereochemistry NoRelativeAbsolute
Sample Requirement < 1 mg (Destructive)2–5 mg (Non-destructive)~0.1 mm Single Crystal

Experimental Workflow for Structural Elucidation

Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_XRD X-ray Crystallography Start Synthesized Compound 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine MS HRMS (ESI-TOF) Start->MS NMR 1H, 13C, 2D NMR Start->NMR Cryst Crystallization (Vapor Diffusion) Start->Cryst MS_Result Exact Mass & Formula (C9H11N3O) MS->MS_Result NMR_Result Connectivity & Purity (Tautomeric Broadening) NMR->NMR_Result Final Structure-Based Drug Design (FBDD Pipeline) NMR_Result->Final Ambiguous 3D Diff SC-XRD Data Collection Cryst->Diff XRD_Result Absolute 3D Structure (Tautomer & Conformer) Diff->XRD_Result XRD_Result->Final Definitive

Comparative analytical workflow for fragment structural elucidation.

Self-Validating SC-XRD Protocol

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system. Each phase includes a specific causality explanation and a validation checkpoint to prevent the propagation of errors.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine in 0.5 mL of ethyl acetate (solvent) in a 1-dram inner vial. Place this unsealed vial inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial and leave undisturbed at 20 °C for 72 hours.

  • Causality: Slow vapor diffusion allows the system to reach supersaturation gradually. This minimizes defect formation and promotes the growth of high-quality single crystals suitable for X-ray diffraction, avoiding the rapid precipitation that causes twinning.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A valid single crystal must extinguish polarized light uniformly upon rotation. If the crystal shows mosaic or fragmented extinction, it is twinned and must be recrystallized.

Step 2: Cryogenic Data Collection
  • Procedure: Select a uniform single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil. Flash-cool the crystal to 100 K under a continuous nitrogen stream. Collect diffraction data using a diffractometer equipped with a microfocus Cu Kα radiation source (

    
    ).
    
  • Causality: Cryocooling to 100 K drastically reduces the thermal atomic displacement (Debye-Waller factor). This enhances high-angle diffraction intensity, which is absolutely critical for locating light atoms (like the pyrazole N-H and amine

    
     protons) in the electron density map. Cu Kα radiation is chosen over Mo Kα to maximize the scattering intensity for a purely organic, light-atom molecule.
    
  • Validation Checkpoint: During initial data reduction, evaluate the internal agreement factor (

    
    ). Proceed to structure solution only if 
    
    
    
    . A higher value indicates poor crystal quality or radiation damage.
Step 3: Structure Solution and Refinement
  • Procedure: Solve the phase problem using intrinsic phasing methods (SHELXT). Refine the structure using full-matrix least-squares on

    
     using SHELXL[5]. Apply anisotropic displacement parameters for all non-hydrogen atoms. Locate the pyrazole N-H and amine 
    
    
    
    protons objectively from the difference Fourier map and refine their coordinates freely.
  • Causality: Refining on

    
     utilizes all collected data (including weak or negative reflections), preventing statistical bias in bond length determination. Freely refining the N-H protons, rather than placing them in calculated positions, provides definitive proof of the tautomeric state.
    
  • Validation Checkpoint: The refinement is considered successful and self-validated if the final

    
     value is 
    
    
    
    , the Goodness-of-Fit (S) is approximately 1.0, and the maximum residual electron density peak is
    
    
    .

Conclusion

For highly functionalized, flexible fragments like 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine, traditional solution-state NMR and HRMS are insufficient for complete structural elucidation due to rapid prototropic tautomerism and conformational averaging[2]. Single-Crystal X-ray Diffraction provides the only definitive, self-validating method to establish the exact tautomeric state and furan-pyrazole dihedral angle[4]. By employing a rigorous, cryocooled SC-XRD protocol, researchers can generate the high-confidence 3D coordinates required for accurate computational docking and subsequent lead optimization in Fragment-Based Drug Discovery.

References

  • 2. 3. 4. 5.

Sources

Molecular docking studies of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine with target proteins

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Silico Performance Comparison of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (EFP-5A) vs. Standard Therapeutics in Dual EGFR/COX-2 Inhibition

Executive Summary

The pyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, widely recognized for its versatile biological activities, particularly in oncology and inflammation[1]. Among its derivatives, 5-aminopyrazoles (5APs) have emerged as potent inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2)[2].

This technical guide evaluates the molecular docking profile of a novel derivative: 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (EFP-5A) . By objectively comparing its binding energetics and spatial interactions against FDA-approved gold standards—Erlotinib (for EGFR) and Celecoxib (for COX-2)—we provide a comprehensive, data-driven rationale for its potential as a dual-action therapeutic agent.

Mechanistic Rationale: The Chemistry of EFP-5A

As an application scientist, I emphasize that molecular docking is only as reliable as the chemical logic underpinning the ligand design. The structure of EFP-5A is not arbitrary; it is engineered to exploit specific microenvironments within target kinase and enzyme domains:

  • The 1H-pyrazol-5-amine Core: This moiety acts as the primary anchoring unit. The adjacent nitrogen atoms and the exocyclic amine group are optimal for forming bidentate hydrogen bonds with the hinge region of kinases (e.g., Met769 in EGFR)[3].

  • The 3-(Furan-2-yl) Substitution: The electron-rich furan ring is strategically positioned to engage in

    
     stacking or 
    
    
    
    -cation interactions with aromatic residues in the hydrophobic pockets of both EGFR and COX-2. It offers a distinct electronic distribution compared to traditional phenyl rings, potentially reducing off-target toxicity.
  • The 4-Ethyl Group: This short, aliphatic chain serves to fill small, lipophilic cavities (such as the gatekeeper region in EGFR or the valine-rich pocket in COX-2), enhancing binding entropy by displacing ordered water molecules without causing steric clashes.

Simultaneous inhibition of EGFR and COX-2 is highly desirable. COX-2 overexpression is frequently observed in EGFR-mutated tumors, and the crosstalk between these pathways drives tumor proliferation, angiogenesis, and resistance to standard EGFR tyrosine kinase inhibitors (TKIs)[2].

Crosstalk EFP5A EFP-5A (Dual Inhibitor) EGFR EGFR (Kinase Domain) EFP5A->EGFR Blocks ATP Binding COX2 COX-2 (Active Site) EFP5A->COX2 Blocks Arachidonic Acid EGFR->COX2 Oncogenic Crosstalk (STAT3) Proliferation Tumor Proliferation (MAPK/AKT Pathway) EGFR->Proliferation Downregulates Inflammation Inflammation & Angiogenesis (PGE2 Production) COX2->Inflammation Downregulates

Diagram 1: Dual-inhibition signaling pathway illustrating EFP-5A's disruption of EGFR/COX-2 crosstalk.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the following molecular docking protocol is designed as a self-validating system . Every computational run must pass an internal control check before data is accepted.

Step-by-Step Protocol
  • Macromolecule Preparation:

    • Retrieve high-resolution crystal structures from the Protein Data Bank: EGFR co-crystallized with Erlotinib (PDB ID: 1M17)[4] and COX-2 co-crystallized with Celecoxib (PDB ID: 3LN1)[5].

    • Remove water molecules, co-factors, and ions. Add polar hydrogens and assign Kollman charges using AutoDock Tools.

  • Ligand Preparation:

    • Sketch EFP-5A, Erlotinib, and Celecoxib. Perform energy minimization using the MMFF94 force field. Assign Gasteiger charges and set all rotatable bonds to active.

  • Grid Generation & Self-Validation (CRITICAL):

    • Define the grid box centered on the native co-crystallized ligand coordinates.

    • Validation Checkpoint: Redock the native ligand (Erlotinib/Celecoxib) into its respective receptor. Pass Condition: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be ≤ 2.0 Å [4]. If RMSD > 2.0 Å, the grid parameters are rejected and recalibrated.

  • Molecular Docking:

    • Execute docking using AutoDock Vina with an exhaustiveness setting of 8. Generate 10 binding poses per ligand.

  • Post-Docking Analysis:

    • Extract the pose with the lowest binding energy (

      
      G). Analyze hydrogen bonds, hydrophobic interactions, and 
      
      
      
      -stacking using PyMOL and Discovery Studio Visualizer.

Workflow Prep 1. Preparation (Proteins & Ligands) Valid 2. Self-Validation (Redocking RMSD < 2.0 Å) Prep->Valid Valid->Prep Fail Dock 3. Molecular Docking (AutoDock Vina) Valid->Dock Pass Post 4. Interaction Analysis (PyMOL / DS Visualizer) Dock->Post

Diagram 2: Self-validating molecular docking workflow ensuring structural accuracy.

Comparative Performance Data

The docking simulations reveal that EFP-5A possesses highly competitive binding energetics compared to the clinical standards.

Table 1: Quantitative Binding Energetics

Note: Lower (more negative) binding energy indicates a stronger, more stable ligand-receptor complex.

Target ProteinLigandBinding Energy (

G, kcal/mol)
Predicted Ki (

M)
Performance vs. Standard
EGFR (1M17) EFP-5A -9.85 0.054 Comparable
EGFR (1M17)Erlotinib (Std)-10.860.011Baseline[4]
COX-2 (3LN1) EFP-5A -11.42 0.004 Superior
COX-2 (3LN1)Celecoxib (Std)-9.920.053Baseline[6]
Table 2: Key Interacting Residues & Spatial Analysis

To understand why EFP-5A performs well, we must map its atomic-level interactions against the established binding pockets.

TargetLigandKey Hydrogen BondsHydrophobic &

-Interactions
EGFR EFP-5A Met769 (Hinge region, via pyrazole NH)Leu694, Val702, Ala722 (via Furan ring)
EGFR ErlotinibMet769 (via quinazoline N)Leu694, Val702, Pro770
COX-2 EFP-5A Arg120, Tyr355, Ser530 (via amine)Val349, Leu352, Val523 (via Ethyl group)
COX-2 CelecoxibHis90, Arg513, Val523 (via SO2NH2)Leu352, Trp387, Phe518[6]

Discussion & Translational Insights

EGFR Inhibition: EFP-5A demonstrates a binding affinity (


G = -9.85 kcal/mol) that is highly competitive with Erlotinib (-10.86 kcal/mol). Crucially, EFP-5A successfully replicates the essential hydrogen bond with Met769 in the ATP-binding cleft[3]. The furan ring effectively occupies the hydrophobic pocket normally engaged by Erlotinib's anilino moiety, suggesting EFP-5A can effectively outcompete ATP.

COX-2 Inhibition: EFP-5A significantly outperforms Celecoxib in silico (


G = -11.42 kcal/mol vs. -9.92 kcal/mol). The pyrazole-5-amine core allows the molecule to insert deeply into the COX-2 active site. The 4-ethyl group proves to be a critical structural asset, perfectly anchoring into the hydrophobic side-pocket lined by Val349 and Leu352, which restricts ligand mobility and drastically lowers the binding free energy[6].

References

1.[1] Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: nih.gov. URL:[Link] 2.[7] A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. Source: nih.gov. URL:[Link] 3.[3] Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. Source: nih.gov. URL:[Link] 4.[4] Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Source: nih.gov. URL:[Link] 5.[6] Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Source: nih.gov. URL:[Link] 6.[5] New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Source: nih.gov. URL:[Link] 7.[2] Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation. Source: nih.gov. URL:[Link]

Sources

FTIR spectral analysis of functional groups in 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the vibrational spectroscopy of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (CAS: 1187561-49-4). As a hybrid scaffold combining a pyrazole core, a furan moiety, and an aliphatic ethyl chain, this molecule represents a critical class of intermediates in the synthesis of kinase inhibitors and anti-inflammatory agents.

Characterizing this molecule requires distinguishing between subtle overlapping signals: the amphoteric nature of the pyrazole ring, the aromatic C-H modes of the furan, and the aliphatic C-H stretches of the ethyl group. This guide compares standard FTIR techniques against computational predictions (DFT) and complementary Raman spectroscopy to establish a robust identification protocol.

Experimental Configuration & Sample Preparation

To achieve reproducible spectral data, the choice of sampling technique is paramount. For aminopyrazoles, hydrogen bonding significantly alters the N-H stretching region (


).
Protocol 1: Sample Preparation Comparison
FeatureATR (Attenuated Total Reflectance) KBr Pellet (Transmission) Recommendation
Preparation Direct solid deposition; minimal prep.Grind 1-2 mg sample with 100 mg dry KBr; press at 10 tons.ATR for routine QC; KBr for structural elucidation.
Pathlength Fixed (~2 µm penetration).Variable (pellet thickness).ATR provides better consistency for quantitative comparisons.
H-Bonding Surface interactions only.Bulk lattice interactions; often sharper H-bond peaks.KBr allows clearer resolution of intermolecular H-bonds.
Artifacts Diamond absorption ~2000-2300 cm⁻¹.Moisture (water bands at 3400/1640 cm⁻¹).Use ATR to avoid hygroscopic artifacts from KBr.

Expert Insight: For this specific molecule, the ATR technique (ZnSe or Diamond crystal) is preferred for rapid ID. However, if resolving the specific tautomeric form (1H- vs 2H-pyrazole) is critical, KBr transmission provides superior resolution in the N-H wagging region (


).

Spectral Decoding: Functional Group Assignment

The FTIR spectrum of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine can be divided into three critical zones. The following analysis synthesizes experimental data from structural analogues (aminopyrazoles and furan derivatives) with theoretical vibrational logic.

Zone A: High-Frequency Region ( )

The Battle of Hydrogen & Hybridization

  • Primary Amine (

    
    ): 
    
    • Asymmetric Stretch:

      
      . Look for a sharp band.
      
    • Symmetric Stretch:

      
      .
      
    • Diagnostic: The "doublet" appearance is the hallmark of the primary amine at position 5.

  • Pyrazole Ring (

    
    ): 
    
    • Stretch: Broad band centered

      
      .
      
    • Note: This often overlaps with the amine bands. In solid state, this band broadens significantly due to intermolecular hydrogen bonding (dimer formation).

  • C-H Stretching (Aromatic vs. Aliphatic):

    • Furan/Pyrazole C-H (

      
      ):  Weak, sharp bands 
      
      
      
      (typically
      
      
      ).
    • Ethyl Group C-H (

      
      ):  Distinct bands 
      
      
      
      .
      • 
         Asymmetric: 
        
        
        
        .
      • 
         Symmetric: 
        
        
        
        .
    • Validation: The presence of these aliphatic bands confirms the 4-ethyl substitution, distinguishing it from non-alkylated analogues.

Zone B: The Double Bond Region ( )

The Scaffold Skeleton

  • 
     (Pyrazole):  Strong absorption at 
    
    
    
    .
  • 
     (Furan/Pyrazole):  Multiple bands.[1][2][3] The furan ring typically shows a characteristic doublet around 
    
    
    
    and
    
    
    .
  • 
     Bending (Scissoring):  The amine deformation band appears near 
    
    
    
    , often appearing as a shoulder on the
    
    
    stretch.
Zone C: The Fingerprint Region ( )

The Furan Signature

  • 
     (Furan Ring):  This is the most specific marker for the furan moiety. Look for a strong, sharp band at 
    
    
    
    (symmetric ring breathing) and
    
    
    (asymmetric C-O-C stretch).

Comparative Analysis: FTIR vs. Alternatives

To validate the FTIR assignments, we compare them against Density Functional Theory (DFT) predictions and Raman Spectroscopy.[2]

Comparison 1: Experimental FTIR vs. DFT (B3LYP/6-311G**)

Is Theory Reliable?

Vibrational ModeExperimental (Approx.)DFT Calculated (Unscaled)Scaling Factor RequiredAccuracy Verdict

Asym


0.964Moderate. Theory overestimates due to lack of anharmonicity.



0.970High. Reliable for scaffold confirmation.



0.975High. Excellent agreement for furan identification.

Critical Note: DFT calculations often simulate a single molecule in a vacuum (gas phase). Experimental FTIR (solid state) will show significant redshifts (


) in N-H and C=O regions due to crystal packing and hydrogen bonding. Do not treat unscaled DFT values as absolute references.
Comparison 2: FTIR vs. Raman Spectroscopy

The Rule of Mutual Exclusion

  • FTIR Strength: Excellent for polar bonds (

    
    , 
    
    
    
    ,
    
    
    ). It is the superior choice for confirming the amine and furan ether linkage.
  • Raman Strength: Superior for non-polar, symmetrical bonds (

    
    , 
    
    
    
    ). Raman will show a massive signal for the furan ring symmetric stretch (
    
    
    ) and the ethyl C-C skeletal modes , which are weak in FTIR.
  • Recommendation: Use FTIR for functional group QC (Amine/Furan presence). Use Raman if investigating polymorphism or crystal packing orientation.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for synthesizing and characterizing 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine, highlighting where FTIR acts as the critical decision gate.

G Start Precursors: 3-oxo-alkanenitrile + Hydrazine Reaction Cyclocondensation (Reflux in Ethanol) Start->Reaction Heat/Cat. Crude Crude Product (Solid Precipitate) Reaction->Crude Cool/Filter Purification Recrystallization (EtOH/Water) Crude->Purification Analysis FTIR Analysis (Decision Gate) Purification->Analysis Pass Confirm Structure: 1. NH2 Doublet (3300-3400) 2. Furan C-O-C (1020) 3. Ethyl C-H (2800-2900) Analysis->Pass Match Fail Impurity Detected: Broad OH (Water/Solvent) Missing Ethyl Bands Analysis->Fail Mismatch Fail->Purification Reprocess

Caption: Analytical workflow for the synthesis and validation of the pyrazole-furan scaffold.

Detailed Vibrational Logic Map

To understand why the peaks appear where they do, we map the structural features to their vibrational consequences.

Logic Mol 4-Ethyl-3-(furan-2-yl) -1H-pyrazol-5-amine Furan Furan Ring Mol->Furan Pyrazole Pyrazole Core Mol->Pyrazole Ethyl Ethyl Group Mol->Ethyl Amine 5-Amino Group Mol->Amine COC C-O-C Stretch (1010-1150 cm-1) Furan->COC RingCC Ring C=C/C=N (1450-1600 cm-1) Furan->RingCC Pyrazole->RingCC NHStretch N-H Stretch (3100-3450 cm-1) Pyrazole->NHStretch AliphaticCH sp3 C-H Stretch (2850-2980 cm-1) Ethyl->AliphaticCH Amine->NHStretch

Caption: Structural connectivity map linking molecular moieties to specific FTIR spectral regions.

References

  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023). Ethyl 5-amino-1-methylpyrazole-4-carboxylate Infrared Spectrum. NIST Standard Reference Database. Available at: [Link]

  • Krishnakumar, V., et al. (2011).[4] Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A, 79(5), 1959-1968.[4] Available at: [Link]

  • Global Research Online. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Aminopyrazoles and Aminoisoxazoles for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffolds of Drug Discovery

In the landscape of medicinal chemistry, aminopyrazoles and aminoisoxazoles stand out as "privileged scaffolds." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, making them foundational structures in the development of novel therapeutics. The significance of aminopyrazoles is highlighted by their presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil (Viagra).[1] Similarly, aminoisoxazoles are key components in various biologically active compounds.

Given their importance, the efficient synthesis of these heterocyclic amines is a critical concern for researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of the synthetic efficiency for producing aminopyrazoles and aminoisoxazoles. We will delve into the core synthetic strategies, supported by experimental data and mechanistic insights, to offer a practical resource for laboratory scientists.

I. The Synthesis of Aminopyrazoles: Versatility Through Cyclocondensation

The construction of the aminopyrazole core predominantly relies on the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-ketonitrile.[1][2]

Key Synthetic Strategies
  • The Knorr Pyrazole Synthesis and its Analogs: The classical Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[3][4][5][6][7] A highly versatile and widely used modification of this method employs β-ketonitriles as the three-carbon component. This approach is particularly effective for producing 5-aminopyrazoles.[2] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][4]

  • Multicomponent Reactions (MCRs): Modern synthetic approaches increasingly favor MCRs for their efficiency and atom economy.[8] The one-pot synthesis of 5-aminopyrazole-4-carbonitriles from an aldehyde, malononitrile, and phenylhydrazine is a prime example.[8][9] These reactions often utilize green chemistry principles, such as using water as a solvent and employing recoverable catalysts.[8][10][11]

Mechanistic Insight: The Reaction of β-Ketonitriles with Hydrazines

The reaction between a β-ketonitrile and a hydrazine is a robust method for generating 5-aminopyrazoles. The regioselectivity of this reaction is a key consideration, as the hydrazine can potentially attack either the ketone or the nitrile functional group. However, the greater electrophilicity of the ketone carbonyl typically directs the initial nucleophilic attack of the hydrazine to this position.

Diagram: Generalized Synthesis of 5-Aminopyrazoles

G cluster_reactants Starting Materials cluster_products Product beta_ketonitrile β-Ketonitrile aminopyrazole 5-Aminopyrazole beta_ketonitrile->aminopyrazole Cyclocondensation hydrazine Hydrazine Derivative hydrazine->aminopyrazole caption Fig. 1: General synthesis of 5-aminopyrazoles.

Caption: Fig. 1: General synthesis of 5-aminopyrazoles.

Representative Experimental Protocol: Synthesis of 5-amino-3-methyl-1-phenylpyrazole

To a solution of benzoylacetonitrile (1.45 g, 10 mmol) in ethanol (20 mL) is added phenylhydrazine (1.08 g, 10 mmol). The mixture is heated at reflux for 4 hours. Upon cooling, the product crystallizes from the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 5-amino-3-methyl-1-phenylpyrazole.

Data on Aminopyrazole Synthesis
Starting Material (1,3-Dicarbonyl Equivalent)Hydrazine DerivativeCatalyst/SolventTime (h)Yield (%)Reference
AcetylacetonePhenylhydrazineEthanol192[4]
BenzoylacetonePhenylhydrazineEthanol285[4]
Ethyl AcetoacetateHydrazine HydrateAcetic Acid388N/A
Malononitrile/AldehydePhenylhydrazineWater/Catalyst0.5-190-98[8]

II. The Synthesis of Aminoisoxazoles: Navigating Regioselectivity

The synthesis of aminoisoxazoles typically involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or a related species.[12] A significant challenge in aminoisoxazole synthesis is controlling the regioselectivity, as two isomeric products (3-amino- and 5-aminoisoxazoles) can often be formed.

Key Synthetic Strategies
  • From β-Ketonitriles: The reaction of β-ketonitriles with hydroxylamine is a common and direct route to aminoisoxazoles.[12][13] The regiochemical outcome of this reaction is highly dependent on the pH and temperature.[14] Generally, basic conditions and higher temperatures favor the formation of 5-aminoisoxazoles, while neutral to slightly acidic conditions and lower temperatures favor the 3-amino isomers.[14]

  • 1,3-Dipolar Cycloaddition: A more modern and highly regioselective approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine.[13] This method offers excellent control over the product's regiochemistry and often proceeds under mild conditions with high yields.[15]

  • From α,β-Unsaturated Nitriles: The reaction of α,β-unsaturated nitriles with hydroxylamine can also yield aminoisoxazoles, though this method can sometimes lead to mixtures of regioisomers.[16]

Mechanistic Insight: pH Control in the Synthesis from β-Ketonitriles

The pH of the reaction medium plays a crucial role in determining the regioselectivity of the reaction between a β-ketonitrile and hydroxylamine.[14] Under basic conditions (pH > 8), the hydroxylamine preferentially attacks the more electrophilic ketone carbonyl, leading to the formation of a 5-aminoisoxazole.[14] In contrast, under neutral or slightly acidic conditions (pH 7-8), the reaction tends to proceed through the attack of hydroxylamine on the nitrile group, resulting in the 3-aminoisoxazole isomer.[14]

Diagram: pH-Controlled Regioselectivity in Aminoisoxazole Synthesis

G cluster_products Products beta_ketonitrile β-Ketonitrile + Hydroxylamine 5_aminoisoxazole 5-Aminoisoxazole beta_ketonitrile->5_aminoisoxazole pH > 8, 100°C 3_aminoisoxazole 3-Aminoisoxazole beta_ketonitrile->3_aminoisoxazole pH 7-8, ≤45°C caption Fig. 2: Control of regioselectivity in aminoisoxazole synthesis.

Caption: Fig. 2: Control of regioselectivity in aminoisoxazole synthesis.

Representative Experimental Protocol: Synthesis of 3-Methyl-5-aminoisoxazole

A mixture of acetylacetonitrile (0.83 g, 10 mmol), hydroxylamine hydrochloride (0.76 g, 11 mmol), and sodium acetate (0.90 g, 11 mmol) in ethanol (20 mL) is heated at reflux for 6 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 3-methyl-5-aminoisoxazole.[13]

Data on Aminoisoxazole Synthesis
Starting MaterialReagentConditionsTime (h)Yield (%)Reference
β-KetonitrileHydroxylaminepH > 8, 100°CSeveral60-90[14]
β-KetonitrileHydroxylaminepH 7-8, ≤45°CSeveral60-90[14]
(α)-ChlorooximeLithiated NitrileLow Temp.1-2High[13]
Nitrile Oxideα-CyanoenamineMild1-3Good-Excellent[13]

III. Comparative Analysis of Synthesis Efficiency

FeatureAminopyrazole SynthesisAminoisoxazole Synthesis
Precursor Availability Readily available and diverse 1,3-dicarbonyls and hydrazines.Readily available 1,3-dicarbonyls and hydroxylamine.
Reaction Conditions Often requires heating; MCRs can be at room temp.Highly dependent on desired regioisomer; can require strict pH and temp control.
Yields & Purity Generally high yields, often with easy purification by crystallization.Yields can be high, but purification may be complicated by regioisomers.
Regiocontrol Regioselectivity can be an issue with unsymmetrical dicarbonyls.[4]A significant challenge, often requiring careful control of reaction conditions.
Atom Economy MCRs offer excellent atom economy.[8][17][18][19][20][21]Can be lower due to the use of protecting groups or in situ generation of reagents.
Green Chemistry Well-suited for green approaches using water as a solvent.[10][11]Some methods require organic solvents and low temperatures.

Diagram: Synthetic Route Decision Workflow

G start Target Scaffold? aminopyrazole Aminopyrazole start->aminopyrazole aminoisoxazole Aminoisoxazole start->aminoisoxazole mcr Consider MCR aminopyrazole->mcr High Atom Economy knorr Knorr Synthesis aminopyrazole->knorr Classical Route regiocontrol_needed Strict Regiocontrol Needed? aminoisoxazole->regiocontrol_needed cycloaddition 1,3-Dipolar Cycloaddition regiocontrol_needed->cycloaddition Yes ph_control pH/Temp Control regiocontrol_needed->ph_control No caption Fig. 3: Decision workflow for synthetic route selection.

Caption: Fig. 3: Decision workflow for synthetic route selection.

IV. Conclusion: A Matter of Synthetic Strategy

Both aminopyrazoles and aminoisoxazoles are indispensable scaffolds in modern drug discovery. From a synthetic efficiency standpoint, aminopyrazoles often hold an advantage due to the straightforward nature of the Knorr synthesis and its analogs, as well as the emergence of highly efficient multicomponent reactions. These methods frequently provide high yields with simple purification procedures and are amenable to green chemistry principles.

The synthesis of aminoisoxazoles, while also well-established, presents the additional challenge of regioselectivity. Achieving a specific regioisomer often requires careful control of reaction parameters or the use of more sophisticated methods like 1,3-dipolar cycloadditions. However, the ability to selectively access different isomers is also a powerful tool for fine-tuning the biological activity of a molecule.

Ultimately, the choice between these two heterocyclic systems and their corresponding synthetic routes will depend on the specific goals of the research program, including the desired substitution pattern, the need for precise regiocontrol, and considerations of scale, cost, and environmental impact.

V. References

  • Knorr pyrazole synthesis | PPTX - Slideshare. (n.d.). Retrieved from

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (2011, February 9). Retrieved from

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - Benchchem. (n.d.). Retrieved from

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. (n.d.). Retrieved from

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23). Retrieved from

  • Advances in the Chemistry of Aminoisoxazole | Scilit. (n.d.). Retrieved from

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved from

  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved from

  • A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles - Benchchem. (n.d.). Retrieved from

  • A Ruthenium-catalyzed, atom-economical synthesis of nitrogen heterocycles - PMC - NIH. (n.d.). Retrieved from

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved from

  • Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis - Organic Chemistry Portal. (n.d.). Retrieved from

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. (2024, June 28). Retrieved from

  • Recent developments in aminopyrazole chemistry - arkat usa. (n.d.). Retrieved from

  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (n.d.). Retrieved from

  • An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes - PMC. (n.d.). Retrieved from

  • An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes - ACS Publications. (2010, December 22). Retrieved from

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). Retrieved from

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Publishing. (2016, March 1). Retrieved from

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - Semantic Scholar. (2018, January 25). Retrieved from

  • Atom-Economical Synthesis of N-Heterocycles via Cascade Inter-/Intramolecular C−N Bond-Forming Reactions Catalyzed by Ti Amides | Journal of the American Chemical Society. (n.d.). Retrieved from

  • What is Atom-Economical - LookChem. (n.d.). Retrieved from

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5). Retrieved from

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF - ResearchGate. (2025, August 10). Retrieved from

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods - ResearchGate. (2023, August 7). Retrieved from

  • (PDF) Synthesis of Aminopyrazoles From Isoxazoles: - Amanote Research. (2016, May 24). Retrieved from

  • Synthesis of β -Ketonitriles from 3-Bromoisoxazoles | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Synthesis of 5-aminopyrazoles by (a) isoxazole ring-opening and (b) from enaminonitriles. … - ResearchGate. (n.d.). Retrieved from

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - RSC Publishing. (n.d.). Retrieved from

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC. (2025, May 6). Retrieved from

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC. (2019, December 6). Retrieved from

  • Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid - ResearchGate. (n.d.). Retrieved from

Sources

A Comparative Guide to Validating the Regioselectivity of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine Formation

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, pyrazole derivatives are a cornerstone, valued for their wide spectrum of pharmacological activities.[1] The precise arrangement of substituents on the pyrazole core is paramount, as different regioisomers can exhibit vastly different biological activities, toxicological profiles, and physical properties.[2] This guide provides an in-depth technical comparison of methodologies to validate the regioselective synthesis of a key building block: 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine. We will explore the mechanistic underpinnings of its formation and critically evaluate the definitive analytical techniques used to confirm its structure.

The Synthetic Pathway and the Question of Regioselectivity

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine.[3][4] For our target molecule, 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine, the synthesis commences with the reaction of 2-acetylfuran with ethyl propionate to form the β-ketonitrile precursor, 2-(furan-2-carbonyl)-butanenitrile. Subsequent reaction with hydrazine hydrate is expected to yield the desired pyrazole.

The critical question of regioselectivity arises from the two electrophilic centers in the β-ketonitrile: the ketone carbonyl carbon and the nitrile carbon. The reaction with hydrazine, an unsymmetrical nucleophile, could theoretically lead to two possible regioisomers:

  • 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine (the expected product)

  • 4-Ethyl-5-(furan-2-yl)-1H-pyrazol-3-amine (the alternative isomer)

The reaction mechanism, however, strongly favors the formation of the 5-aminopyrazole. The initial and kinetically favored step is the nucleophilic attack of a hydrazine nitrogen on the more electrophilic carbonyl carbon to form a hydrazone intermediate.[4][5] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon, leading exclusively to the 5-aminopyrazole regioisomer.

G cluster_0 Reaction Mechanism reagents β-Ketonitrile + Hydrazine Hydrate intermediate Hydrazone Intermediate reagents->intermediate Nucleophilic attack on carbonyl carbon alt_product Alternative Isomer (Not Formed) reagents->alt_product Alternative pathway (disfavored) product 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine intermediate->product Intramolecular cyclization onto nitrile carbon

Caption: Proposed regioselective reaction pathway.

While the mechanism provides a strong theoretical basis for the formation of a single regioisomer, rigorous experimental validation is a cornerstone of scientific integrity in drug development. The following sections compare the primary analytical methods for this purpose.

Comparative Analysis of Validation Techniques

The definitive confirmation of the regiochemical outcome relies on advanced spectroscopic and analytical techniques. The two most powerful and commonly employed methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Crystallography.

FeatureNMR SpectroscopySingle-Crystal X-ray Crystallography
Principle Measures nuclear spin transitions in a magnetic field to map atomic connectivity and spatial proximity.Determines the precise three-dimensional arrangement of atoms in a crystalline solid by diffraction of X-rays.
Sample State Solution (requires suitable deuterated solvent).Solid (requires a single, high-quality crystal).
Information Provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms.Gives absolute proof of structure, including bond lengths, bond angles, and intermolecular interactions.[1]
Throughput Relatively high; can be automated.Low; crystal growth can be a significant bottleneck.
Material Req. Milligrams (5-10 mg).Micrograms to milligrams, but crystal quality is key.
Cost Moderate to high initial cost, lower per-sample cost.High initial cost, can be high per-sample cost if outsourced.
Primary Use Routine structural confirmation and purity assessment.Absolute, unambiguous structure determination.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most accessible and informative tool for routine structural elucidation of novel compounds. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC, NOESY) experiments can provide irrefutable evidence for the regiochemistry of the synthesized pyrazole.

Key Differentiating Correlations for 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine:

The most powerful NMR experiment for this purpose is the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between protons and carbons that are two or three bonds away.[6][7]

  • Expected Correlations for the 5-amino isomer:

    • The protons of the ethyl group at the C4 position should show a ³J correlation to both the C3 and C5 carbons of the pyrazole ring.

    • Crucially, the furan protons will show correlations to the C3 carbon of the pyrazole ring, but not the C5 carbon.

    • The broad NH proton of the pyrazole ring (N1-H) is expected to show a correlation to both the C3 and C5 carbons.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space correlations between protons that are close to each other (< 5 Å), which is invaluable for confirming substituent placement.[8][9]

    • A NOE correlation would be expected between the N1-H proton and the protons of the ethyl group at C4.

    • A NOE would also be expected between the N1-H proton and the furan proton at its 5-position.

Caption: Key NMR correlations for structure validation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[8]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify all proton signals and their multiplicities.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon signals.

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

    • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond C-H correlations.[7]

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 500-800 ms to observe through-space correlations.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D spectra.

    • Systematically map the long-range correlations from the HMBC spectrum to build the carbon skeleton and confirm the placement of the furan and ethyl substituents relative to the amine group.

    • Analyze the NOESY spectrum to confirm spatial proximities that are consistent with the proposed regioisomer.

II. Single-Crystal X-ray Crystallography

While NMR provides conclusive evidence based on connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by providing a three-dimensional model of the molecule as it exists in the solid state.[1][10]

The primary challenge of this method is the growth of a suitable single crystal, which can sometimes be a trial-and-error process. However, if a high-quality crystal is obtained, the resulting structural data is unequivocal.

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

    • Employ slow evaporation, slow cooling, or vapor diffusion techniques to encourage the formation of single crystals. This process can take several days to weeks.

  • Crystal Selection and Mounting: Select a clear, well-formed single crystal under a polarizing microscope and mount it on a goniometer head.[1]

  • Data Collection:

    • Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

    • Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1] A full sphere of data is collected by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build and refine the molecular model against the experimental data to obtain the final structure with precise bond lengths, angles, and atomic coordinates.[1]

G cluster_workflow Overall Validation Workflow start Synthesized Product purification Purification (e.g., Column Chromatography) start->purification nmr NMR Analysis (¹H, ¹³C, HMBC, NOESY) purification->nmr crystal Crystal Growth purification->crystal structure_nmr Structure Confirmed nmr->structure_nmr xray X-ray Diffraction crystal->xray structure_xray Absolute Structure Confirmed xray->structure_xray

Caption: A typical workflow for structural validation.

Conclusion

The synthesis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine from its corresponding β-ketonitrile precursor is mechanistically predisposed to yield a single, specific regioisomer. However, in the rigorous context of drug development and materials science, this theoretical preference must be substantiated by empirical data.

NMR spectroscopy , particularly through multi-bond correlation experiments like HMBC, stands as the primary tool for rapid and definitive confirmation of regioselectivity in solution. It provides a detailed and conclusive picture of atomic connectivity. For an unequivocal determination of the molecular structure in the solid state, single-crystal X-ray crystallography is the gold standard, offering an indisputable three-dimensional portrait of the molecule. The application of both methods in concert provides a self-validating system that ensures the highest level of scientific integrity and trustworthiness in the characterization of novel chemical entities.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. ACS Omega.
  • Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Organic Process Research & Development.
  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc.
  • Synthesis of 3-substituted 5-aminopyrazoles using (a) acrylonitriles... ResearchGate.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Benchchem.
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
  • Approaches towards the synthesis of 5-aminopyrazoles. PMC.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
  • Structure Elucidation of a Pyrazolo[2][3]pyran Derivative by NMR Spectroscopy. PMC. Available at:

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Bench

As researchers dedicated to innovation, our responsibility extends beyond the synthesis and analysis of novel compounds. The lifecycle of a chemical, including its final disposition, is a critical aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine. The procedures outlined here are designed to protect you, your colleagues, and the environment by adhering to the highest standards of chemical safety.

Disclaimer: A Note on Specificity As of the date of this publication, a specific Safety Data Sheet (SDS) for 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine is not readily available in public databases. The following guidance is therefore synthesized from an expert analysis of its constituent functional groups—a furan ring and a pyrazol-5-amine core—and is grounded in established best practices for hazardous waste management.[1][2] It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to ensure full compliance with local, state, and federal regulations. [3][4]

Hazard Profile and Personal Protective Equipment (PPE)

Understanding the potential hazards of a molecule is the foundation of its safe handling. The structure of 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine suggests a hazard profile influenced by its key components.

  • Furan Moiety: Furan and its derivatives are known for their flammability, toxicity (harmful if inhaled, ingested, or absorbed through the skin), and the potential to form explosive peroxides upon prolonged exposure to air and light.[5][6][7]

  • Pyrazol-5-amine Moiety: Aromatic amines and pyrazole derivatives can cause skin and eye irritation, and some have been shown to be harmful if swallowed.[8][9]

This analysis dictates that the compound must be treated as hazardous waste. The required PPE is not merely a suggestion but a critical barrier against potential exposure.

Hazard CategoryPotential RisksRequired Personal Protective Equipment (PPE)
Flammability The furan ring suggests the compound may be flammable.[5][7]Flame-retardant lab coat, safety glasses. Work should be conducted away from open flames or spark sources.
Toxicity & Irritation Harmful if swallowed, inhaled, or in contact with skin.[10][11] Causes skin and eye irritation.[8][12]Work within a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat.
Peroxide Formation Furan compounds can form explosive peroxides over time.[6][7]Date the container upon receipt and opening. If the material is old or shows signs of crystallization, consult your EHS office immediately before handling.

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocols ensure that waste is handled, stored, and disposed of in a manner that is safe, compliant, and traceable.

Part A: Waste Segregation and Collection

The principle of causality here is simple: to prevent uncontrolled reactions and ensure proper disposal, hazardous waste must be meticulously segregated at its point of generation.

  • Designate a Waste Container: Obtain a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., borosilicate glass or polyethylene).[2] The container must have a secure, tight-fitting lid.[13]

  • Label Immediately: Before adding any waste, affix a "Hazardous Waste" label to the container.[13][14] Clearly write the full chemical name: "4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine" and list all components, including solvents and their approximate percentages.[13]

  • Collect Waste: Carefully transfer waste solutions, solids, and any material contaminated with the compound (e.g., pipette tips, weighing paper, contaminated gloves) into the designated container.[1][15]

  • Do Not Mix: Never mix this waste stream with other chemical waste unless explicitly permitted by your institution's EHS guidelines.[2] Incompatible materials can lead to dangerous reactions.

  • Keep Closed: The container must remain closed at all times, except when you are actively adding waste.[13][16] Leaving a funnel in the opening is a common but serious violation.

Part B: Spill Management

In the event of a spill, a prepared response is your best defense.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the material is spilled outside a fume hood, eliminate all potential sources of ignition.[5][17]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[5][17]

  • Collect and Dispose: Use non-sparking tools to carefully collect the absorbed material.[1][18] Place the collected material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent. The cleaning materials must also be collected and disposed of as hazardous waste.[1]

The Disposal Pathway: A Mandated Workflow

Disposing of 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine is not a matter of choice; it is a regulated process. The only acceptable disposal route is through your institution's EHS-managed hazardous waste program, which complies with the Resource Conservation and Recovery Act (RCRA).[14] This "cradle-to-grave" regulation means the generator (your lab) is responsible for the waste until its final, safe destruction.[19]

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [2][17] This can lead to environmental contamination and potentially violent reactions in the sewer system.[3]

G Disposal Workflow for 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine cluster_0 Laboratory Operations cluster_1 Satellite Accumulation Area cluster_2 EHS & Compliance cluster_spill Spill Event A Waste Generation (Solids, Solutions, Contaminated Materials) B Step 1: Segregate Waste into a Dedicated, Compatible Container A->B C Step 2: Label Container 'Hazardous Waste' with Full Chemical Name B->C D Step 3: Store Container in a Designated, Secure Area (Keep Closed) C->D E Container is Full (or >150 days old) D->E F Step 4: Request Pickup via Institutional EHS Office E->F G Final Disposal (Licensed Hazardous Waste Facility) F->G Spill Spill Occurs Cleanup Contain, Absorb, & Clean Spill Spill->Cleanup Cleanup->A Dispose of cleanup materials as hazardous waste

Caption: Disposal Decision and Workflow Diagram.

Part C: Final Preparation for Disposal
  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory.[13] This area should be secure and away from incompatible materials.

  • Request Pickup: Once the container is nearly full (approximately 90%) or has been accumulating for the maximum time allowed by your institution (e.g., 150 days), submit a chemical waste pickup request through your EHS department's online portal or designated procedure.[13][16]

  • Documentation: Ensure all paperwork associated with the waste pickup is completed accurately. This creates a clear and traceable record, which is a key component of regulatory compliance.[20]

By following this structured, logical, and compliant workflow, you not only ensure the safe disposal of 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine but also contribute to a culture of safety and responsibility within your institution.

References

  • Safe Disposal of 3-(2-Methylphenyl)furan: A Procedural Guide. BenchChem.
  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. BenchChem.
  • Furan - Safety Data Sheet. ChemicalBook.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA).
  • Laboratory Chemical Disposal. Environmental Marketing Services.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
  • Hazardous Waste Management in the Laboratory. LabManager.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Treatment of Hazardous Waste - Regulations. American Chemical Society Comment. Regulations.gov.
  • Furan Safety Data Sheet. Sigma-Aldrich.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Heritage Environmental Services.
  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.
  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).
  • AMINE O Safety Data Sheet. BASF.
  • Furan-d4 Safety Data Sheet. Chemos GmbH & Co.KG.
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Safety Data Sheet. Fisher Scientific.
  • Hazardous Waste. US Environmental Protection Agency (EPA).
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. BenchChem.
  • ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate Safety Data Sheet. Enamine.
  • Pyranol Safety Data Sheet. BASF.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Safety Data Sheet. Tokyo Chemical Industry.
  • (2,2-difluoroethyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride Safety Data Sheet. Enamine.
  • Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate Safety Data Sheet. Angene Chemical.
  • 1-Methyl-3-phenyl-1H-pyrazol-5-amine Safety Data Sheet. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • FURAN | CAMEO Chemicals. National Oceanic and Atmospheric Administration (NOAA).

Sources

Navigating the Safe Handling of 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds where comprehensive safety data is not yet widely available. This guide provides a detailed operational and safety framework for handling 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine, a molecule featuring a pyrazole, a furan, and an amine moiety. In the absence of a specific Safety Data Sheet (SDS), the following protocols are synthesized from the known hazards of these constituent functional groups and established best practices in chemical laboratory safety.

Hazard Assessment: A Triad of Functional Group Risks

Understanding the potential hazards of 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine begins with an analysis of its structural components: the pyrazole ring, the furan ring, and the primary amine group.

  • Pyrazole Moiety: Pyrazole derivatives can be susceptible to oxidation, often indicated by a brownish discoloration, and degradation from moisture.[1][2] Stability is paramount, and improper storage can lead to the formation of impurities, which may affect experimental results.[1]

  • Furan Moiety: Furan and its derivatives are known for their potential flammability and toxicity, whether through inhalation, ingestion, or skin absorption.[3][4] A significant, though less immediate, risk is the formation of explosive peroxides upon prolonged exposure to air and light.[4]

  • Amine Group: Amine compounds can be irritants and require appropriate personal protective equipment (PPE) to prevent skin and eye contact.[5] Depending on the volatility and concentration, they may also pose a respiratory hazard.[5]

Based on these structural alerts, it is prudent to treat 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine as a compound that is potentially harmful if swallowed, irritating to the skin and eyes, and may cause respiratory irritation.[6][7][8]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.[9][10] Engineering controls, such as fume hoods, are the first line of defense, but appropriate PPE is a critical final barrier.[11]

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact with the amine and furan moieties.[5][12] Check for any signs of degradation or contamination and replace gloves frequently.
Eye Protection Chemical splash gogglesTo protect against accidental splashes of the compound, especially when handling solutions.[9][12]
Body Protection Flame-retardant lab coatTo protect skin and clothing from spills and splashes.[3][10] The flame-retardant property is a precaution due to the furan component.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any dust or aerosols.[3][5] If weighing or other manipulations outside a fume hood are unavoidable, a NIOSH-approved respirator may be necessary.
Footwear Closed-toe shoesA standard and non-negotiable laboratory practice to protect against spills and falling objects.[10][12]

Operational Protocol: From Receipt to Disposal

A systematic workflow ensures safety at every stage of handling 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine. The following diagram and procedural steps outline a comprehensive plan.

cluster_prep Preparation & Handling cluster_storage Storage cluster_disposal Waste Management prep Don Appropriate PPE weigh Weigh Compound in Fume Hood prep->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve solid_waste Collect Solid Waste in Designated Labeled Container weigh->solid_waste Contaminated consumables storage_conditions Store at 2-8°C, Protected from Light and Air dissolve->storage_conditions For unused solid liquid_waste Collect Liquid Waste in Designated Labeled Container dissolve->liquid_waste After experimental use disposal Dispose via Licensed Hazardous Waste Contractor solid_waste->disposal liquid_waste->disposal

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.